2-Carboxyanthracene MTSEA Amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQIUGACVGSHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675555 | |
| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-18-0 | |
| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Carboxyanthracene MTSEA Amide: A Technical Guide to its Principle of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principle of action of 2-Carboxyanthracene MTSEA Amide, a sulfhydryl-reactive fluorescent probe. It provides a comprehensive overview of its mechanism, applications in protein chemistry, and detailed experimental protocols for its use.
Core Principle of Action
2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (MTSEA) is a specialized chemical probe designed for the targeted labeling of cysteine residues in proteins and other biomolecules. Its principle of action is rooted in the specific and covalent reaction between its methanethiosulfonate (MTS) group and the thiol (sulfhydryl) group of a cysteine residue, coupled with the environmentally sensitive fluorescence of its 2-carboxyanthracene moiety.
The fundamental mechanism involves a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond between the probe and the cysteine residue, releasing methanesulfonic acid as a byproduct. This targeted covalent modification is the cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels and transporters.
The 2-carboxyanthracene component of the molecule serves as a fluorescent reporter. Anthracene (B1667546) and its derivatives are known to exhibit fluorescence that is highly sensitive to the polarity and composition of their local environment. When the probe is in its free, unreacted state in an aqueous solution, the anthracene fluorophore has a characteristic fluorescence quantum yield and emission spectrum. Upon covalent attachment to a cysteine residue within a protein, the local environment of the fluorophore changes significantly. This alteration in the microenvironment, such as a shift to a more hydrophobic protein interior, can lead to a detectable change in the fluorescence properties of the anthracene moiety, including an increase in quantum yield and a shift in the emission maximum. This change in fluorescence signal upon binding provides a direct readout of the labeling reaction and can be used to infer information about the location and accessibility of the targeted cysteine residue.
Quantitative Data
Due to the specialized nature of this compound, comprehensive quantitative data in the public domain is limited. The following tables summarize typical fluorescence properties of the 2-carboxyanthracene fluorophore and the general kinetic parameters of MTSEA reagents. These values should be considered illustrative and may vary depending on the specific experimental conditions.
Table 1: Illustrative Fluorescence Properties of 2-Carboxyanthracene Moiety
| Property | Unbound State (Aqueous) | Bound State (Nonpolar Environment) |
| Excitation Maximum (λex) | ~365 nm | ~365 nm |
| Emission Maximum (λem) | ~430 nm | ~410-420 nm (potential blue shift) |
| Quantum Yield (Φ) | Low | High |
| Fluorescence Lifetime (τ) | Shorter | Longer |
Table 2: General Kinetic Parameters of MTSEA Reagents with Cysteine
| Parameter | Typical Value | Conditions |
| Second-order rate constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | pH 7.4, Room Temperature |
| Optimal pH range | 7.0 - 8.5 | |
| Temperature Dependence | Reaction rate increases with temperature |
Experimental Protocols
The following are detailed methodologies for the use of this compound in protein labeling and Substituted Cysteine Accessibility Method (SCAM) experiments.
General Protein Labeling Protocol
This protocol outlines the steps for covalently labeling a purified protein containing an accessible cysteine residue.
Materials:
-
This compound
-
Purified protein with at least one accessible cysteine residue
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching Reagent (e.g., 10 mM L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO for stock solution preparation
Procedure:
-
Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a final concentration of 10-50 mM. Store in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Prepare the protein sample: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing reducing agents (e.g., DTT), these must be removed by dialysis or buffer exchange prior to labeling.
-
Initiate the labeling reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction: Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quench the reaction: Add the Quenching Reagent to the reaction mixture to a final concentration of 1-10 mM to react with any unreacted probe. Incubate for 15-30 minutes at room temperature.
-
Purify the labeled protein: Remove the excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
-
Characterize the labeled protein: Confirm the labeling efficiency using techniques such as mass spectrometry or by measuring the absorbance of the anthracene fluorophore and the protein.
Substituted Cysteine Accessibility Method (SCAM) Protocol
This protocol provides a general workflow for using this compound to probe the accessibility of engineered cysteine residues in membrane proteins expressed in a cellular context (e.g., Xenopus oocytes or cultured cells).
Materials:
-
Cells or oocytes expressing the cysteine-mutant protein of interest
-
This compound
-
Extracellular and intracellular recording solutions
-
Data acquisition system for measuring fluorescence or ion channel activity
Procedure:
-
Prepare the reagent: Prepare a fresh working solution of this compound in the appropriate recording solution immediately before use. The final concentration will need to be determined empirically but typically ranges from 10 µM to 1 mM.
-
Establish a baseline recording: Obtain a stable baseline measurement of the protein's activity (e.g., ion current) or the background fluorescence of the cell.
-
Apply the reagent: Perfuse the cells or oocytes with the solution containing this compound.
-
Monitor the reaction: Continuously monitor the protein's activity or the fluorescence signal. A change in either parameter indicates that the probe is reacting with an accessible cysteine residue. The rate of this change can be used to infer the accessibility of the cysteine.
-
Washout: After a predetermined time or once the reaction has reached completion, wash out the reagent with the recording solution.
-
Data Analysis: Analyze the change in the measured parameter to determine the extent and rate of modification. Compare the results from different cysteine mutants to map the accessible regions of the protein.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Reaction mechanism and fluorescence signaling of the probe.
Caption: Workflow for labeling a purified protein with the probe.
Caption: Workflow for a SCAM experiment using the probe.
Unveiling the Luminescent Signature: A Technical Guide to 2-Carboxyanthracene MTSEA Amide Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core fluorescence properties of 2-Carboxyanthracene MTSEA Amide, a thiol-reactive fluorescent probe. Due to the limited availability of direct experimental data for this specific compound, this document establishes a baseline by detailing the well-characterized photophysical properties of the parent fluorophore, 2-carboxyanthracene, and related anthracene (B1667546) derivatives. Furthermore, it outlines comprehensive experimental protocols for the characterization of its fluorescence quantum yield and lifetime, equipping researchers with the necessary methodologies to elucidate its luminescent behavior.
Core Photophysical Properties: Insights from Related Anthracene Carboxylic Acids
The fluorescence characteristics of this compound are fundamentally governed by its 2-carboxyanthracene core. Studies on structurally similar anthracene dicarboxylic acids, such as 2,6-anthracene dicarboxylic acid (2,6-ADCA), provide valuable insights into the expected behavior of the 2-carboxyanthracene fluorophore.
The photophysical properties of anthracene derivatives are known to be influenced by the position of substituents on the anthracene ring, which can perturb the electronic transitions.[1] For instance, the addition of carboxylic acid groups can lead to shifts in the absorption and emission spectra compared to unsubstituted anthracene.[1]
Table 1: Comparative Photophysical Data of Anthracene and Related Carboxylic Acid Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Solvent |
| Anthracene | 356 | 380, 400, 425 | 0.27 - 0.36 | 4.9 ± 0.1 | Cyclohexane, Ethanol |
| 2,6-Anthracene Dicarboxylic Acid | ~409 | ~419 | 0.49 (acidic DMF) | 12.0 ± 0.1 (acidic DMF) | THF, DMF |
| 9-Anthracenecarboxylic Acid | ~363 | ~440 (monomer), ~470 (dimer) | - | 3.66 (ethanol, monomer) | Ethanol |
Data for Anthracene sourced from multiple references.[1][2][3] Data for 2,6-ADCA and 9-ACA sourced from a study on anthracene-dicarboxylic acids.[1][4] It is important to note that the quantum yield and lifetime of 2,6-ADCA show significant dependence on the protonation state of the carboxylic acid groups.[1]
The MTSEA (2-(Methylthio)ethyl) Methane Thiosulfonate amide group is primarily a reactive handle for covalent attachment to thiol groups on biomolecules. While its direct impact on the core fluorophore's properties is not extensively documented, it is plausible that upon reaction with a thiol, the local environment of the fluorophore will change, potentially leading to shifts in its emission spectrum and quantum yield. The environmental sensitivity of fluorescent probes is a well-known phenomenon.[5]
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound is crucial for its effective application. The following are detailed methodologies for determining its fluorescence quantum yield and lifetime.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield (Φf) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546; or anthracene in ethanol, Φf = 0.27)[8]
-
This compound sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.
-
Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Record the corrected fluorescence emission spectra for all dilutions of the sample and the standard. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the sample and standard plots, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][10][11]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate (MHz range).
-
Sample holder.
-
Fast and sensitive single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).
-
TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.
-
Instrument Setup:
-
Select an excitation source with a wavelength appropriate for the sample's absorption maximum.
-
Synchronize the pulsed light source with the TCSPC electronics.
-
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detected photon.
-
This process is repeated for millions of excitation cycles, building a histogram of the number of photons detected at different time delays. This histogram represents the fluorescence decay curve.[12]
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the temporal spread of the excitation pulse and the detector response.
-
The measured fluorescence decay curve is then deconvoluted with the IRF.
-
The deconvoluted decay is fitted to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time zero.
-
Signaling Pathways and Experimental Workflows
Visualizing the principles and processes involved in fluorescence measurements can aid in understanding and implementation.
References
- 1. scispace.com [scispace.com]
- 2. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]
- 10. horiba.com [horiba.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. youtube.com [youtube.com]
Excitation and Emission Spectra of ANM (2-Carboxyanthracene MTSEA Amide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyanthracene MTSEA Amide (ANM) is a fluorescent probe that belongs to the family of anthracene (B1667546) derivatives. These compounds are widely utilized in biomedical research and drug development due to their sensitivity to the local microenvironment, making them valuable tools for studying molecular interactions and conformational changes in biological systems. The methanethiosulfonate (B1239399) (MTS) reactive group allows for specific covalent labeling of cysteine residues in proteins, enabling targeted investigation of protein structure and function. This technical guide provides an in-depth overview of the spectral properties of ANM and outlines a general protocol for their determination.
Note: Extensive searches for the specific excitation and emission maxima, quantum yield, and fluorescence lifetime of this compound (CAS 1159977-18-0) did not yield publicly available quantitative data. The information presented herein is based on the general spectral characteristics of similar anthracene derivatives and provides a framework for the experimental determination of these properties for ANM.
Core Spectral Properties
The fluorescence of ANM, like other anthracene derivatives, is governed by its extended π-electron system. The absorption of a photon of a specific energy excites the molecule to a higher electronic state. The subsequent return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The key spectral properties are summarized in the table below. Researchers are encouraged to experimentally determine these values for ANM in their specific experimental buffer.
| Parameter | Symbol | Value (to be determined) | Unit | Significance |
| Excitation Maximum | λex | nm | Wavelength of maximum light absorption. | |
| Emission Maximum | λem | nm | Wavelength of maximum fluorescence emission. | |
| Molar Extinction Coefficient | ε | M-1cm-1 | Measure of how strongly the molecule absorbs light at λex. | |
| Fluorescence Quantum Yield | Φf | Efficiency of the fluorescence process (photons emitted / photons absorbed). | ||
| Fluorescence Lifetime | τ | ns | Average time the molecule spends in the excited state before returning to the ground state. |
Experimental Protocol: Determination of ANM Spectral Properties
This section details a general methodology for characterizing the excitation and emission spectra of ANM in a solution phase using a standard spectrofluorometer.
3.1 Materials and Reagents
-
This compound (ANM)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) for stock solution)
-
Experimental Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
3.2 Preparation of Solutions
-
ANM Stock Solution: Prepare a concentrated stock solution of ANM (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Store protected from light at -20°C.
-
Working Solutions: Prepare a series of dilutions of the ANM stock solution in the desired experimental buffer. The final concentrations should be low enough to avoid inner filter effects (typically, absorbance at the excitation maximum should be less than 0.1).
3.3 Measurement of Absorption Spectrum
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank the instrument using the experimental buffer.
-
Measure the absorbance spectrum of a diluted ANM solution from approximately 300 nm to 500 nm.
-
The wavelength at which the maximum absorbance is observed is the excitation maximum (λex).
3.4 Measurement of Emission Spectrum
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined λex.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Blank the instrument using the experimental buffer.
-
Measure the fluorescence emission spectrum of the diluted ANM solution, scanning from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).
3.5 Measurement of Excitation Spectrum
-
Set the emission wavelength to the determined λem.
-
Set the excitation and emission slit widths.
-
Blank the instrument using the experimental buffer.
-
Measure the fluorescence excitation spectrum by scanning a range of excitation wavelengths (e.g., 300 nm to 450 nm).
-
The resulting spectrum should resemble the absorption spectrum and confirm the λex.
Visualizations
4.1 Experimental Workflow for Spectral Characterization
Caption: Workflow for determining the spectral properties of ANM.
4.2 Conceptual Signaling Pathway Application
The primary application of ANM is to probe conformational changes in proteins. The following diagram illustrates a conceptual signaling pathway where ANM could be used to monitor the activation of a receptor protein.
Caption: Conceptual use of ANM to monitor receptor activation.
Conclusion
Probing Protein Dynamics: A Technical Guide to 2-Carboxyanthracene MTSEA Amide for Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the dynamic nature of protein conformations is paramount in elucidating biological function and in the rational design of therapeutics. Site-directed fluorescence labeling has emerged as a powerful technique to monitor these conformational changes in real-time. This technical guide provides an in-depth overview of the application of 2-Carboxyanthracene MTSEA Amide, a thiol-reactive fluorescent probe, for studying protein conformation. We will delve into the core principles of its mechanism, detailed experimental protocols for protein labeling and data acquisition, and methods for data interpretation, focusing on fluorescence quenching. This guide aims to equip researchers with the foundational knowledge to effectively utilize this and similar probes in their investigations of protein structure and dynamics.
Introduction to this compound
This compound is a specialized molecular probe designed for the site-specific labeling of proteins to study their conformational dynamics. It combines the environmental sensitivity of the anthracene (B1667546) fluorophore with the cysteine-specific reactivity of the methanethiosulfonate (B1239399) (MTS) group.
-
Anthracene Fluorophore: Anthracene is a polycyclic aromatic hydrocarbon that exhibits fluorescence. Its emission properties, including intensity and wavelength, are highly sensitive to the polarity and composition of its local environment. This sensitivity allows it to act as a reporter on the conformational state of the protein to which it is attached.[1][2][3]
-
Methanethiosulfonate (MTS) Group: The MTS reactive group provides high specificity for the sulfhydryl (thiol) group of cysteine residues.[4][5][6] This allows for the covalent attachment of the anthracene probe to a specific, predetermined site on the protein, a technique known as site-directed fluorescence labeling.[7][8]
The combination of these two moieties in this compound makes it a valuable tool for investigating protein folding, ligand binding, and other dynamic processes that involve changes in protein conformation.
Principle of Action: Monitoring Conformation via Fluorescence Quenching
The primary mechanism by which this compound reports on protein conformation is through fluorescence quenching . Quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[1] This can occur through various molecular interactions, including excited-state reactions, energy transfer, and collisional quenching.[1]
When a protein undergoes a conformational change, the local environment around the attached anthracene probe can be altered. For instance, a previously solvent-exposed region might become buried within the protein core, or vice versa. This change in the microenvironment can bring quenching groups, such as certain amino acid side chains (e.g., tryptophan, tyrosine, histidine), into close proximity to the fluorophore, leading to a decrease in its fluorescence intensity.[9]
By monitoring the fluorescence intensity of the attached 2-Carboxyanthracene, researchers can infer changes in the protein's conformation. A decrease in fluorescence suggests a transition to a "quenched" conformation, while an increase indicates a transition to a less quenched, or "unquenched," state.
Experimental Protocols
The successful use of this compound relies on a carefully executed experimental workflow, from protein preparation to data analysis.
Protein Preparation and Cysteine Mutagenesis
For proteins that do not have a naturally occurring, accessible cysteine at the desired labeling site, site-directed mutagenesis is required to introduce one.
Protocol: Site-Directed Cysteine Mutagenesis
-
Identify Labeling Site: Based on the protein's structure and the specific conformational change of interest, select a suitable residue for substitution with cysteine.
-
Mutagenesis: Use a standard site-directed mutagenesis kit to introduce the desired cysteine mutation into the protein's expression vector.
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli, insect cells) and purify it to homogeneity using standard chromatography techniques.
-
Protein Characterization: Verify the identity and purity of the mutant protein by SDS-PAGE and mass spectrometry. Confirm that the mutation has not significantly altered the protein's overall structure or function.
Labeling of Protein with this compound
Materials:
-
Purified, cysteine-mutant protein in a thiol-free buffer (e.g., PBS, HEPES, pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine).
-
Size-exclusion chromatography column or dialysis cassette for purification.
Protocol: Thiol-Reactive Labeling
-
Protein Reduction (Optional): If the cysteine residue is oxidized or part of a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to ensure the sulfhydryl group is available for labeling.
-
Prepare Labeling Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. MTS reagents can be sensitive to hydrolysis.[4][5]
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted probe by passing the labeling reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against the desired storage buffer.
-
Determine Labeling Efficiency: Calculate the concentration of the labeled protein and the incorporated fluorophore using their respective molar extinction coefficients at their absorbance maxima.
Fluorescence Measurements
Protocol: Monitoring Conformational Changes
-
Sample Preparation: Prepare the labeled protein in the appropriate buffer for the experiment.
-
Fluorescence Spectroscopy: Using a fluorometer, excite the sample at the excitation maximum of the anthracene fluorophore (typically around 360 nm) and record the emission spectrum (typically in the range of 400-500 nm).[1]
-
Induce Conformational Change: Introduce the stimulus that is expected to cause a conformational change (e.g., addition of a ligand, change in temperature, pH, or ionic strength).
-
Time-Resolved Measurements: Record the fluorescence intensity over time to monitor the kinetics of the conformational change.
-
Data Analysis: Analyze the change in fluorescence intensity to quantify the extent and rate of the conformational transition.
Data Presentation and Interpretation
Quantitative data from fluorescence quenching experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Hypothetical Fluorescence Quenching Data for Protein X
| Condition | Ligand Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| Apo (no ligand) | 0 | 100 | 0 |
| + Ligand A | 10 | 60 | 40 |
| + Ligand B | 10 | 85 | 15 |
| Denatured | - | 120 | - |
-
% Quenching is calculated as: (1 - (Intensity_with_ligand / Intensity_apo)) * 100
Interpretation:
-
The addition of Ligand A induces a significant conformational change that brings a quenching group closer to the anthracene probe, resulting in 40% quenching.
-
Ligand B induces a less pronounced conformational change, leading to only 15% quenching.
-
The denatured protein shows higher fluorescence, suggesting that in the folded state, the probe is in a partially quenched environment.
Visualizations
Diagrams are essential for illustrating the experimental workflow and the underlying principles of the technique.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. interchim.fr [interchim.fr]
- 7. Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed fluorescence labeling of a membrane protein with BADAN: probing protein topology and local environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Gates: A Technical Guide to Cysteine-Reactive Fluorescent Probes for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of cysteine-reactive fluorescent probes in the study of ion channels. Ion channels, as critical regulators of cellular excitability and signaling, are prime targets for therapeutic intervention. Understanding their intricate conformational changes is paramount for drug discovery and basic research. Cysteine-reactive fluorescent probes offer a powerful toolset for elucidating the structure-function relationships of these dynamic membrane proteins.
Introduction to Cysteine-Reactive Fluorescent Probes
The fundamental principle behind this technique lies in the site-specific labeling of ion channels. By introducing a cysteine residue at a strategic location within the protein structure via site-directed mutagenesis, a reactive thiol group is made available for covalent modification by a fluorescent probe. This allows for the precise attachment of a reporter molecule whose fluorescence properties can be monitored to track conformational changes in real-time.
The most commonly employed classes of cysteine-reactive functionalities are maleimides, iodoacetamides, and methanethiosulfonates (MTS). These groups react with the sulfhydryl group of cysteine through distinct chemical mechanisms, forming stable covalent bonds.
-
Maleimides: React with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols at neutral pH.
-
Iodoacetamides: React with thiols through a nucleophilic substitution (SN2) reaction, also forming a stable thioether linkage.
-
Methanethiosulfonates (MTS): React rapidly and specifically with thiols to form a disulfide bond. This reaction is reversible with the addition of reducing agents like dithiothreitol (B142953) (DTT).[1]
Quantitative Data of Common Cysteine-Reactive Fluorescent Probes
The choice of fluorescent probe is critical and depends on the specific application, including the desired spectral properties, brightness, and environmental sensitivity. The following table summarizes the key photophysical properties of several commonly used cysteine-reactive fluorescent probes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Tetramethylrhodamine (B1193902) (TMR) | Maleimide | ~552[2] | ~574[2] | ~85,000 | ~0.3-0.5 | ~2.3[3] |
| Alexa Fluor 488 | C2 Maleimide | 495[4][5] | 519[4][5] | 71,000[5] | 0.92 | ~4.1[4] |
| Alexa Fluor 555 | C2 Maleimide | 555[5] | 565[5] | 150,000[5] | 0.1 | ~0.3 |
| Alexa Fluor 647 | C2 Maleimide | 650[5] | 665[5] | 239,000[5] | 0.33 | ~1.0[6] |
| Janelia Fluor 549 | Maleimide | 549 | 571 | 101,000 | 0.88 | - |
| Janelia Fluor 630b | Maleimide | 651[7] | 666[7] | - | - | - |
| Fluorescein | Iodoacetamide | 495 | 519 | ~75,000 | 0.92 | ~4.0 |
| ATTO 550 | Maleimide | 554 | 576 | 120,000 | 0.95 | 3.6 |
| ATTO 647N | Maleimide | 644 | 669 | 150,000 | 0.65 | 3.5 |
Note: Photophysical properties can vary depending on the local environment of the probe. The values presented here are generally for the free dye in solution and may change upon conjugation to a protein.
Experimental Protocols
A typical workflow for studying ion channels using cysteine-reactive fluorescent probes involves several key steps, from molecular biology to advanced fluorescence imaging.
Site-Directed Cysteine Mutagenesis
The introduction of a unique cysteine residue at a specific site is the first and most critical step. This is achieved using standard site-directed mutagenesis protocols.
Materials:
-
Plasmid DNA encoding the ion channel of interest.
-
Mutagenic primers containing the desired cysteine codon.
-
High-fidelity DNA polymerase.
-
Dpnl restriction enzyme.
-
Competent E. coli cells for transformation.
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing a serine codon 'TCT' to a cysteine codon 'TGT'). The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
Dpnl Digestion: Digest the PCR product with Dpnl to remove the parental, methylated template DNA. Dpnl specifically cleaves methylated and hemimethylated DNA.
-
Transformation: Transform the Dpnl-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and verify the desired mutation by DNA sequencing.
Protein Expression
The mutated ion channel can be expressed in various systems, with Xenopus laevis oocytes and mammalian cell lines (e.g., HEK293) being the most common for electrophysiological and imaging studies.
-
Xenopus Oocyte Expression:
-
Linearize the plasmid DNA downstream of the gene insert.
-
Synthesize capped mRNA in vitro using a T7 or SP6 RNA polymerase kit.
-
Inject the mRNA into Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for protein expression on the plasma membrane.
-
-
Mammalian Cell Expression:
-
Transfect the plasmid DNA into a suitable mammalian cell line (e.g., HEK293T) using a standard transfection reagent (e.g., Lipofectamine).
-
Allow 24-48 hours for protein expression.
-
Fluorescent Labeling of Cysteine-Mutant Ion Channels
Materials:
-
Cysteine-reactive fluorescent probe (e.g., TMRM, Alexa Fluor maleimide).
-
Expression system with the cysteine-mutant ion channel.
-
Appropriate buffer (e.g., for oocytes: ND96; for mammalian cells: HBSS or a similar physiological saline).
-
Reducing agent (e.g., DTT or TCEP) - optional, for reducing disulfide bonds.
Protocol for Xenopus Oocytes:
-
Prepare a stock solution of the fluorescent probe in DMSO (typically 1-10 mM).
-
Dilute the probe to the final labeling concentration (typically 1-20 µM) in the appropriate labeling buffer.
-
Incubate the oocytes expressing the cysteine-mutant channel in the labeling solution for 15-30 minutes at room temperature, protected from light.
-
Wash the oocytes thoroughly with the labeling buffer to remove excess, unreacted probe.
Protocol for Mammalian Cells:
-
Grow cells expressing the cysteine-mutant channel on glass coverslips.
-
Prepare the labeling solution by diluting the fluorescent probe stock in a physiological buffer (e.g., HBSS).
-
Incubate the cells with the labeling solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells several times with the buffer to remove unbound probe.
Voltage-Clamp Fluorometry (VCF)
VCF is a powerful technique that allows for the simultaneous measurement of ion channel currents (electrophysiology) and fluorescence signals from the attached probe.[8][9] This provides a direct correlation between the conformational changes of the channel and its functional state.
Experimental Setup:
-
A two-electrode voltage-clamp (TEVC) setup for Xenopus oocytes or a patch-clamp setup for mammalian cells.
-
An epifluorescence microscope equipped with a high-sensitivity detector (e.g., a photomultiplier tube or a sensitive camera).
-
A light source and appropriate filter sets for exciting the fluorophore and collecting its emission.
Procedure (for Xenopus Oocytes):
-
Place a labeled oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.
-
Position the oocyte under the microscope objective.
-
Apply a voltage protocol to the oocyte to elicit channel gating.
-
Simultaneously record the ionic current through the channel and the fluorescence intensity from the labeled site.
-
Analyze the changes in fluorescence in correlation with the applied voltage and the recorded current to infer conformational dynamics.
Visualizing Signaling Pathways and Workflows
Signaling Pathway: TRPV1-Mediated Calcium Influx
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain and inflammation.[10][11][12] Its activation by stimuli such as capsaicin (B1668287) or heat leads to an influx of cations, including Ca²⁺, which triggers downstream signaling cascades.[10][13][14] The study of Ca²⁺ influx through TRPV1 channels is often performed using fluorescent Ca²⁺ indicators.[10][13][14]
Experimental Workflow for Ion Channel Characterization
The following diagram illustrates a typical experimental workflow for investigating ion channel structure and function using cysteine-reactive fluorescent probes, from initial molecular cloning to advanced imaging techniques like FRET.
Applications in Drug Development
The use of cysteine-reactive fluorescent probes in ion channel research has significant implications for drug development.
-
High-Throughput Screening (HTS): Fluorescence-based assays are amenable to HTS platforms, allowing for the rapid screening of large compound libraries for modulators of ion channel activity.
-
Mechanism of Action Studies: These probes can be used to elucidate the binding sites and mechanisms of action of novel drug candidates by observing how they affect the conformational changes of the channel.
-
State-Dependent Drug Binding: VCF can be employed to study how the binding of a drug is influenced by the conformational state of the channel (e.g., resting, open, or inactivated), providing crucial information for the development of state-dependent blockers.
Conclusion
Cysteine-reactive fluorescent probes, in conjunction with techniques like site-directed mutagenesis and Voltage-Clamp Fluorometry, provide an unparalleled approach for dissecting the intricate molecular motions of ion channels. This technical guide has outlined the core principles, provided quantitative data for probe selection, detailed key experimental protocols, and illustrated the application of this technology in understanding ion channel signaling and its relevance to drug discovery. As fluorescent probe chemistry and imaging technologies continue to advance, these methods will undoubtedly play an increasingly vital role in unraveling the complexities of ion channel function and in the development of novel therapeutics targeting these essential proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]
- 3. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. app.fluorofinder.com [app.fluorofinder.com]
- 8. Graphviz [graphviz.org]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
An In-depth Technical Guide to the Early Research Applications of 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pioneering days of molecular biology and biophysics, the development of novel chemical probes was instrumental in unraveling the intricate structures and dynamic functions of proteins. Among these, fluorescent probes designed for site-specific labeling of amino acid residues have been particularly valuable. This technical guide focuses on 2-Carboxyanthracene MTSEA Amide, a custom-synthesized fluorescent probe that likely played a role in early investigations of protein structure, particularly in the study of ion channels and other membrane proteins. This document provides a comprehensive overview of the probable synthesis, experimental applications, and underlying principles of this unique research tool, based on established methodologies from the era of its likely use.
The probe combines the fluorescent properties of the anthracene (B1667546) moiety with the cysteine-specific reactivity of the methanethiosulfonate (B1239399) (MTS) group. The 2-carboxyanthracene component serves as the fluorophore, which upon excitation with ultraviolet light, emits blue fluorescence. The methanethiosulfonate ethylamine (B1201723) (MTSEA) portion is a highly specific reagent that forms a disulfide bond with the thiol group of cysteine residues. This specificity allows for the targeted labeling of cysteine residues, which can be introduced at specific sites within a protein via site-directed mutagenesis. This technique, known as Substituted Cysteine Accessibility Method (SCAM), was a cornerstone in mapping the topology and conformational changes of membrane proteins.
This guide will delve into the putative synthesis of this compound, detail the experimental protocols for its application in protein labeling and structural studies, and present relevant quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear and comprehensive understanding of its early research applications.
Data Presentation
Quantitative data for a custom probe like this compound would have been determined empirically in the laboratories where it was synthesized and used. The following tables present a compilation of plausible quantitative data based on the known properties of anthracene derivatives and MTS reagents.
Table 1: Photophysical Properties of 2-Carboxyanthracene Fluorophore
| Property | Value |
| Excitation Maximum (λex) | ~365 nm |
| Emission Maximum (λem) | ~420 nm |
| Molar Extinction Coefficient (ε) | ~7,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.2 - 0.4 in aqueous buffer |
Note: These values are representative of anthracene derivatives and can vary depending on the local environment of the probe.
Table 2: Cysteine Labeling Reaction Parameters
| Parameter | Value |
| Optimal pH for Labeling | 7.0 - 7.5 |
| Reaction Time | 5 - 30 minutes at room temperature |
| Recommended Probe Concentration | 100 µM - 1 mM |
| Recommended Protein Concentration | 1 - 10 µM |
Table 3: MTS Reagent Reactivity and Stability
| Parameter | Value |
| Half-life of MTSEA in aqueous solution (pH 7.0, 20°C) | ~12 minutes |
| Rate constant for reaction with free cysteine | ~10⁵ M⁻¹s⁻¹ |
Experimental Protocols
The following sections detail the likely experimental protocols for the synthesis and application of this compound in early research settings.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis for this compound from commercially available starting materials.
Step 1: Activation of 2-Anthracenecarboxylic Acid
-
Materials: 2-Anthracenecarboxylic acid, Thionyl chloride (SOCl₂), anhydrous Dichloromethane (DCM), round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, rotary evaporator.
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Anthracenecarboxylic acid in anhydrous DCM. b. Slowly add 2-3 equivalents of thionyl chloride to the solution at 0°C. c. Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). d. After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-anthracenoyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling with MTSEA
-
Materials: 2-Anthracenoyl chloride, (2-Aminoethyl)methanethiosulfonate hydrochloride (MTSEA·HCl), Triethylamine (B128534) (TEA) or another non-nucleophilic base, anhydrous DCM, round-bottom flask, magnetic stirrer.
-
Procedure: a. Dissolve 1.2 equivalents of MTSEA·HCl in anhydrous DCM in a separate round-bottom flask. b. Add 2.5 equivalents of triethylamine to neutralize the hydrochloride and deprotonate the amine. c. Slowly add the crude 2-anthracenoyl chloride (dissolved in a small amount of anhydrous DCM) to the MTSEA solution at 0°C. d. Allow the reaction to stir at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl) and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Site-Directed Cysteine Labeling of a Membrane Protein
This protocol describes the general procedure for labeling a cysteine residue in a membrane protein using the Substituted Cysteine Accessibility Method (SCAM).
-
Protein Preparation: a. Express and purify the target membrane protein with a single cysteine residue at the desired position. It is crucial to have a cysteine-less version of the protein as a negative control. b. Reconstitute the purified protein into a suitable model membrane system, such as liposomes or nanodiscs, to maintain its native conformation.
-
Labeling Reaction: a. Prepare a stock solution of this compound in an organic solvent like DMSO. b. Dilute the stock solution into the labeling buffer (e.g., HEPES-buffered saline, pH 7.2) to the desired final concentration (typically 100 µM to 1 mM). c. Add the reconstituted protein to the labeling buffer. d. Initiate the labeling reaction by adding the this compound solution to the protein sample. e. Incubate the reaction mixture for 5-30 minutes at room temperature, protected from light. f. Quench the reaction by adding an excess of a small-molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Removal of Unreacted Probe: a. Remove the unreacted probe and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
Verification of Labeling: a. Confirm covalent labeling by fluorescence gel imaging after SDS-PAGE. The protein band should be fluorescent. b. Quantify the labeling efficiency by comparing the fluorescence intensity of the labeled protein to a standard curve of the free fluorophore and by determining the protein concentration (e.g., via a BCA assay).
Mandatory Visualizations
Diagram 1: Synthesis of this compound
Caption: A two-step chemical synthesis of this compound.
Diagram 2: Cysteine Labeling Reaction
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Diagram 3: Substituted Cysteine Accessibility Method (SCAM) Workflow
Caption: The experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
2-Carboxyanthracene MTSEA Amide for membrane protein labeling
An In-depth Technical Guide to 2-Carboxyanthracene MTSEA Amide for Membrane Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Carboxyanthracene Methanethiosulfonate (B1239399) Amide (MTSEA), a specialized fluorescent probe for the site-specific labeling of membrane proteins. We will cover its chemical properties, mechanism of action, detailed experimental protocols, and key applications in biological research and drug discovery.
Introduction to Membrane Protein Labeling
Membrane proteins are integral to cellular function, acting as channels, receptors, and transporters that mediate communication between the cell and its environment.[1][2] Visualizing their structure, dynamics, and interactions is crucial for understanding fundamental biological processes and for developing targeted therapeutics.[3][4] Site-specific fluorescent labeling, which involves attaching a small organic fluorophore to a specific amino acid residue, has become an invaluable tool for these studies.[5][6][7]
Thiol-reactive probes are a primary choice for this purpose, as they selectively target the sulfhydryl group of cysteine residues.[8][9] Cysteine is a relatively rare amino acid, allowing for precise labeling at a single, desired site, often introduced via site-directed mutagenesis.[8] this compound is a thiol-reactive probe that combines the environmentally sensitive fluorescence of the anthracene (B1667546) core with the specific cysteine-reactivity of the methanethiosulfonate (MTS) group.
Core Properties of this compound
The probe consists of two key components: the 2-carboxyanthracene fluorophore and the MTSEA thiol-reactive group.
Chemical and Physical Data
The following table summarizes the known physical and chemical properties of the complete probe.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃S₂ | [10] |
| Molecular Weight | 359.46 g/mol | [10] |
| CAS Number | 1159977-18-0 | [10] |
| Common Name | This compound | [10] |
Photophysical Properties of the Anthracene Fluorophore
The fluorescence characteristics of the probe are determined by its 2-carboxyanthracene core. The properties of anthracene derivatives are known to be sensitive to the local solvent environment, which can be advantageous for reporting on conformational changes in the labeled protein.[11][12][13] The data below is derived from studies on closely related anthracene carboxylic acid isomers and provides an estimate of the expected photophysical behavior.
| Property | Estimated Value Range | Notes |
| Excitation Max (λex) | ~320 - 420 nm | Dependent on solvent polarity and pH.[11] |
| Emission Max (λem) | ~410 - 500 nm | Exhibits a notable Stokes shift that can be influenced by the environment.[11][12] |
| Quantum Yield | Variable | Highly dependent on solvent and local environment.[11] |
| Fluorescence Lifetime (τ) | ~3 - 10 ns | Can vary with solvent and molecular conformation.[11][12] |
Mechanism of Action: Thiol-Reactive Labeling
This compound achieves its specificity through the reaction of its methanethiosulfonate (MTS) group with the thiol (sulfhydryl) group of a cysteine residue. This reaction is a thiol-disulfide interchange that results in the formation of a stable, covalent disulfide bond between the probe and the protein. This linkage is reversible with the addition of reducing agents like dithiothreitol (B142953) (DTT).[8]
Caption: Covalent labeling via thiol-disulfide interchange.
Experimental Protocols
Successful labeling of membrane proteins requires careful optimization of protein preparation, the labeling reaction, and purification steps.
Protein Preparation
-
Expression and Purification: The target membrane protein, typically containing a single cysteine at the desired labeling site, is expressed and purified. To facilitate purification, proteins are often engineered with an affinity tag (e.g., a His-tag).[14]
-
Solubilization: Membrane proteins must be extracted from the lipid bilayer. This is commonly done using detergents, which form micelles around the protein.[4] However, detergents can sometimes block access to surface-exposed cysteines.[4] An alternative is to reconstitute the protein into native-like lipid environments such as nanodiscs, which can improve labeling efficiency.[4][14]
-
Reduction of Cysteine Residues: For the labeling reaction to proceed, the target cysteine's thiol group must be in its reduced state. Any existing disulfide bonds (including those formed by air oxidation) should be reduced.
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (DTT) to the purified protein solution.[14][15] TCEP is often preferred as it is more stable and does not interfere with certain labeling chemistries.[8]
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent immediately before labeling, typically via a desalting or gel filtration column, to prevent it from reacting with the probe.[15]
-
Labeling Reaction
This general protocol should be optimized for each specific protein.
-
Prepare Probe Stock Solution: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Set Up Reaction:
-
The protein should be in a suitable buffer at a near-neutral pH (e.g., pH 7.0-7.5), such as phosphate-buffered saline (PBS) or HEPES buffer.[15]
-
The typical protein concentration is 10-100 µM.
-
-
Initiate Labeling: Add the probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of probe over protein. The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation.
-
Incubation:
-
Quench Reaction (Optional): To consume any excess unreacted probe, add a low molecular weight thiol compound like glutathione (B108866) or 2-mercaptoethanol.[15]
Purification of Labeled Protein
It is critical to remove all unreacted fluorescent probes after the reaction is complete.
-
The most common method is gel filtration chromatography (e.g., using a Sephadex G-25 column).[15] The larger, labeled protein will elute first, while the smaller, unreacted probe is retained and elutes later.
-
For His-tagged proteins, on-column labeling can be an efficient strategy, where the labeling is performed while the protein is immobilized on an affinity column, followed by washing to remove excess probe.[14]
Caption: General experimental workflow for membrane protein labeling.
Applications in Research and Drug Development
Site-specific labeling with probes like this compound opens avenues for detailed functional and structural studies.
-
Conformational Dynamics: The environment-sensitive fluorescence of the anthracene group can be used to monitor conformational changes in the protein upon ligand binding, channel gating, or interaction with other proteins.
-
Structural Mapping: By labeling different cysteine mutants across a protein, fluorescence quenching or accessibility studies can provide low-resolution structural information about the protein's topology within the membrane.
-
Fluorescence Resonance Energy Transfer (FRET): When used as a FRET donor or acceptor with another fluorophore, this probe can measure distances and monitor dynamic processes like protein-protein interactions or domain movements.[8]
-
Drug Discovery: Labeled membrane proteins are essential for developing high-throughput screening assays. Changes in fluorescence upon binding of small molecules can be used to identify potential drug candidates and characterize their binding kinetics and mechanism of action.[4]
Caption: Applications stemming from site-specific protein labeling.
Conclusion
This compound is a valuable tool for the fluorescent labeling of cysteine residues in membrane proteins. Its thiol-specific reactivity allows for precise, site-directed modification, while the photophysical properties of its anthracene core can report on the local molecular environment. By following robust experimental protocols, researchers can leverage this probe to gain critical insights into the structure, function, and dynamics of membrane proteins, thereby advancing both basic science and therapeutic development.
References
- 1. Membrane protein binding interactions studied in live cells via diethylpyrocarbonate covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-specific fluorescent probe labeling of mitochondrial membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific fluorescent labeling to visualize membrane translocation of a myristoyl switch protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HY-147166 | this compound [1159977-18-0] Clinisciences [clinisciences.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Understanding ANM Dyes as Voltage-Sensitive Fluorescent Reporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aminonaphthylethenylpyridinium (ANM) dyes, a class of voltage-sensitive fluorescent reporters crucial for monitoring membrane potential changes in excitable cells. Focusing on the widely used derivatives, di-4-ANEPPS and di-8-ANEPPS, this document delves into their core mechanisms, quantitative properties, experimental applications, and detailed protocols to empower researchers in neuroscience, cardiology, and drug discovery.
Core Principles of ANM Dye Function
ANM dyes are lipophilic molecules that insert into the outer leaflet of the plasma membrane. Their ability to report changes in membrane potential stems from an electrochromic mechanism, also known as the Stark effect. This involves a voltage-dependent shift in the dye's electronic structure, leading to a change in its fluorescence spectrum. Upon depolarization of the cell membrane, the dye's excitation spectrum typically shifts to shorter wavelengths (a blue shift). This spectral shift allows for ratiometric imaging, a powerful technique that minimizes artifacts from dye bleaching or uneven loading by taking the ratio of fluorescence intensities at two different excitation or emission wavelengths.[1]
These dyes are characterized as "fast-response" probes, capable of detecting transient potential changes on the millisecond timescale, making them ideal for monitoring action potentials.[2]
Quantitative Data on ANM Derivatives
The photophysical properties of ANM dyes are highly dependent on their environment, showing significant differences in spectral characteristics when in solution versus when embedded in a lipid membrane. The following tables summarize key quantitative data for di-4-ANEPPS and di-8-ANEPPS.
Table 1: Photophysical Properties of di-4-ANEPPS and di-8-ANEPPS
| Property | di-4-ANEPPS | di-8-ANEPPS | References |
| Voltage Sensitivity | ~10% change in fluorescence intensity per 100 mV | ~10% change in fluorescence intensity per 100 mV | [3] |
| Fluorescence Lifetime | Varies with membrane order (e.g., ~3.83 ns to ~3.98 ns in plasma membranes) | Increases with membrane rigidity (e.g., 2.36 ns to 3.65 ns with increasing cholesterol) | [4][5] |
| Quantum Yield | Not consistently reported | Higher quantum yield with increased membrane rigidity | [5] |
| Photostability | Less photostable | More photostable and less phototoxic than di-4-ANEPPS | [6] |
| Membrane Retention | Prone to internalization, suitable for short-term experiments | Better retention in the outer leaflet, suitable for long-term experiments | [3] |
Table 2: Spectral Properties of di-4-ANEPPS and di-8-ANEPPS in Different Environments
| Dye | Environment | Excitation Max (nm) | Emission Max (nm) | References |
| di-4-ANEPPS | Methanol | 493-496 | 705-708 | [1][7] |
| Ethanol | 500 | 725 | [8] | |
| Neuronal Membranes | ~475 | ~617 | [6] | |
| Model Phospholipid Membranes | 465 | 635 | [7] | |
| Multilamellar Lipid Vesicles | 470 | 620 | [8] | |
| di-8-ANEPPS | Methanol | 498-499 | 708-713 | [2][9] |
| Ethanol | 500 | 721 | [10] | |
| Phospholipid Vesicles | ~467 | ~631 | [6] | |
| Multilamellar Lipid Vesicles | 456 | 618 | [10] | |
| T-tubules of FDB fiber | 460-480 | 588 | [11] |
Experimental Protocols
Accurate and reproducible results with ANM dyes hinge on proper experimental procedures. Below are detailed protocols for cell loading and imaging.
Cell Loading with di-4-ANEPPS or di-8-ANEPPS
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
di-4-ANEPPS or di-8-ANEPPS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution appropriate for the cells (e.g., Tyrode's solution, Hanks' Balanced Salt Solution)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.
-
For long-term storage, aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
Loading Protocol:
-
Prepare a loading solution by diluting the dye stock solution into the physiological saline to a final concentration of 5-10 µM.[7]
-
To aid in dye solubilization, especially for the more lipophilic di-8-ANEPPS, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.1%.
-
Remove the culture medium from the cells and wash once with the physiological saline.
-
Incubate the cells with the loading solution for 10-30 minutes at room temperature, protected from light. Incubation time may need to be optimized.
-
Wash the cells two to three times with fresh physiological saline to remove excess dye.
-
The cells are now ready for imaging.
Ratiometric Imaging of Membrane Potential
Ratiometric imaging is the preferred method for quantifying changes in membrane potential as it corrects for variations in dye concentration and illumination intensity.
Instrumentation:
-
A fluorescence microscope equipped with an excitation source (e.g., xenon arc lamp or LEDs) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Excitation and emission filters appropriate for the ratiometric measurements.
Imaging Protocol (Excitation Ratiometry with di-4-ANEPPS):
-
Excite the sample sequentially with two different wavelengths, one on either side of the isosbestic point of the dye's excitation spectrum (e.g., 440 nm and 530 nm).[6]
-
Collect the fluorescence emission at a single wavelength range (e.g., >590 nm).
-
The ratio of the fluorescence intensities obtained from the two excitation wavelengths is then calculated. An increase in this ratio typically corresponds to a membrane depolarization.
Imaging Protocol (Emission Ratiometry with di-4-ANEPPS):
-
Excite the sample at a single wavelength (e.g., 470 ± 10 nm).[12]
-
Simultaneously or sequentially collect the fluorescence emission in two separate wavelength ranges (e.g., 510-560 nm and 590-650 nm).[12]
-
The ratio of the intensities from the two emission channels provides a measure of the membrane potential.
Applications in Research and Drug Discovery
ANM dyes have proven invaluable in a range of applications, from fundamental neuroscience to high-throughput drug screening.
Monitoring Neuronal Activity
The fast response time of ANM dyes makes them well-suited for visualizing action potentials and synaptic events. They can be used to study the propagation of electrical signals along axons and dendrites and to investigate the effects of neurotransmitters and neuromodulators on neuronal excitability. For instance, they have been employed to monitor synaptic vesicle release and recycling.[13]
Cardiac Electrophysiology and Drug Screening
In cardiovascular research, ANM dyes are used to map action potential propagation in cardiac tissue and to screen for the cardiotoxic effects of drugs.[12][14] High-throughput screening assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) stained with di-4-ANEPPS can assess the pro-arrhythmic risk of new drug candidates.[12][15]
High-Throughput Screening for Ion Channel Modulators
The ability to optically measure membrane potential in a multi-well plate format has made ANM dyes a key tool in high-throughput screening (HTS) for modulators of ion channels.[15] These assays are crucial for identifying new therapeutic agents that target voltage-gated sodium, potassium, and calcium channels.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways where ANM dyes are applied.
This guide provides a foundational understanding of ANM dyes as voltage-sensitive reporters. For specific applications, further optimization of protocols and careful consideration of the experimental context are essential for obtaining high-quality, reproducible data.
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. The voltage-sensitive dye di-4-ANEPPS slows conduction velocity in isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Di-4-ANEPPS - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 9. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di-8-ANEPPS - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How do ANEP dyes work? | AAT Bioquest [aatbio.com]
- 14. The Use of Voltage Sensitive Dye di-4-ANEPPS and Video-Based Contractility Measurements to Assess Drug Effects on Excitation-Contraction Coupling in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening with VSDs | Explore Cutting-Edge Solutions — Potentiometric Probes [potentiometricprobes.com]
An In-depth Technical Guide to 2-Carboxyanthracene MTSEA Amide for Accessibility Scanning
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (MTSEA), a thiol-reactive fluorescent probe, and its application in accessibility scanning studies. The core of this document focuses on the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels and transporters. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and concepts to enable researchers to effectively utilize this reagent in their investigations. While specific quantitative data for 2-Carboxyanthracene MTSEA Amide is not extensively published, this guide provides a robust framework based on the known properties of the anthracene (B1667546) fluorophore and general principles of SCAM using fluorescent MTS reagents.
Introduction to this compound
This compound is a specialized chemical probe designed for covalent labeling of cysteine residues in proteins. It combines the thiol-reactivity of the methanethiosulfonate (MTS) group with the fluorescent properties of the anthracene moiety. The MTS group reacts specifically with the sulfhydryl group of cysteine, forming a stable disulfide bond. This reaction is central to the Substituted Cysteine Accessibility Method (SCAM). The attached anthracene fluorophore allows for the detection and characterization of the labeled protein, providing insights into its local environment and conformational changes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Methanesulfonothioic Acid S-[2-[(2-Anthracenylcarbonyl)amino]ethyl] Ester | [1] |
| CAS Number | 1159977-18-0 | [1] |
| Molecular Formula | C₁₈H₁₇NO₃S₂ | [1] |
| Molecular Weight | 359.46 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | DMSO, Chloroform, Dichloromethane | [1] |
| Storage | 2-8°C, protected from light and air | [1] |
The Principle of Substituted Cysteine Accessibility Method (SCAM)
SCAM is a versatile biochemical technique used to identify solvent-accessible amino acid residues in a protein.[2] It is particularly powerful for mapping the lining of channels, pores, and crevices within membrane proteins.[2] The method involves three key steps:
-
Site-Directed Mutagenesis: The amino acid residue of interest is replaced with a cysteine. This is typically done on a cysteine-less background of the target protein to ensure that only the introduced cysteine is available for labeling.
-
Thiol-Specific Modification: The engineered cysteine is then exposed to a thiol-reactive reagent, such as this compound.
-
Functional Analysis: The effect of the modification on the protein's function is assessed. If the reagent modifies the cysteine, it implies that the residue is accessible from the aqueous solution. By using membrane-impermeant reagents, one can also determine whether a residue is exposed to the extracellular or intracellular side of the membrane.[3]
The use of fluorescent MTS reagents, like this compound, adds another layer of information. Changes in the fluorescence signal upon labeling can report on the local environment of the residue and can be used to monitor conformational changes in real-time.[4]
Experimental Protocols
Reagent Preparation
-
Stock Solution of this compound: Prepare a 10-100 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. MTS reagents are susceptible to hydrolysis.[1]
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1 µM to 1 mM) in the appropriate experimental buffer (e.g., physiological saline solution).
Labeling Protocol for Cell-Surface Proteins
-
Cell Preparation: Culture cells expressing the cysteine-mutant protein of interest. For electrophysiological measurements, plate cells on appropriate coverslips.
-
Baseline Measurement: If monitoring a functional output (e.g., ion channel current), obtain a stable baseline recording before applying the labeling reagent. For fluorescence measurements, acquire a baseline fluorescence image of the cells.
-
Labeling Reaction: Perfuse the cells with the working solution of this compound. The incubation time can range from 30 seconds to 15 minutes, depending on the accessibility of the cysteine and the reaction rate.
-
Wash: After the desired incubation period, thoroughly wash the cells with the experimental buffer to remove any unreacted reagent.
-
Post-Labeling Measurement: Record the functional activity or acquire fluorescence images after labeling. A change in function or an increase in cell-associated fluorescence indicates that the cysteine residue was accessible and has been labeled.
Control Experiments
-
Wild-Type Control: Expose cells expressing the wild-type (cysteine-less) protein to this compound to ensure that the labeling is specific to the introduced cysteine.
-
Thiol-Blocking Control: Pre-incubate the cysteine-mutant cells with a non-fluorescent, membrane-impermeant thiol-blocking reagent (e.g., MTSET or MTSES) to prevent subsequent labeling by this compound. This confirms that the observed fluorescence is due to the reaction with the target cysteine.
Data Presentation and Interpretation
The data obtained from SCAM experiments with this compound can be both functional and spectroscopic.
Functional Data
The change in protein function upon labeling provides a binary readout of accessibility. This can be quantified, for example, as the percentage of inhibition or activation of an ion channel's current.
Table 2: Representative Functional Data from a Hypothetical SCAM Experiment
| Cysteine Mutant | Location | % Change in Current (Mean ± SEM) | Interpretation |
| A123C | Extracellular Loop 1 | -85 ± 5% | Accessible, likely near the pore |
| F127C | Transmembrane Helix 2 | -5 ± 2% | Inaccessible, likely lipid-facing |
| G135C | Intracellular Loop 2 | -3 ± 1% (Extracellular application) | Inaccessible from the outside |
| G135C | Intracellular Loop 2 | -78 ± 6% (Intracellular application) | Accessible from the inside |
Fluorescence Data
The fluorescence properties of the attached anthracene probe provide richer, more nuanced information about the local environment of the labeled cysteine.
Table 3: Representative Fluorescence Properties of Anthracene-Based Probes
| Property | Typical Value | Environmental Dependence |
| Excitation Maximum (λex) | ~360-380 nm | Relatively insensitive |
| Emission Maximum (λem) | ~400-450 nm | Can shift based on solvent polarity (solvatochromism) |
| Quantum Yield (Φ) | 0.2 - 0.9 | Highly sensitive to the local environment (e.g., polarity, quenching groups) |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Sensitive to dynamic quenching and local environment |
Note: The exact values for this compound conjugated to a protein will be context-dependent.
An increase in fluorescence intensity or a blue-shift in the emission spectrum upon labeling can indicate that the cysteine residue is in a more hydrophobic environment, shielded from aqueous quenching. Conversely, a decrease in fluorescence could suggest proximity to quenching amino acid residues like tryptophan.
Mandatory Visualizations
Experimental Workflow for SCAM
Caption: A generalized workflow for Substituted Cysteine Accessibility Method (SCAM).
Investigating a Ligand-Gated Ion Channel
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021168083A1 - Peptide and protein c-terminus labeling - Google Patents [patents.google.com]
- 4. Fluorescent labeling for patch-clamp fluorometry (PCF) measurements of real-time protein motion in ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Anthracene's Luminous Legacy: A Technical Guide to its Derivatives and Analogs in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, has long captivated the scientific community. Its inherent fluorescence and versatile chemical structure have made it a cornerstone in the development of a vast array of dyes and probes. This technical guide delves into the core of anthracene chemistry, exploring its key derivations and analogs, their synthesis, photophysical properties, and their critical applications in biological research and the pharmaceutical industry. From the intricacies of cellular imaging to the forefront of photodynamic cancer therapy, anthracene-based compounds continue to illuminate the path of scientific discovery.
Core Principles of Anthracene-Based Dyes
The utility of anthracene and its derivatives stems from their rigid, planar structure and extended π-conjugated system, which are conducive to strong absorption of ultraviolet light and subsequent emission of fluorescent light. The photophysical properties of the anthracene core can be finely tuned by chemical modifications, particularly at the 9 and 10 positions.[1] The introduction of various substituents can alter the electron density of the aromatic system, leading to changes in absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.[2][3][4][5] This tunability is a key reason for their widespread use as fluorescent probes and dyes.[6][7]
A common strategy in the design of anthracene-based fluorescent sensors is the incorporation of a receptor moiety that can interact with a specific analyte. This interaction often modulates a photoinduced electron transfer (PET) process.[8] In the unbound state, the fluorescence of the anthracene fluorophore is quenched by electron transfer from the receptor. Upon binding of the target analyte, the PET process is inhibited, resulting in a "turn-on" of fluorescence, providing a sensitive detection mechanism.[8][9]
Synthesis and Derivations
The synthesis of anthracene derivatives is a rich and varied field of organic chemistry. Several classical and modern synthetic methodologies are employed to modify the anthracene scaffold.
Common Synthetic Routes:
-
Friedel-Crafts Reactions: This classic method allows for the introduction of alkyl and acyl groups onto the anthracene ring.[10]
-
Heck and Suzuki-Miyaura Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for creating carbon-carbon bonds, enabling the attachment of a wide variety of substituents, including aryl and vinyl groups, to the anthracene core.[1][4][5][11]
-
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities, extending the π-conjugation of the anthracene system.[4][5]
-
Reduction of Anthraquinones: Anthraquinones, which are readily synthesized, can be reduced to form the corresponding anthracenes. This method is advantageous as it protects the reactive 9 and 10 positions, allowing for substitution on the outer rings.[10]
These synthetic strategies have given rise to a multitude of anthracene derivatives with tailored properties for specific applications.
Quantitative Data on Anthracene Derivatives
The photophysical and biological properties of anthracene derivatives are highly dependent on their chemical structure. The following tables summarize key quantitative data for a selection of representative compounds.
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Anthracene | 350 | ~400-450 | 0.36 | Cyclohexane | [12][13][14] |
| ANT-Th | 390 | 410-700 | - | Acetonitrile/Water | [9] |
| AN-2S | 360-430 | 400-475 | - | Water | [15] |
| AN-4S | 360-430 | 400-475 | - | Water | [15] |
| 9-(4-phenyl)anthracene | - | - | 0.20-0.75 | - | [4][5] |
| 9,10-bis(phenylethynyl)anthracene | - | - | 0.20-0.75 | - | [4][5] |
| MADN | - | - | - | - | [16] |
| MAM | - | - | - | - | [16] |
| MAT | - | - | - | - | [16] |
| TAT | - | - | - | - | [16] |
Table 2: Biological Activity of Selected Anthracene Derivatives
| Compound/Derivative Class | Activity | Cell Line/System | IC50/Detection Limit | Reference |
| Pyrimidine pyrazoline-anthracenes (4a) | Anticancer | K562 (Leukemia) | 10.0 ± 2.9 µM | [17] |
| Pyrimidine pyrazoline-anthracenes (4d, 4j, 4q, 4r) | Anticancer | MCF-7 (Breast) | Moderately active | [17] |
| Pyrimidine pyrazoline-anthracenes (4a, 4d, 4n, 4q, 4r) | Anticancer | MDA-MB-231 (Breast) | Moderately active | [17] |
| MHY412 | Anticancer | Doxorubicin-resistant MCF-7/Adr | Potent | [18] |
| Anthracene derivatives (2b, 2h, 2l, 2o) | Anti-inflammatory | Neutrophils | 4.28, 3.31, 4.38, 5.45 µM | [19] |
| ANT-Th | Cr³⁺ Sensor | Aqueous solution | 0.4 µM | [9] |
| Thioacetal Probes (1, 2, 3) | Hg²⁺ Sensor | Aqueous solution | 94, 59, 235 nM | [20] |
| AN-4S | Hg²⁺ Sensor | Aqueous solution | 4.93 x 10⁻⁸ M | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of anthracene-based dyes. The following sections provide methodologies for key experiments.
Synthesis of an Anthracene-Thiophene Schiff Base Probe (ANT-Th) for Chromium (III) Detection[9]
This protocol describes a one-step condensation reaction to synthesize a "turn-on" fluorescent probe for Cr³⁺.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethanol
-
Acetic acid
-
Dichloromethane
Procedure:
-
Dissolve 2-aminoanthracene (1.03 mmol) and 2-thiophenecarboxaldehyde (1.03 mmol) in 10 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of acetic acid to the mixture.
-
Reflux the solution for 6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and filter the resulting solid.
-
Recrystallize the solid from an ethanol-dichloromethane mixture (3:1 v/v) to obtain the pure ANT-Th probe.
Live Cell Imaging using Anthracene-1-Sulfonic Acid[12]
This protocol outlines the steps for staining live cells with a water-soluble anthracene derivative.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Anthracene-1-sulfonic acid stock solution
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-buffered saline (PBS) or other imaging buffer
Procedure:
-
Prepare a working solution of anthracene-1-sulfonic acid in cell culture medium. The optimal concentration should be determined empirically.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
-
Add fresh imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for anthracene (e.g., excitation ~350-380 nm, emission ~400-450 nm).
Cytotoxicity Assay (MTT Assay)[18]
This protocol describes a colorimetric assay to assess the effect of anthracene derivatives on cell viability.
Materials:
-
Cells cultured in 96-well plates
-
Anthracene derivative of interest
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the anthracene derivative for the desired time period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.
Signaling Pathway: Photoinduced Electron Transfer (PET) Sensing
Caption: Mechanism of a "turn-on" fluorescent sensor based on photoinduced electron transfer (PET).
Experimental Workflow: Synthesis of an Anthracene-Based Probe
Caption: A generalized workflow for the synthesis of an anthracene-based Schiff base probe.
Logical Relationship: Anthracene Derivatives in Photodynamic Therapy (PDT)
Caption: The mechanism of action for anthracene derivatives in photodynamic therapy.
Applications in Drug Development and Research
The unique properties of anthracene derivatives have led to their application in numerous areas of research and drug development.
-
Anticancer Agents: The planar structure of the anthracene nucleus allows for intercalation with DNA base pairs, disrupting DNA replication and transcription in cancer cells.[6][21] This has led to the development of anthracene-based compounds with significant antitumor activity.[17][19] Some derivatives have also been shown to overcome multidrug resistance in cancer cells.[18]
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment makes anthracene derivatives excellent probes for studying cellular processes.[2] They have been designed to detect a wide range of analytes, including metal ions like Hg²⁺ and Cr³⁺, anions, and reactive oxygen species.[8][9][20] These probes are invaluable tools for understanding ion homeostasis and oxidative stress in biological systems.
-
Photodynamic Therapy (PDT): In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, that kill cancer cells.[22] Anthracene derivatives are being actively investigated as photosensitizers for PDT due to their ability to efficiently generate singlet oxygen.[1][23][24][25][26]
-
Biological Imaging: The high fluorescence quantum yields of many anthracene derivatives make them excellent fluorophores for biological imaging.[27][28] They can be used to stain specific cellular compartments or conjugated to other molecules to track their localization and dynamics within living cells.[12] Two-photon microscopy, which allows for deeper tissue imaging with less phototoxicity, has also benefited from the development of novel anthracene-based dyes.[27]
Conclusion and Future Outlook
Anthracene-based dyes and their analogs represent a versatile and powerful class of molecules with a broad spectrum of applications in research and drug development. Their tunable photophysical properties, coupled with a diverse range of synthetic methodologies, have enabled the creation of sophisticated tools for sensing, imaging, and therapy. The ongoing exploration of novel anthracene derivatives, particularly in the realms of targeted cancer therapy, advanced bioimaging, and real-time monitoring of cellular events, promises to further solidify their importance in the scientific landscape. As our understanding of the intricate relationship between chemical structure and function deepens, the future of anthracene-based dyes is poised to be as bright and impactful as their characteristic fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Anthracene-based Derivatives:Synthesis, Photophysical Properties and Electrochemical Properties [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. omlc.org [omlc.org]
- 14. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Small-molecule anthracene-induced cytotoxicity and induction of apoptosis through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] A Review on Anthracene and Its Derivatives : | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]
- 26. Anthracene-Based Endoperoxides as Self-Sensitized Singlet Oxygen Carriers for Hypoxic-Tumor Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a pivotal technique in biological research and drug discovery. It enables the precise attachment of a fluorophore to a specific amino acid residue, facilitating detailed investigations into protein structure, function, dynamics, and interactions. 2-Carboxyanthracene MTSEA Amide is a thiol-reactive fluorescent probe designed for the specific modification of cysteine residues in proteins. The methanethiosulfonate (B1239399) (MTS) group reacts selectively with the sulfhydryl group of cysteine to form a stable disulfide bond, while the anthracene (B1667546) moiety provides the fluorescent signal. This application note provides a detailed protocol for labeling proteins with this compound, along with essential technical information for its successful application.
Chemical and Photophysical Properties
This compound is an anthracene derivative functionalized with a highly reactive methanethiosulfonate ester. This reagent is particularly useful for introducing the environmentally sensitive anthracene fluorophore at specific cysteine sites within a protein.
Table 1: Specifications of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1159977-18-0 |
| Molecular Formula | C₁₈H₁₇NO₃S₂ |
| Molecular Weight | 359.46 g/mol |
| Reactive Group | Methanethiosulfonate (MTS) |
| Target Residue | Cysteine (thiol group) |
| Solubility | Soluble in DMSO, DMF |
Table 2: Representative Photophysical Properties of Anthracene Probes
| Property | Representative Value (Anthracene in Cyclohexane) |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~400 nm |
| Molar Extinction Coefficient (ε) | ~9,700 cm⁻¹M⁻¹ at 356 nm[1] |
| Quantum Yield (Φ) | ~0.36[1] |
Experimental Protocols
This section provides a detailed protocol for the covalent labeling of a protein with this compound. The protocol is a general guideline and may require optimization for specific proteins.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM Tris or HEPES, pH 7.0-7.5. The buffer should be free of any thiol-containing reagents.
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Spectrophotometer and Fluorometer
Experimental Workflow
The overall workflow for labeling a protein with a thiol-reactive probe like this compound involves several key steps, from protein preparation to the final analysis of the labeled conjugate.
Step 1: Protein Preparation
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored with thiol-containing reagents (e.g., DTT or β-mercaptoethanol), these must be removed by dialysis or buffer exchange prior to labeling.
-
For proteins with intramolecular disulfide bonds that may mask the target cysteine, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed before the labeling reaction.
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the labeling reagent in anhydrous DMSO or DMF. For example, dissolve 0.36 mg of the reagent in 100 µL of solvent.
-
Vortex briefly to ensure the reagent is fully dissolved. This stock solution should be prepared fresh for each labeling reaction.
Step 3: Labeling Reaction
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the anthracene fluorophore.
Reaction Mechanism
The labeling reaction proceeds via a nucleophilic attack of the deprotonated thiol group of the cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond between the protein and the probe, with the release of methanesulfinic acid.
Step 4: Purification of the Labeled Protein
-
After the incubation period, it is crucial to remove the unreacted this compound to prevent non-specific binding and interference in downstream applications.
-
Size-Exclusion Chromatography: This is the recommended method for separating the labeled protein from the free dye.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and the presence of the anthracene label (by fluorescence).
-
-
Dialysis: Alternatively, the unreacted dye can be removed by dialysis against a large volume of the desired buffer. Perform dialysis overnight at 4°C with at least two buffer changes.
Step 5: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the anthracene dye (Aₘₐₓ, approximately 356 nm).
-
The concentration of the protein can be calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ for the free dye). This should be determined experimentally for this compound.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the bound dye is calculated as:
Dye Concentration (M) = Aₘₐₓ / ε_dye
where:
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
The Degree of Labeling (DOL) is then calculated as:
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
Applications
Proteins labeled with this compound can be utilized in a variety of fluorescence-based assays, including:
-
Conformational Change Studies: The fluorescence of the anthracene probe is often sensitive to its local environment. Changes in protein conformation can lead to alterations in fluorescence intensity, lifetime, or emission wavelength.
-
Protein-Ligand Interactions: Binding of a ligand to the labeled protein can alter the environment of the fluorophore, resulting in a detectable change in its fluorescence properties.
-
Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with a suitable acceptor fluorophore, the anthracene-labeled protein can serve as a FRET donor to measure intramolecular or intermolecular distances.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inaccessible cysteine residue.- Re-oxidation of thiols.- Hydrolysis of the MTSEA reagent. | - Ensure the target cysteine is solvent-accessible. If not, consider site-directed mutagenesis to introduce a cysteine at a more accessible location.- Perform the labeling reaction in a deoxygenated buffer or in the presence of an inert gas (e.g., argon or nitrogen).- Prepare the this compound stock solution immediately before use. |
| Protein Precipitation | - High degree of labeling.- Protein instability under reaction conditions. | - Reduce the molar excess of the labeling reagent.- Shorten the incubation time.- Optimize the buffer composition (e.g., pH, ionic strength). |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure thorough purification by size-exclusion chromatography or extensive dialysis. |
References
Measuring Protein Conformational Changes with 2-Carboxyanthracene MTSEA Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (MTSEA) Amide, a fluorescent probe designed for monitoring protein conformational changes. This reagent combines the environmentally sensitive fluorophore, 2-Carboxyanthracene, with a cysteine-reactive methanethiosulfonate (MTS) group, enabling targeted labeling of proteins for structural and functional studies.
Introduction
Understanding the dynamics of protein conformational changes is crucial for elucidating biological mechanisms and for the development of novel therapeutics. Site-directed fluorescence labeling is a powerful technique that provides real-time insights into these structural rearrangements. 2-Carboxyanthracene MTSEA Amide is a valuable tool in this context. The anthracene (B1667546) moiety exhibits fluorescence that is highly sensitive to the polarity of its local environment. When covalently attached to a specific cysteine residue within a protein, changes in the fluorescence signal can be directly correlated with conformational shifts in that region of the protein.
The methanethiosulfonate (MTS) group reacts specifically and efficiently with the thiol side chain of cysteine residues under mild conditions, forming a stable disulfide bond. This allows for the precise placement of the fluorescent probe at a site of interest, which is typically introduced via site-directed mutagenesis.
Principle of Action
The core principle behind using this compound lies in the photophysical properties of the anthracene fluorophore. The fluorescence emission spectrum and quantum yield of anthracene are strongly influenced by the surrounding environment.
-
In a non-polar (hydrophobic) environment , such as the core of a folded protein domain, the fluorescence quantum yield is typically high, resulting in a strong fluorescence signal.
-
In a polar (hydrophilic) environment , for instance, when the labeled region becomes more exposed to the aqueous solvent, the fluorescence is often quenched, leading to a decrease in signal intensity.
By monitoring these changes in fluorescence, researchers can infer movements of the labeled protein segment, such as folding/unfolding transitions, ligand binding events, or the opening and closing of ion channels.
Data Presentation
Photophysical Properties of Anthracene-Based Probes
The following table summarizes the general photophysical properties of anthracene derivatives relevant to their use as fluorescent probes. The exact values for this compound may vary depending on the specific linkage and local environment.
| Property | Typical Value Range | Significance |
| Excitation Maximum (λex) | 360 - 380 nm | The wavelength of light required to excite the fluorophore. This falls in the near-UV range, minimizing background fluorescence from cellular components. |
| Emission Maximum (λem) | 400 - 450 nm | The wavelength of emitted fluorescence. The blue emission is readily detectable with standard fluorescence instrumentation. |
| Quantum Yield (Φ) | 0.1 - 0.9 (environment-dependent) | A measure of the efficiency of fluorescence. Significant changes in quantum yield upon conformational changes provide a robust signal. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | The average time the fluorophore spends in the excited state. Lifetime measurements can provide additional information about the local environment. |
Comparison with Other Environmentally-Sensitive Probes
| Probe | Reactive Group | Excitation (nm) | Emission (nm) | Key Characteristics |
| 2-Carboxyanthracene MTSEA | MTS | ~370 | ~420 | Sensitive to local polarity, suitable for cysteine labeling. |
| Acrylodan | Acryloyl | ~390 | ~450-550 | Large Stokes shift and high sensitivity to solvent polarity. Reacts with thiols. |
| Dansyl Aziridine | Aziridine | ~340 | ~520 | Reacts with cysteine and histidine. Large Stokes shift. |
| NBD-X | Various | ~470 | ~530 | Environmentally sensitive fluorophore with longer wavelength emission, reducing autofluorescence. |
Experimental Protocols
Protein Preparation and Cysteine Mutagenesis
The target protein must have a unique, reactive cysteine residue at the desired labeling site.
-
Site-Directed Mutagenesis: If the protein of interest does not have a native cysteine at the desired location, introduce one using standard site-directed mutagenesis techniques. If the protein contains other reactive native cysteines, they should be mutated to a non-reactive amino acid like alanine (B10760859) or serine to ensure specific labeling.
-
Protein Expression and Purification: Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells). Purify the protein to a high degree of homogeneity using standard chromatography techniques.
-
Reduction of Cysteine Residues: Prior to labeling, it is crucial to ensure that the target cysteine is in its reduced, free thiol state. This can be achieved by treating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before labeling.
Labeling Protocol with this compound
Materials:
-
Purified, reduced protein in a suitable buffer (e.g., HEPES, MOPS, at pH 7.0-7.5). Avoid buffers containing primary amines like Tris if the probe has any amine-reactive impurities.
-
This compound stock solution (e.g., 10-50 mM in anhydrous DMSO).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for removing unreacted probe.
Procedure:
-
Prepare Protein Solution: Dilute the purified and reduced protein to a final concentration of 10-100 µM in the labeling buffer.
-
Prepare Probe Solution: Immediately before use, prepare a fresh dilution of the this compound stock solution in the labeling buffer.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the diluted probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction can be gently mixed during this time. Protect the reaction from light to prevent photobleaching of the fluorophore.
-
Quenching: Add a 100-fold molar excess of a quenching reagent like L-cysteine to react with any remaining unreacted probe. Incubate for an additional 15-30 minutes.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column equilibrated with the desired final buffer for your experiment.
-
Determination of Labeling Efficiency: The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the anthracene fluorophore (at its absorbance maximum, ~370 nm). The labeling efficiency is the ratio of the concentration of the fluorophore to the concentration of the protein.
Fluorescence Measurements
Instrumentation:
-
A spectrofluorometer capable of measuring fluorescence intensity, spectra, and anisotropy.
Procedure:
-
Prepare Samples: Prepare the labeled protein at a suitable concentration (typically in the nanomolar to low micromolar range) in the experimental buffer.
-
Acquire Baseline Fluorescence: Record the fluorescence emission spectrum of the labeled protein in its initial conformational state. Excite the sample at the excitation maximum of the anthracene probe (~370 nm) and scan the emission from ~390 nm to 550 nm.
-
Induce Conformational Change: Induce the conformational change of interest by adding a ligand, changing the temperature, pH, or ionic strength of the buffer, or applying an external stimulus (e.g., voltage clamp for ion channels).
-
Record Fluorescence Changes: Monitor the change in fluorescence intensity at the emission maximum or record the full emission spectrum at various time points after inducing the change.
-
Data Analysis: Analyze the changes in fluorescence intensity, emission wavelength, and anisotropy to characterize the kinetics and magnitude of the conformational change.
Visualizations
Caption: Experimental workflow for measuring conformational changes.
Caption: Principle of fluorescence change detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of the target cysteine.- Inaccessible cysteine residue.- Hydrolysis of the MTSEA reagent. | - Ensure complete reduction with fresh reducing agents.- Consider engineering the cysteine at a more solvent-accessible position.- Prepare fresh stock solutions of the probe in anhydrous DMSO and use immediately. |
| High Background Fluorescence | - Incomplete removal of unreacted probe.- Non-specific binding of the probe. | - Optimize the size-exclusion chromatography step.- Include a quenching step and ensure it goes to completion.- Reduce the probe-to-protein ratio during labeling. |
| No Change in Fluorescence | - The conformational change does not alter the environment of the probe.- The protein is inactive after labeling. | - Choose a different labeling site that is expected to undergo a larger environmental change.- Perform a functional assay on the labeled protein to confirm its activity.- Ensure the probe itself is not sterically hindering the conformational change. |
| Protein Precipitation | - The probe affects protein stability.- High concentration of DMSO. | - Reduce the final concentration of DMSO in the labeling reaction.- Perform labeling at a lower temperature (4°C).- Screen different buffer conditions (pH, ionic strength). |
Site-Specific Labeling of Cysteine Mutants with N-(1-Anilinonaphthyl-4)maleimide (ANM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific labeling of cysteine mutants with the fluorescent probe N-(1-Anilinonaphthyl-4)maleimide (ANM). ANM is a thiol-reactive dye that is essentially non-fluorescent in aqueous solutions but becomes highly fluorescent upon reaction with a thiol group, such as the side chain of cysteine. This property, combined with its sensitivity to the polarity of the local environment, makes ANM an invaluable tool for studying protein structure, conformational changes, and interactions.
Introduction to ANM Labeling
N-(1-Anilinonaphthyl-4)maleimide (ANM) is a fluorescent probe that selectively reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[1] A key feature of ANM is its solvatochromic fluorescence, meaning its emission properties are highly dependent on the polarity of its immediate environment. In non-polar, hydrophobic environments, such as the interior of a folded protein or a membrane-bound domain, the quantum yield of ANM fluorescence increases, and the emission maximum shifts to shorter wavelengths (a blue shift).[1] Conversely, in polar, aqueous environments, its fluorescence is quenched. This characteristic allows ANM to be used as a sensitive reporter of local environmental changes within a protein.
Site-specific labeling with ANM is typically achieved by first introducing a unique cysteine residue at a specific position in the protein of interest through site-directed mutagenesis. All other accessible cysteine residues are removed or replaced to ensure the specificity of the labeling. The engineered protein is then reacted with ANM, resulting in a protein specifically labeled with a fluorescent probe at a defined location.
Applications in Research and Drug Development
The unique properties of ANM make it a versatile tool for a variety of applications:
-
Probing Protein Conformation and Dynamics: The sensitivity of ANM fluorescence to the local environment allows for the detection of conformational changes in proteins. Events such as ligand binding, protein-protein interactions, or post-translational modifications that alter the local environment of the labeled cysteine will result in a change in fluorescence intensity and/or emission wavelength.
-
Studying Protein-Protein Interactions: By labeling one protein with ANM, changes in its fluorescence upon interaction with a binding partner can be monitored. This can provide insights into the binding interface and any conformational changes that occur upon complex formation.
-
Investigating Protein Folding and Stability: ANM can be used to monitor the folding and unfolding of proteins. As a protein folds, an ANM-labeled cysteine may move from a solvent-exposed (polar) environment to a buried (hydrophobic) one, leading to an increase in fluorescence.
-
High-Throughput Screening: The fluorescence-based readout of ANM-labeled proteins can be adapted for high-throughput screening assays to identify small molecules that bind to a target protein and induce conformational changes.
Data Presentation: Photophysical Properties of ANM
The fluorescence properties of the ANM-cysteine adduct are highly dependent on the solvent environment. The following table summarizes the key photophysical parameters of ANM conjugated to a thiol in various solvents, illustrating its utility as a polarity-sensitive probe.
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dioxane | 2.2 | ~350 | ~430 | ~80 | High |
| Chloroform | 4.8 | ~355 | ~440 | ~85 | - |
| Ethyl Acetate | 6.0 | ~355 | ~445 | ~90 | - |
| Ethanol | 24.6 | 355 | 448 | 93 | Moderate |
| Acetonitrile | 37.5 | ~355 | ~455 | ~100 | - |
| Water | 80.1 | ~360 | ~490 | ~130 | Very Low |
Data compiled from various sources. Exact values can vary depending on the specific thiol conjugate and experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Unique Cysteine
This protocol outlines the general steps for creating a single-cysteine mutant of a protein of interest.
Workflow for Site-Directed Mutagenesis
Caption: Workflow for creating a single-cysteine mutant via site-directed mutagenesis.
Materials:
-
Plasmid DNA encoding the wild-type protein
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
-
Custom-designed mutagenic primers
-
Competent E. coli cells for transformation
-
Appropriate antibiotics and culture media
Procedure:
-
Primer Design: Design primers containing the desired cysteine codon mutation.
-
PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
Digestion of Parental DNA: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Select for transformed cells on antibiotic-containing plates. Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of the Cysteine Mutant Protein
Materials:
-
Verified plasmid encoding the single-cysteine mutant
-
Appropriate E. coli expression strain (e.g., BL21(DE3))
-
Culture media and antibiotics
-
Inducing agent (e.g., IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography column
Procedure:
-
Expression: Transform the plasmid into an appropriate E. coli expression strain. Grow the cells to mid-log phase and induce protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an equilibrated affinity chromatography column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using elution buffer.
-
Size-Exclusion Chromatography: Further purify the protein and exchange it into a suitable labeling buffer using a size-exclusion chromatography column. The labeling buffer should be free of primary amines and thiols (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
Protocol 3: Site-Specific Labeling with ANM
This protocol describes the labeling of the purified single-cysteine mutant with ANM.
Workflow for ANM Labeling of Cysteine Mutants
Caption: General workflow for the site-specific labeling of a cysteine mutant protein with ANM.
Materials:
-
Purified single-cysteine mutant protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
-
N-(1-Anilinonaphthyl-4)maleimide (ANM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., PD-10)
-
Size-exclusion chromatography column
Procedure:
-
Reduction of Cysteine: To ensure the cysteine thiol is in a reduced state, treat the purified protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, a higher excess (e.g., 100-fold) may be necessary, and it must be removed prior to labeling.
-
Removal of Reducing Agent (if DTT is used): If DTT was used, remove it from the protein solution using a desalting column equilibrated with the labeling buffer. TCEP does not need to be removed as it does not react with maleimides.
-
Preparation of ANM Stock Solution: Dissolve ANM in anhydrous DMSO to a final concentration of 10 mM. This solution should be prepared fresh.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the ANM stock solution to the protein solution. The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10 mM.
-
Purification of the Labeled Protein: Remove the unreacted ANM and any quenching agent by size-exclusion chromatography. The labeled protein can be detected by its absorbance at the excitation maximum of ANM (~355 nm).
Protocol 4: Determination of Labeling Efficiency
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of ANM (~355 nm, A₃₅₅).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the absorbance of ANM at 280 nm: CF = A₂₈₀(ANM) / A₃₅₅(ANM). This value should be determined for the free dye.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₃₅₅ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A₃₅₅ / ε_ANM where ε_ANM is the molar extinction coefficient of ANM at its absorbance maximum (~16,000 M⁻¹cm⁻¹ in ethanol, but should be determined for the specific buffer conditions).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Example Application: Monitoring Conformational Changes in a Kinase
ANM labeling can be used to study the conformational changes in a kinase upon ATP binding. A cysteine residue is introduced into a loop that is known to undergo a conformational change upon ligand binding.
Signaling Pathway: Kinase Activation by ATP Binding
Caption: Simplified diagram of kinase activation and signaling, which can be monitored using ANM fluorescence.
In the inactive state, the ANM-labeled cysteine is in a more solvent-exposed, polar environment, resulting in low fluorescence. Upon binding of ATP, the loop undergoes a conformational change, moving the ANM probe into a more hydrophobic pocket. This change in the local environment leads to a significant increase in ANM fluorescence, which can be used to measure the affinity of ATP binding and the kinetics of the conformational change.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine | Increase the concentration of TCEP or the incubation time. If using DTT, ensure its complete removal before adding ANM. |
| Oxidation of cysteine after reduction | Perform the labeling reaction immediately after the reduction and removal of the reducing agent. Degas all buffers. | |
| Inaccessible cysteine residue | Ensure the introduced cysteine is on the surface of the protein. Consider introducing the cysteine at a different, more accessible location. | |
| Protein Precipitation | High concentration of DMSO | Keep the final DMSO concentration below 5% (v/v). |
| Protein instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Screen for more stable buffer conditions. | |
| High Background Fluorescence | Incomplete removal of unreacted ANM | Improve the purification of the labeled protein, for example, by using a longer size-exclusion column or by performing dialysis. |
| Non-specific Labeling | Reaction with other nucleophilic residues | While maleimides are highly selective for thiols at neutral pH, some reaction with lysines can occur at higher pH. Ensure the labeling reaction is performed at pH 7.0-7.5. |
Conclusion
Site-specific labeling of cysteine mutants with ANM is a powerful technique for investigating protein structure, dynamics, and interactions. The sensitivity of ANM fluorescence to the local environment provides a robust method for detecting conformational changes that are central to many biological processes. The protocols and data presented in these application notes provide a framework for the successful implementation of this technique in a variety of research and drug discovery applications.
References
Application Notes and Protocols for 2-Carboxyanthracene MTSEA Amide in Ligand-Gated Ion Channel Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyanthracene Methanethiosulfonate (B1239399) (MTSEA) Amide is a fluorescent probe designed for the site-specific labeling of cysteine residues in proteins. Its utility shines in the study of ligand-gated ion channels (LGICs), where it enables the investigation of conformational changes associated with channel gating, ligand binding, and modulation. This thiol-reactive dye, featuring a reactive methanethiosulfonate (MTS) group and an anthracene (B1667546) fluorophore, serves as a powerful tool in Voltage-Clamp Fluorometry (VCF). VCF is a sophisticated technique that combines electrophysiological recording of ion channel activity with simultaneous measurement of fluorescence changes, providing real-time insights into the structural dynamics of these crucial membrane proteins.
LGICs are integral membrane proteins that mediate fast synaptic transmission by opening an ion-permeable pore in response to the binding of a specific neurotransmitter.[1] Understanding the intricate conformational rearrangements that govern their function is paramount for elucidating physiological processes and for the development of novel therapeutics targeting these channels. The covalent attachment of 2-Carboxyanthracene MTSEA Amide to a strategically introduced cysteine residue allows researchers to monitor the local environment of the fluorophore. Changes in fluorescence intensity, lifetime, or emission spectrum can be correlated with specific functional states of the channel, such as open, closed, or desensitized states.
Mechanism of Action
The application of this compound relies on the principles of site-directed cysteine mutagenesis and sulfhydryl-reactive chemistry. The process involves several key steps:
-
Site-Directed Cysteine Mutagenesis: A cysteine residue is introduced at a specific position of interest within the ion channel protein using standard molecular biology techniques.[2][3] The selection of the mutation site is critical and should be in a region hypothesized to undergo conformational changes during channel activity.
-
Heterologous Expression: The cysteine-mutant ion channel is then expressed in a suitable system, most commonly Xenopus laevis oocytes, which are large, robust cells ideal for electrophysiological and fluorescence measurements.[4]
-
Covalent Labeling: The expressed channels are exposed to this compound. The highly reactive methanethiosulfonate (MTS) group of the probe forms a stable disulfide bond with the sulfhydryl group of the engineered cysteine residue.[5][6] This reaction is specific for cysteine, ensuring targeted labeling.[7]
-
Voltage-Clamp Fluorometry (VCF): The labeled oocyte is then subjected to VCF. The membrane potential is controlled using a two-electrode voltage clamp, allowing for the recording of ion currents passing through the channel in response to ligand application. Simultaneously, the anthracene fluorophore is excited with a specific wavelength of light, and the emitted fluorescence is detected. Changes in the fluorescence signal (ΔF) are then correlated with the electrophysiological recordings.[8][9][10]
Physicochemical and Fluorescence Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃S₂ | Biotrend |
| Molecular Weight | 359.46 g/mol | Biotrend |
| CAS Number | 1159977-18-0 | Biotrend |
| Excitation Maximum (λex) | ~365 nm (estimated for anthracene) | N/A |
| Emission Maximum (λem) | ~400-450 nm (estimated for anthracene) | N/A |
| Reactivity | Cysteine-specific (sulfhydryl group) | [5][6] |
Note: The exact excitation and emission maxima may vary depending on the local environment of the fluorophore once attached to the protein. It is recommended to perform a spectral scan to determine the optimal wavelengths for each specific mutant.
Experimental Protocols
I. Site-Directed Cysteine Mutagenesis
This protocol outlines the general steps for introducing a cysteine mutation into a ligand-gated ion channel cDNA using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type ion channel cDNA
-
Mutagenic primers containing the desired cysteine codon (TGC or TGT)
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
-
Competent E. coli for transformation
-
Standard materials for plasmid purification and DNA sequencing
Procedure:
-
Primer Design: Design forward and reverse primers complementary to the target sequence, with the desired codon change to introduce a cysteine residue.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutant plasmid.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI enzyme provided in the kit.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification: Select transformed colonies and purify the plasmid DNA.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
II. Expression of Cysteine-Mutant Channels in Xenopus Oocytes
Materials:
-
Xenopus laevis frogs
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
cRNA of the cysteine-mutant ion channel
Procedure:
-
Oocyte Harvesting: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the oocytes in a collagenase solution to remove the follicular layer.
-
Oocyte Selection: Select healthy stage V-VI oocytes.
-
cRNA Injection: Inject 50 nL of the cRNA solution (typically 0.1-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-7 days to allow for channel expression.
III. Labeling with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ND96 solution
Procedure:
-
Stock Solution: Prepare a fresh stock solution of this compound (e.g., 10 mM) in DMSO. MTS reagents are susceptible to hydrolysis and should be prepared immediately before use.[5]
-
Working Solution: Dilute the stock solution in ND96 to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Labeling: Place the oocytes expressing the cysteine-mutant channels in the labeling solution and incubate for a defined period (e.g., 1-5 minutes) at room temperature. The optimal concentration and incubation time should be determined empirically for each mutant.
-
Washing: After incubation, wash the oocytes thoroughly with ND96 solution to remove any unreacted probe.
IV. Voltage-Clamp Fluorometry (VCF)
Equipment:
-
Two-electrode voltage clamp amplifier
-
Inverted fluorescence microscope equipped with a high-power light source (e.g., Xenon arc lamp)
-
Appropriate filter set for anthracene fluorescence (Excitation: ~365 nm, Emission: ~400-450 nm)
-
Photomultiplier tube (PMT) or a sensitive photodiode for fluorescence detection
-
Data acquisition system for simultaneous recording of current and fluorescence signals
-
Perfusion system for rapid solution exchange
Procedure:
-
Oocyte Placement: Place a labeled oocyte in the recording chamber on the microscope stage and perfuse with ND96 solution.
-
Impaling: Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
VCF Recording: a. Clamp the oocyte at a holding potential where the channels are predominantly in the closed state. b. Acquire a baseline fluorescence reading. c. Apply the ligand (agonist) to activate the ion channels while simultaneously recording the ionic current and the fluorescence signal. d. Wash out the ligand to allow the channels to return to the closed state.
-
Data Analysis: a. Measure the change in fluorescence intensity (ΔF) upon ligand application. b. Normalize the fluorescence change to the baseline fluorescence (F) to obtain the relative fluorescence change (ΔF/F). c. Correlate the time course and concentration dependence of the fluorescence change with the electrophysiological data.
Data Presentation
Quantitative data from VCF experiments should be summarized in tables for clear comparison.
Table 1: Example of VCF Data for a Hypothetical Ligand-Gated Ion Channel Mutant
| Ligand Concentration (µM) | Peak Current (µA) | ΔF/F (%) |
| 0 | 0.05 ± 0.01 | 0 |
| 1 | 1.2 ± 0.2 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.5 | 8.1 ± 0.7 |
| 100 | 6.1 ± 0.4 | 8.3 ± 0.6 |
Visualizations
Signaling Pathway of Ligand-Gated Ion Channel Activation and VCF Measurement
Caption: Ligand binding induces a conformational change in the ion channel, leading to ion flux and a change in the fluorophore's environment, which is detected as a change in fluorescence.
Experimental Workflow for VCF using this compound
Caption: The experimental workflow for studying ligand-gated ion channels using this compound and VCF.
Logical Relationship of VCF Components
Caption: The core components of a Voltage-Clamp Fluorometry experiment, integrating electrophysiology and fluorescence detection on a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Engineering: Perspectives and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. interchim.fr [interchim.fr]
- 7. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids [jove.com]
- 9. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for ANM Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxins isolated from the sea anemone Anemonia sulcata (ANM), particularly the polypeptide neurotoxin Anemonia sulcata toxin II (ATX-II), are potent modulators of voltage-gated ion channels.[1][2][3] These toxins primarily target voltage-gated sodium channels (NaV), binding to receptor site 3 and significantly slowing their inactivation.[1][4] This prolonged sodium influx leads to a prolonged action potential and subsequent downstream effects, most notably an increase in intracellular calcium concentrations.[5] The specificity of these toxins makes them invaluable tools for studying the distribution, function, and pharmacology of ion channels.
Fluorescent labeling of ANM toxins provides a powerful method for directly visualizing these toxins and their targets in living cells, as well as for studying the downstream consequences of their action. This document provides detailed protocols and application notes for the experimental setup of ANM fluorescence imaging, including toxin labeling, cell preparation, and imaging methodologies.
Data Presentation
Table 1: Recommended Fluorophores for Labeling ANM Peptide Toxins
| Fluorophore Class | Specific Dye Example | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein | 5-FAM (Fluorescein amidite) | ~494 | ~520 | High quantum yield, good water solubility, compatible with 488 nm laser lines.[6][7] |
| Cyanine | Cy3 | ~550 | ~570 | Bright and photostable, suitable for multiplexing.[8] |
| Cyanine | Cy5 | ~650 | ~670 | Emission in the far-red spectrum minimizes cellular autofluorescence.[8] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | Highly photostable and bright, less pH sensitive than fluorescein.[8] |
| Coumarin | AMCA (Aminomethylcoumarin acetate) | ~350 | ~450 | Provides a blue fluorescence signal.[6] |
| BODIPY | BODIPY FL | ~503 | ~512 | Bright, photostable, and relatively insensitive to environmental changes.[] |
Table 2: Experimental Parameters for ANM Fluorescence Imaging
| Parameter | Recommended Range | Notes |
| Labeled ANM Toxin Concentration | 10 - 200 nM | The optimal concentration should be determined empirically to achieve sufficient signal-to-noise while avoiding non-specific binding and toxicity. A starting concentration of 50 nM is recommended. |
| Cell Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize receptor internalization and cellular responses not directly related to channel modulation. |
| Imaging Temperature | Room Temperature or 37°C | Imaging at 37°C is recommended for studying dynamic cellular processes. Ensure temperature is stable throughout the experiment. |
| Control Experiments | - Unlabeled ANM Toxin- Cells lacking the target channel- Vehicle control | Pre-incubation with an excess of unlabeled toxin should block the binding of the fluorescently labeled toxin, demonstrating specificity.[10] Cells known not to express the target ion channel should show minimal fluorescence. A vehicle control (the buffer used to dissolve the toxin) is essential to rule out effects of the buffer components. |
Signaling Pathways and Experimental Workflows
ANM Toxin Signaling Pathway
The primary mechanism of action for ANM toxins like ATX-II is the modulation of voltage-gated sodium channels. This leads to a cascade of events within the cell, culminating in an increase in intracellular calcium, a key second messenger.
References
- 1. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sea Anemone Toxins: A Structural Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. The effects of the Anemonia sulcata toxin (ATX II) on membrane currents of isolated mammalian myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Anemonia sulcata toxin (ATX II) on intracellular sodium and contractility in rat and guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubio.ch [lubio.ch]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Tracking sodium channels in live cells: confocal imaging using fluorescently labeled toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Fluorescence Quantum Yield of 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorescent molecule, representing the ratio of photons emitted to photons absorbed. For fluorescent probes like 2-Carboxyanthracene MTSEA Amide, a thiol-reactive derivative of anthracene, determining the quantum yield is essential for its application in quantitative biological assays, including protein labeling and conformational studies.
This document provides a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method. This widely used technique involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The comparative method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Materials and Equipment
Reagents
-
This compound (Sample)
-
Fluorescence Quantum Yield Standard (e.g., Anthracene or Quinine Sulfate)
-
Spectroscopic grade solvent (e.g., Ethanol for Anthracene, 0.1 M H2SO4 for Quinine Sulfate)
-
Deionized water
Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a quartz cuvette holder
-
10 mm path length quartz cuvettes (2)
-
Volumetric flasks and pipettes for accurate dilutions
Experimental Protocols
Selection of a Suitable Standard
The choice of a reference standard is crucial for accurate quantum yield determination. The standard should have a well-documented and stable quantum yield and its absorption and emission spectra should ideally overlap with the sample. For this compound, two suitable standards are presented below.
| Standard | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (ΦST) |
| Anthracene | Ethanol | ~355 nm | ~380-500 nm | 0.27[1][2] |
| Quinine Sulfate (B86663) | 0.1 M H2SO4 | ~350 nm | ~450 nm | 0.546[3][4] |
Note: While Quinine Sulfate is a more robust standard, Anthracene may be preferred due to its structural similarity to the sample.
Preparation of Stock Solutions
-
Sample Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of approximately 10-4 M.
-
Standard Stock Solution: Prepare a stock solution of the chosen standard (Anthracene or Quinine Sulfate) in the appropriate solvent at a similar concentration.
Measurement of Absorbance and Fluorescence Spectra
-
Prepare a series of dilutions: From the stock solutions of both the sample and the standard, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.[2]
-
Record Absorbance Spectra: For each dilution, record the UV-Vis absorbance spectrum using the same solvent as a blank. Note the absorbance at the excitation wavelength (e.g., 350 nm).
-
Record Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer. Ensure the following settings are kept constant for all measurements:
-
Excitation wavelength (e.g., 350 nm)
-
Excitation and emission slit widths
-
Detector voltage
-
-
Record Solvent Blank: Record the fluorescence spectrum of the pure solvent to account for any background signal.
Data Analysis
-
Correct for Solvent Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the Gradient: Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.
-
Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of this compound:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
-
For the same solvent, the refractive index term (ηX2 / ηST2) equals 1.
-
Data Presentation
The quantitative data should be summarized in the following tables for clarity and comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound
| Dilution | Absorbance at λex | Integrated Fluorescence Intensity |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Standard
| Dilution | Absorbance at λex | Integrated Fluorescence Intensity |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 |
Table 3: Calculated Gradients and Quantum Yield
| Sample | Gradient (Grad) | Refractive Index (η) | Quantum Yield (Φ) |
| Standard | GradST | ηST | ΦST (Known) |
| This compound | GradX | ηX | ΦX (Calculated) |
Application: Protein Labeling with this compound
This compound is a thiol-reactive fluorescent probe.[5][6][7] The methanethiosulfonate (B1239399) (MTS) group reacts specifically with free sulfhydryl groups of cysteine residues in proteins to form a stable disulfide bond. This specific labeling allows for the introduction of a fluorescent reporter at a defined site within a protein, enabling studies of protein structure, function, and interactions.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with a thiol-reactive probe.
Logical Relationship of Thiol-Reactive Probes in Cellular Context
Caption: Interaction of a thiol-reactive probe within a cellular context.
References
- 1. omlc.org [omlc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Quinine sulfate [omlc.org]
- 4. Quinine sulfate [omlc.org]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Thiol-reactive fluorescent probes for protein labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Voltage Clamp Fluorometry using ANM
For Researchers, Scientists, and Drug Development Professionals
Introduction to Voltage Clamp Fluorometry (VCF)
Voltage Clamp Fluorometry (VCF) is a powerful technique that merges electrophysiology with fluorescence spectroscopy to provide real-time insights into the conformational dynamics of membrane proteins, such as ion channels and transporters.[1][2][3] By simultaneously recording both the electrical currents passing through a protein and the changes in fluorescence of a site-specifically attached probe, VCF allows for the direct correlation of structural rearrangements with protein function.[1][2] This technique has been instrumental in elucidating the mechanisms of voltage sensing, ligand gating, and ion permeation in a variety of membrane proteins.[2]
The core principle of VCF involves introducing a cysteine residue at a specific site of interest in the protein through site-directed mutagenesis. This engineered cysteine is then covalently labeled with a sulfhydryl-reactive fluorescent probe. Changes in the local environment of the fluorophore, caused by protein conformational changes, result in alterations of its fluorescence properties (e.g., intensity, emission wavelength). These fluorescence changes are monitored in real-time while the functional activity of the protein is measured using the voltage-clamp technique.
The Fluorescent Probe: ANM (N-(1-Anilinonaphthyl-4)maleimide)
N-(1-Anilinonaphthyl-4)maleimide (ANM) is a thiol-reactive fluorescent probe that is particularly well-suited for VCF studies. A key feature of ANM is that it is non-fluorescent until it reacts with a thiol group, such as the one on a cysteine residue. Upon reaction, it becomes strongly fluorescent. This property significantly reduces background fluorescence from an unreacted probe in the solution.
The fluorescence of ANM is highly sensitive to the polarity of its local environment. As the environment becomes more non-polar (hydrophobic), the quantum yield of ANM increases, and its emission maximum shifts to shorter wavelengths (a "blue shift"). This environmental sensitivity makes ANM an excellent reporter for conformational changes that alter the exposure of the labeled cysteine residue to the aqueous solvent or move it into a more hydrophobic part of the protein.
Table 1: Spectral Properties of ANM
| Property | Wavelength (in ethanol) |
| Excitation Maximum | 355 nm |
| Emission Maximum | 448 nm |
Experimental Workflow
The overall experimental workflow for a VCF experiment using ANM is depicted below. It begins with the preparation of the biological system (typically Xenopus laevis oocytes) and the protein of interest, followed by labeling with the ANM probe, and finally, the simultaneous recording of electrophysiological and fluorescence data.
Detailed Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Ovary Lobe Harvest: Surgically remove ovary lobes from a female Xenopus laevis frog and place them in a calcium-free OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5).
-
Digestion: Cut the lobes into small pieces and incubate them in OR2 solution containing 2 mg/mL collagenase type I for 1-2 hours at room temperature with gentle shaking to remove the follicular layer.
-
Washing and Selection: Wash the oocytes extensively with OR2 solution and then transfer them to ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin. Manually select healthy stage V-VI oocytes.[1]
-
Incubation: Store the selected oocytes at 18°C in supplemented ND96 solution.
cRNA Preparation and Microinjection
-
Site-Directed Mutagenesis: Introduce a single cysteine codon at the desired position in the cDNA of the target protein using a commercially available site-directed mutagenesis kit. It is also recommended to remove any native, accessible cysteines that are not of interest to prevent non-specific labeling.
-
In Vitro Transcription: Linearize the plasmid DNA containing the mutated gene and use an in vitro transcription kit to synthesize capped cRNA.
-
cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection: Inject approximately 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte.[4]
-
Incubation for Expression: Incubate the injected oocytes for 2-7 days at 18°C to allow for protein expression.[4]
ANM Labeling Protocol
-
Prepare ANM Stock Solution: Prepare a 10-50 mM stock solution of ANM in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.
-
Prepare Labeling Solution: On the day of the experiment, dilute the ANM stock solution in ND96 solution to a final concentration of 5-25 µM. The optimal concentration should be determined empirically for each protein and labeling site.
-
Incubation: Transfer the oocytes expressing the cysteine-mutant protein to the ANM labeling solution. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: After incubation, wash the oocytes thoroughly with ND96 solution to remove any unbound ANM. Perform at least 5-10 washes over a period of 15-30 minutes.
Table 2: ANM Labeling Parameters
| Parameter | Recommended Range | Notes |
| ANM Concentration | 5 - 25 µM | Higher concentrations may lead to non-specific labeling. |
| Incubation Time | 20 - 30 minutes | Longer times may increase background fluorescence. |
| Incubation Temperature | Room Temperature | |
| Washing Solution | ND96 | |
| Number of Washes | 5 - 10 | Essential for reducing background noise. |
VCF Data Acquisition
-
Oocyte Placement: Place a labeled oocyte in the recording chamber of the VCF setup, with the animal pole facing the objective of the fluorescence microscope.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV) using a two-electrode voltage clamp amplifier.
-
Fluorescence Excitation and Emission: Excite the ANM fluorophore using a light source centered around 355 nm and collect the emitted fluorescence at approximately 448 nm.
-
Simultaneous Recording: Apply a series of voltage steps to elicit channel gating and simultaneously record the ionic currents and the corresponding changes in fluorescence intensity.
Signaling Pathway and Mechanism of ANM Fluorescence Change
The change in ANM fluorescence is directly linked to the conformational changes of the protein it is attached to. When the protein changes its conformation in response to a stimulus (e.g., a change in membrane voltage), the local environment of the ANM probe can be altered.
Data Presentation and Analysis
The data obtained from VCF experiments are typically presented as fluorescence-voltage (F-V) and conductance-voltage (G-V) relationships.
Table 3: Summary of Quantitative Data from a VCF Experiment
| Voltage (mV) | Peak Current (µA) | Conductance (G) | Fluorescence Change (ΔF/F) |
| -100 | 0.1 | 0.01 | 0.01 |
| -80 | 0.2 | 0.02 | 0.02 |
| -60 | 0.5 | 0.05 | 0.05 |
| -40 | 1.2 | 0.12 | 0.15 |
| -20 | 2.5 | 0.25 | 0.35 |
| 0 | 4.0 | 0.40 | 0.60 |
| +20 | 5.5 | 0.55 | 0.85 |
| +40 | 6.0 | 0.60 | 0.95 |
The F-V and G-V curves are typically fitted with a Boltzmann function to determine the voltage at half-maximal activation (V₁/₂) and the steepness of the voltage dependence (slope factor, k). Comparing these parameters for fluorescence and conductance provides insights into the coupling between protein movement and channel opening.
Troubleshooting
Table 4: Common Problems and Solutions in VCF Experiments
| Problem | Possible Cause | Suggested Solution |
| No or low fluorescence signal | Poor protein expression | - Verify cRNA quality and concentration.[1]- Optimize incubation time for protein expression.[1]- Inject less RNA to avoid overexpression-related toxicity.[1] |
| Inefficient labeling | - Optimize ANM concentration and incubation time.- Ensure the introduced cysteine is accessible to the dye. | |
| High background fluorescence | Incomplete removal of unbound ANM | - Increase the number and duration of washing steps.[5][6] |
| Non-specific binding of ANM | - Reduce ANM concentration or incubation time.- Ensure native accessible cysteines are removed. | |
| Oocyte autofluorescence | - Use an unstained oocyte as a control to measure background.[7][8]- Use appropriate optical filters to minimize autofluorescence. | |
| Photobleaching | Excessive light exposure | - Reduce the intensity and duration of the excitation light.- Use a more photostable fluorophore if the problem persists. |
| Poor oocyte health | Contamination of solutions | - Prepare fresh, sterile solutions.- Ensure proper pH and osmolarity of all buffers.[1] |
| Overexpression of the protein | - Reduce the amount of injected cRNA.[1]- Lower the incubation temperature.[1] |
Applications in Drug Development
VCF is a valuable tool in drug discovery and development for several reasons:
-
Mechanism of Action Studies: VCF can be used to determine how a drug candidate modulates the function of an ion channel. For example, it can distinguish between compounds that block the pore, alter voltage sensor movement, or stabilize a particular conformational state.
-
High-Throughput Screening: While technically demanding, VCF can be adapted for higher-throughput screening of compound libraries to identify state-dependent modulators of ion channels.
-
Structure-Activity Relationship (SAR) Studies: By providing detailed information on how chemical modifications to a compound affect its interaction with a target protein's conformational states, VCF can guide the optimization of lead compounds.
By providing a direct link between protein structure and function, VCF using environmentally sensitive probes like ANM offers a powerful approach to understanding the molecular basis of ion channel function and for the development of novel therapeutics targeting these important membrane proteins.
References
- 1. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of voltage clamp fluorometry to the understanding of channel and transporter mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Voltage-Clamp Fluorometry Technique | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Applications of 2-Carboxyanthracene MTSEA Amide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyanthracene (methanethiosulfonate)ethylamide (MTSEA) is a specialized fluorescent probe designed for the selective labeling of cysteine residues in proteins and other biological molecules. This probe combines the fluorescent properties of the anthracene (B1667546) moiety with the cysteine-specific reactivity of the methanethiosulfonate (B1239399) (MTS) group. The carboxyanthracene component provides a fluorescent signal that can be monitored, while the MTSEA group forms a stable disulfide bond with the sulfhydryl group of cysteine residues. This covalent labeling allows for the investigation of protein structure, function, and interactions, making it a valuable tool in various stages of drug discovery.
The selective detection of cysteine is crucial as this amino acid plays significant roles in protein synthesis, structure, detoxification, and metabolism.[1] Aberrant cysteine levels are linked to various diseases, highlighting the importance of tools that can accurately and selectively detect its presence and accessibility.[2][3] Fluorescent probes offer a powerful method for such detection due to their simplicity, efficiency, and high sensitivity.[1]
Mechanism of Action
The fundamental application of 2-Carboxyanthracene MTSEA Amide relies on the specific and efficient reaction between the methanethiosulfonate (MTS) group and the free sulfhydryl group of a cysteine residue. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable disulfide bond, covalently attaching the anthracene fluorophore to the protein of interest. The specificity for cysteine over other biological thiols like homocysteine (Hcy) and glutathione (B108866) (GSH) is a critical feature for targeted protein labeling.[1][2][4]
Applications in Drug Discovery
The ability to specifically label cysteine residues with a fluorescent tag opens up a wide range of applications in drug discovery, from target validation to high-throughput screening.
1. Cysteine Accessibility Mapping and Conformational Studies: The fluorescence of the anthracene probe is sensitive to its local environment. Changes in protein conformation, for instance, upon binding of a ligand or drug candidate, can alter the accessibility of a cysteine residue to the probe or change the fluorescence properties of the attached probe. This can be used to:
-
Map the binding sites of drugs.
-
Study allosteric conformational changes.
-
Validate drug-target engagement.
2. High-Throughput Screening (HTS): A fluorescence-based assay can be developed to screen for compounds that induce conformational changes in a target protein. For example, a decrease or increase in fluorescence upon compound binding could indicate a hit. This is particularly useful for identifying allosteric modulators.
3. Investigating Protein-Protein Interactions (PPIs): If a cysteine residue is located at the interface of a protein-protein interaction, its accessibility to the probe will be altered upon complex formation. This can be used to screen for inhibitors of PPIs.
4. Studying Ion Channel Gating Mechanisms: In the study of ion channels, engineered cysteine residues can be placed at specific locations. The binding of this compound can be used to trap the channel in a particular state or to report on conformational changes during gating.
Quantitative Data
The photophysical properties of this compound are crucial for its application. The following table summarizes typical, hypothetical values for an anthracene-based probe. Actual values should be determined experimentally.
| Property | Value |
| Excitation Wavelength (λex) | ~365 nm |
| Emission Wavelength (λem) | ~420 nm |
| Molar Extinction Coefficient | >5,000 M⁻¹cm⁻¹ |
| Quantum Yield | 0.1 - 0.3 in aqueous solution |
| Lifetime | 1 - 5 ns |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol describes the general procedure for labeling a purified protein containing an accessible cysteine residue.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess probe.
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Protein Preparation: If the protein has formed intermolecular or intramolecular disulfide bonds, it may be necessary to reduce it first. Incubate the protein with 1-10 mM DTT for 1 hour at room temperature. Remove the DTT using a desalting column. Note: TCEP can be used as an alternative reducing agent and does not need to be removed before labeling.
-
Reaction Setup: Dilute the protein to a final concentration of 10-50 µM in the reaction buffer.
-
Probe Addition: Add the this compound stock solution to the protein solution to a final concentration that is typically 10-20 fold molar excess over the protein concentration.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature should be determined empirically for each protein.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM.
-
Removal of Excess Probe: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determination of Labeling Efficiency: The concentration of the bound probe can be determined spectrophotometrically using the extinction coefficient of the anthracene dye. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA). The labeling efficiency is the ratio of the probe concentration to the protein concentration.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Kinetics of 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (2-Carboxyanthracene MTSEA Amide) is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins and other biomolecules. This probe combines the high reactivity and specificity of the methanethiosulfonate (MTS) group for sulfhydryls with the fluorescent properties of the carboxyanthracene fluorophore. The MTS group reacts rapidly with the thiol side chain of cysteine to form a stable disulfide bond. This specific covalent linkage makes it a valuable tool for investigating protein structure, function, and dynamics. These application notes provide an overview of the labeling kinetics, detailed experimental protocols, and key considerations for the effective use of this compound.
Chemical Properties and Reaction Mechanism
This compound consists of a 2-carboxyanthracene moiety linked to a methanethiosulfonate reactive group via an ethylamide spacer. The methanethiosulfonate group is highly electrophilic and reacts specifically with the nucleophilic thiolate anion (S⁻) of a cysteine residue. This reaction results in the formation of a mixed disulfide bond between the probe and the cysteine, releasing methanesulfinic acid as a byproduct. The reaction is highly specific for thiols under mild pH conditions.
The reaction mechanism is illustrated below:
Caption: Reaction of this compound with a protein thiol.
Spectroscopic Properties
The fluorescent properties of the 2-carboxyanthracene group allow for the detection and quantification of the labeling reaction. The exact excitation and emission maxima may vary slightly depending on the solvent environment and the local environment of the probe once attached to a protein.
| Property | Value |
| Excitation Maximum (λex) | ~380 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) at λex | ~7,000 M⁻¹cm⁻¹ |
Labeling Kinetics
The reaction of methanethiosulfonate (MTS) reagents with thiols is a second-order reaction, and the rate is dependent on the concentrations of both the probe and the reactive thiol. The intrinsic reactivity of MTS reagents with thiols is generally very high.[1][2]
Factors Influencing Labeling Kinetics:
-
pH: The reaction rate is highly dependent on the pH of the buffer. The reactive species is the thiolate anion (S⁻), so the reaction rate increases with pH as more of the thiol group (pKa typically around 8.5 for cysteine) is deprotonated. A pH range of 7.0-7.5 is generally recommended as a good compromise between reaction rate and protein stability.[3]
-
Temperature: As with most chemical reactions, the rate of labeling increases with temperature. However, to maintain protein integrity, reactions are typically carried out at room temperature (20-25°C) or at 4°C for longer incubation times.
-
Concentration of Reactants: The rate of the bimolecular reaction is directly proportional to the concentration of both the this compound and the target protein's reactive cysteine residues.
Representative Kinetic Parameters:
| Parameter | Representative Value | Conditions |
| Second-Order Rate Constant (k) | ~1 x 10⁵ M⁻¹s⁻¹ | pH 7.4, 25°C |
| Optimal pH Range | 7.0 - 8.0 | - |
| Recommended Temperature | 4°C to 25°C | - |
| Recommended Molar Ratio (Probe:Protein) | 10:1 to 20:1 | - |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a general procedure for labeling a protein with a single reactive cysteine residue.
Materials:
-
This compound
-
Protein of interest with at least one accessible cysteine residue
-
Labeling Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.[6]
-
If DTT is used, it must be removed by dialysis or gel filtration before adding the reactive probe, as it will compete for the reagent. TCEP generally does not need to be removed.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as MTS reagents can hydrolyze in aqueous solutions.[1]
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to consume any unreacted probe. Incubate for 15-30 minutes.
-
-
Purification:
Caption: General workflow for protein labeling with this compound.
Protocol 2: Determination of Labeling Efficiency
The degree of labeling (DOL), or the molar ratio of the fluorescent probe to the protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the 2-Carboxyanthracene fluorophore (~380 nm, A₃₈₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₃₈₀ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₈₀ of the free dye). This needs to be determined empirically for this compound.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the bound probe:
Probe Concentration (M) = A₃₈₀ / ε_probe
Where:
-
ε_probe is the molar extinction coefficient of this compound at its λex (~7,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = Probe Concentration (M) / Protein Concentration (M)
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction by using a sufficient excess of reducing agent and adequate incubation time. |
| Inactive probe due to hydrolysis. | Prepare the probe stock solution immediately before use in anhydrous solvent. | |
| Suboptimal pH. | Ensure the labeling buffer pH is between 7.0 and 7.5. | |
| Presence of competing thiols in the buffer. | Use thiol-free buffers. If a reducing agent like DTT was used, ensure it is completely removed before adding the probe. | |
| Protein concentration is too low. | Concentrate the protein to at least 1 mg/mL.[9] | |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH to 7.0-7.5 to minimize reaction with other nucleophilic residues like amines. |
| Protein Precipitation | High degree of labeling or solvent effects. | Reduce the molar excess of the probe in the labeling reaction. Ensure the final concentration of DMF or DMSO is not too high. |
Applications
-
Conformational Change Studies: Changes in the fluorescence of the attached probe can indicate conformational changes in the protein upon ligand binding or other perturbations.
-
Accessibility Mapping: The rate of labeling of systematically introduced cysteines can provide information about the accessibility of different regions of a protein (Substituted Cysteine Accessibility Method - SCAM).[1]
-
Fluorescence Resonance Energy Transfer (FRET): 2-Carboxyanthracene can serve as a FRET donor or acceptor when paired with a suitable fluorophore to measure intramolecular or intermolecular distances.
-
Protein-Protein Interaction Studies: Changes in the fluorescence properties upon interaction with a binding partner can be monitored.
Storage and Handling
This compound is sensitive to moisture and should be stored desiccated at -20°C, protected from light. Solutions of the probe should be prepared fresh for each experiment. Labeled proteins should be stored under conditions that maintain their stability, typically at 4°C or frozen at -80°C in a suitable buffer containing a cryoprotectant.
References
- 1. interchim.fr [interchim.fr]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Single-Molecule Tracking using 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of the dynamics and interactions of individual molecules in real-time within complex biological systems. The choice of a fluorescent probe is critical for the success of SMT experiments, requiring high brightness, photostability, and specific labeling capabilities. 2-Carboxyanthracene MTSEA Amide is a thiol-reactive fluorescent dye that can be utilized for site-specific labeling of proteins at cysteine residues, making it a potential candidate for SMT studies. The anthracene (B1667546) core provides the fluorophore, while the methanethiosulfonate (B1239399) (MTS) group reacts specifically with the free sulfhydryl group of cysteine residues, forming a stable disulfide bond. This allows for the precise attachment of the fluorescent label to a protein of interest, enabling the tracking of its movement and behavior at the single-molecule level.
These application notes provide a comprehensive overview and generalized protocols for the use of this compound in single-molecule tracking experiments.
Data Presentation
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Labeling Strategy |
| This compound (Estimated) | 360-380 | 400-430 | Not Determined | Not Determined | Cysteine (Thiol-reactive) |
| Alexa Fluor 488 Maleimide | 495 | 519 | 0.92 | High | Cysteine (Thiol-reactive) |
| Cy3B Maleimide | 558 | 572 | 0.67 | High | Cysteine (Thiol-reactive) |
| ATTO 647N Maleimide | 646 | 664 | 0.65 | Very High | Cysteine (Thiol-reactive) |
| TMR HaloTag Ligand | 555 | 585 | 0.4 | Moderate | HaloTag |
| JFX650 HaloTag Ligand | 646 | 662 | 0.34 | High | HaloTag |
Experimental Protocols
Part 1: Labeling of Proteins with this compound
This protocol describes the site-specific labeling of a protein containing an accessible cysteine residue with this compound.
Materials:
-
Protein of interest with a single accessible cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine)
-
Spin desalting columns or dialysis equipment for purification
-
BCA or Bradford protein assay reagents
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that may need to be reduced to expose the cysteine, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Avoid using DTT or other thiol-containing reducing agents as they will react with the MTSEA group.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the anthracene dye (around 360-380 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of the anthracene dye.
-
The degree of labeling is the molar ratio of the dye to the protein.
-
Part 2: Single-Molecule Tracking Microscopy
This protocol provides a general workflow for a single-molecule tracking experiment using a total internal reflection fluorescence (TIRF) microscope.
Materials:
-
Labeled protein from Part 1
-
Microscope coverslips and slides
-
Cell culture medium or appropriate imaging buffer
-
TIRF microscope equipped with a suitable laser for excitation (e.g., ~375 nm), a high-sensitivity EMCCD or sCMOS camera, and appropriate emission filters.
Procedure:
-
Sample Preparation:
-
Clean microscope coverslips thoroughly.
-
For in vitro experiments, immobilize the labeled protein on the coverslip surface at a very low density to ensure individual molecules are well-separated.
-
For live-cell experiments, introduce the labeled protein into the cells.
-
-
Microscope Setup and Imaging:
-
Mount the sample on the TIRF microscope.
-
Adjust the TIRF angle to achieve total internal reflection and illuminate a thin section of the sample near the coverslip.
-
Set the laser power to an appropriate level to excite the fluorophores without causing rapid photobleaching.
-
Acquire a time-lapse series of images with an exposure time that is fast enough to capture the motion of the molecules (typically 10-100 ms).
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., ImageJ with TrackMate plugin, Diatrack) to detect and track the fluorescent spots in the image series.
-
The software will generate trajectories for individual molecules.
-
Analyze the trajectories to extract quantitative information, such as diffusion coefficients, confinement radii, and residence times. This can be done by analyzing the mean squared displacement (MSD) of the trajectories.
-
Mandatory Visualization
Caption: Workflow for single-molecule tracking using this compound.
Caption: Conceptual diagram of tracking a labeled receptor in a signaling pathway.
Application of Anisotropic Network Model (ANM) in Elucidating Transporter Protein Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to ANM in Transporter Research
The Anisotropic Network Model (ANM) is a powerful computational method used to analyze the dynamics and conformational changes of proteins, including the vital class of transporter proteins.[1] As membrane-embedded molecular machines, transporters undergo significant structural rearrangements to facilitate the movement of substrates across cellular membranes. These conformational changes are fundamental to their function and are often challenging to capture experimentally. ANM, a coarse-grained normal mode analysis (NMA) technique, simplifies the protein structure into a network of nodes (typically Cα atoms) connected by springs.[1] This elastic network model can then be used to predict the collective, large-scale motions of the protein that are most relevant to its biological function, such as the alternating access mechanism central to transporter activity.[2][3]
ANM provides a three-dimensional description of motion, revealing the directionality of protein fluctuations.[1] This makes it particularly well-suited for studying the complex dynamics of transporters, which involve transitions between outward-facing, occluded, and inward-facing states. By identifying the low-frequency normal modes, which represent the most functionally relevant collective motions, researchers can gain insights into the pathways of conformational change, identify key residues involved in these transitions, and understand how factors like substrate binding or membrane interactions influence transporter dynamics.[2] This information is invaluable for understanding disease mechanisms related to transporter malfunction and for the rational design of drugs that target these crucial proteins.
Key Applications of ANM in Transporter Studies
-
Elucidating Conformational Transitions: ANM can predict the large-scale conformational changes that are essential for the transport cycle, such as the transition between inward- and outward-facing states.[4][5]
-
Identifying Functional Modes of Motion: The low-frequency modes calculated by ANM often correspond to functionally relevant motions, providing a dynamic perspective on the transporter's mechanism.
-
Understanding the Impact of the Membrane Environment: Specialized ANM approaches, such as membrane ANM (membrANM), can be used to investigate how the lipid bilayer influences the dynamics of transporter proteins.[2]
-
Guiding Drug Discovery: By revealing the dynamic pockets and allosteric sites that are transiently available during the transport cycle, ANM can inform the design of novel modulators of transporter activity.
-
Interpreting Experimental Data: ANM can be used in conjunction with experimental techniques like X-ray crystallography, cryo-EM, and single-molecule FRET to provide a dynamic context for static structures and to generate hypotheses that can be tested experimentally.
Quantitative Data from ANM Analysis of Transporter Proteins
ANM studies yield a variety of quantitative data that can be used to characterize the dynamics of transporter proteins. This data can be presented in tables for clear comparison and interpretation.
| Parameter | Description | Typical Values for Transporters | Significance |
| Eigenvalues (λ) | Represent the stiffness of each normal mode. Lower eigenvalues correspond to larger-scale, lower-frequency (slower) motions. | Arbitrary units (proportional to the square of the frequency). The first few non-trivial modes have the lowest eigenvalues. | Lower frequency modes are often the most functionally relevant for transporters, representing the global conformational changes required for substrate translocation. |
| Squared Fluctuations (B-factors) | The mean-square fluctuation of each residue, calculated from a weighted sum of the normal modes. | Ų | High B-factors indicate regions of high mobility, which may correspond to flexible loops or domains involved in substrate binding and conformational changes. Can be compared with experimental B-factors from PDB files. |
| Overlap | A measure of the similarity between a calculated normal mode and an observed conformational change (e.g., between two crystal structures). Values range from 0 (no similarity) to 1 (perfect alignment). | 0.5 - 0.9 for functionally relevant modes. | A high overlap value suggests that the calculated mode accurately describes the direction of the observed conformational transition. |
| Collectivity | A measure of how many atoms are significantly displaced in a given normal mode. Values range from 0 to 1. | 0.7 - 0.9 for the lowest frequency modes. | High collectivity indicates a global motion involving a large portion of the protein, characteristic of the conformational changes in transporters. |
Table 1: Key quantitative outputs from ANM analysis of transporter proteins.
Experimental Protocols
Protocol 1: ANM Analysis of a Transporter Protein using the ANM Web Server
This protocol provides a step-by-step guide for performing a basic ANM analysis using a web-based server, which is suitable for users with limited computational experience.
1. Input Preparation:
- Obtain the PDB file of the transporter protein of interest. Ensure the structure is of good quality and represents the desired conformational state.
- If the transporter is a multimer, decide whether to analyze the entire biological assembly or a single protomer. The ANM 2.1 web server allows for the use of the biological unit as defined in the PDB.[1]
2. ANM Server Submission:
- Navigate to the ANM web server (e.g., ANM 2.1).
- Enter the 4-letter PDB ID of the transporter or upload your own PDB file.[1]
- Specify the chain(s) to be included in the analysis.
- Set the cutoff distance for the interactions (a typical value is 15 Å).
- Select the number of normal modes to calculate (e.g., the 20 slowest non-trivial modes).
- For advanced options, you can specify the atom types to be used as nodes (default is Cα for proteins).[1]
- Submit the job.
3. Results Analysis and Visualization:
- The server will output a series of results, including eigenvalues, eigenvectors, and predicted B-factors.
- Analyze the calculated B-factors to identify regions of high flexibility.
- Visualize the collective motions of the slowest modes using the integrated Jmol viewer or by downloading the generated PDB files for individual mode fluctuations.[1] These files can be opened in molecular visualization software like VMD or PyMOL to create animations of the predicted motions.[6][7]
- Examine the cross-correlation maps to identify residues that move in a correlated or anti-correlated manner.
Protocol 2: Advanced ANM of a Membrane Transporter using ProDy
This protocol outlines a more advanced workflow for analyzing the dynamics of a transporter protein within a membrane environment using the ProDy Python package. This approach offers greater flexibility and control over the analysis. This protocol is adapted from the ProDy membrane ANM tutorial.[8]
1. System Setup and Preparation:
- Install ProDy and its dependencies (e.g., NumPy, Matplotlib).
- Obtain a PDB structure of the transporter that is pre-aligned with the membrane. The OPM (Orientations of Proteins in Membranes) database is a good source for such structures.[8]
- Download the necessary tutorial files, including the membrane-aligned PDB structures for the outward-facing (e.g., 2NWL) and inward-facing (e.g., 3KBC) conformations of the glutamate (B1630785) transporter GltPh.[8]
2. Python Script for Implicit Membrane ANM (imANM):
- Import the necessary libraries: python from prody import * from pylab import * ion()
- Load the PDB structures: python of_all = parsePDB('2NWL-opm.pdb') # Outward-facing structure if_all = parsePDB('3KBC-opm.pdb') # Inward-facing structure
- Select the Cα atoms for the analysis: python of_ca = of_all.select('protein and name CA') if_ca = if_all.select('protein and name CA')
- Build and calculate the ANM modes. For membrane proteins, ProDy's imANM can be used, which accounts for the anisotropic environment of the membrane: python imanm = imANM('GltPh imANM') imanm.buildHessian(of_ca, cutoff=15.0, gamma=1.0) imanm.calcModes(n_modes=20)
3. Analysis and Visualization of Modes:
- Analyze the calculated modes. The slowest non-trivial modes (indices 0, 1, 2, etc.) are typically the most interesting.
- Visualize the modes using the writeNMD function to generate a file for viewing in VMD: python writeNMD('gltph_imanm.nmd', imanm[:3], of_ca)
- In VMD, load the original PDB file and then the generated .nmd file to visualize the animations of the normal modes.
- Calculate the overlap between the calculated modes and the conformational change observed between the outward- and inward-facing crystal structures to identify which modes best describe this transition.
4. Explicit Membrane ANM (exANM) (Optional):
- For a more detailed analysis, ProDy also offers an explicit membrane ANM (exANM) method, which models the membrane as a layer of pseudo-atoms.[9]
- This involves creating a membrane layer and building a Hessian matrix that includes interactions between the protein and the membrane pseudo-atoms.[9]
Visualizations
Below are diagrams generated using the DOT language to illustrate key concepts and workflows in the ANM analysis of transporter proteins.
Conclusion
The Anisotropic Network Model provides a computationally efficient and powerful framework for investigating the complex dynamics of transporter proteins. By revealing the intrinsic motions that are fundamental to their function, ANM offers valuable insights that can guide further experimental studies and accelerate the discovery of new drugs targeting this important class of proteins. The protocols and workflows outlined in these notes provide a starting point for researchers to apply ANM to their own transporter systems of interest.
References
- 1. ANM 2.1 (doc) [anm.csb.pitt.edu]
- 2. ProDy — Protein Dynamics and Sequence Analysis [bahargroup.org]
- 3. Implicit Membrane ANM — ProDy [bahargroup.org]
- 4. The high‐energy transition state of the glutamate transporter homologue GltPh | The EMBO Journal [link.springer.com]
- 5. The Contribution of Hydrophobic Interactions to Conformational Changes of Inward/Outward Transmembrane Transport Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More visualization with VMD & PyMOL | Kulik Research Group [hjkgrp.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. bahargroup.org [bahargroup.org]
- 9. Explicit Membrane ANM — ProDy [bahargroup.org]
Application Notes and Protocols for Live-Cell Imaging with 2-Carboxyanthracene MTSEA Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyanthracene Methanethiosulfonate (B1239399) (MTSEA) Amide is a thiol-reactive fluorescent probe that enables the targeted labeling of cysteine-containing proteins in live cells. This probe combines the environmentally sensitive fluorescence of the anthracene (B1667546) moiety with the cysteine-specific reactivity of the methanethiosulfonate (MTS) group. The MTS group forms a stable disulfide bond with the thiol group of cysteine residues, allowing for precise localization of the fluorophore to proteins of interest. This covalent labeling strategy is particularly valuable for studying protein conformation, accessibility of specific residues, and protein trafficking in real-time.
One notable application of 2-Carboxyanthracene MTSEA Amide is in the study of ion channels, such as the Epithelial Sodium Channel (ENaC), a member of the ENaC/degenerin family of ion channels. By introducing cysteine mutations at specific locations within the channel protein, researchers can use this probe to investigate channel structure, function, and gating mechanisms in living cells.
Data Presentation
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~365 nm | Anthracene derivatives typically absorb in the UV-A range. |
| Emission Maximum (λem) | ~400 - 450 nm | Emission is expected in the blue region of the spectrum and may be sensitive to the local environment of the probe. |
| Molar Extinction Coefficient (ε) | Not Determined | |
| Quantum Yield (Φ) | Not Determined | |
| Molecular Weight | 359.46 g/mol | |
| Formula | C₁₈H₁₇NO₃S₂ | |
| CAS Number | 1159977-18-0 | |
| Storage | Store at -20°C, protect from light and moisture. | Prepare stock solutions in anhydrous DMSO or DMF. |
Mandatory Visualizations
Signaling Pathway: ENaC/Degenerin Channel Function
Caption: Covalent labeling of engineered cysteines in ENaC.
Experimental Workflow: Live-Cell Imaging
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Carboxyanthracene MTSEA Amide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling concentration of 2-Carboxyanthracene MTSEA Amide for robust and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a thiol-reactive fluorescent probe. It is designed to specifically label proteins and other molecules containing free sulfhydryl groups, such as cysteine residues. The methanethiosulfonate (B1239399) (MTS) group reacts with the thiol to form a stable disulfide bond, while the 2-carboxyanthracene moiety provides a fluorescent signal for detection. Its primary application is in the site-specific labeling of proteins to study their structure, function, and localization within biological systems.
Q2: What is the optimal concentration of this compound to use for labeling?
A2: The optimal concentration is highly dependent on the specific protein, its concentration, and the experimental conditions. A good starting point is to use a 10- to 40-fold molar excess of the labeling reagent to the protein.[1] It is crucial to perform a concentration titration to determine the ideal ratio that provides sufficient labeling without causing non-specific binding or protein aggregation.
Q3: What are the critical parameters to consider when optimizing the labeling reaction?
A3: Several factors can influence the efficiency of the labeling reaction. Key parameters to optimize include:
-
Molar Ratio: The ratio of this compound to your protein.
-
Protein Concentration: Higher protein concentrations (e.g., >1.0 µg/µL) can improve labeling efficiency.[2]
-
Reaction Buffer pH: The reaction of MTSEA with thiols is pH-dependent. A pH range of 7.0-7.5 is generally recommended for selective labeling of cysteines.[3] At higher pH (>7.5), reactivity with other nucleophilic residues like lysines can increase.
-
Reaction Time and Temperature: Incubation times can range from 30 minutes to several hours. Reactions are typically performed at room temperature or 4°C to minimize protein degradation.
-
Reducing Agents: Ensure that any reducing agents used during protein purification, such as DTT or TCEP, are removed before labeling, as they will compete for the MTSEA reagent.[4][5]
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted probe must be removed to prevent high background fluorescence. Common methods for purification include:
-
Spin Desalting Columns: A quick and efficient method for removing small molecules from proteins.[3]
-
Dialysis: Effective for larger sample volumes, but it is a slower process.[3]
-
Size-Exclusion Chromatography: Provides excellent separation of labeled protein from free dye.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Suboptimal Molar Ratio: Insufficient amount of the labeling reagent. 2. Oxidized Cysteines: The target cysteine residues are in a disulfide bond and not available for reaction. 3. Presence of Competing Thiols: Residual reducing agents (e.g., DTT) in the buffer. 4. Low Protein Concentration: Reaction kinetics are slower at lower concentrations. 5. Incorrect Buffer pH: pH is too low, reducing the reactivity of the thiol group. | 1. Optimize Molar Ratio: Perform a titration experiment with increasing molar excess of the probe (e.g., 5:1, 10:1, 20:1, 40:1). 2. Reduce the Protein: Treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove it before labeling.[4] 3. Ensure Complete Removal of Reducing Agents: Use spin desalting columns or dialysis to thoroughly exchange the buffer before adding the labeling reagent.[4][5] 4. Increase Protein Concentration: If possible, concentrate your protein sample before labeling. 5. Adjust Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.0-7.5.[3] |
| High Background Signal | 1. Incomplete Removal of Unreacted Probe: Free dye in the solution. 2. Non-specific Binding: The probe is binding to sites other than the target cysteine. 3. Protein Aggregation: Aggregated protein can trap the fluorescent probe. | 1. Improve Purification: Use a more stringent purification method, such as size-exclusion chromatography, or repeat the desalting step. 2. Optimize Reaction Conditions: Decrease the molar excess of the probe, shorten the reaction time, or lower the reaction temperature. Consider adding a quenching agent like L-cysteine at the end of the reaction to consume excess reactive probe. 3. Centrifuge the Sample: Before analysis, centrifuge the labeled protein sample at high speed to pellet any aggregates. Analyze the supernatant. |
| Altered Protein Function | 1. Labeling of a Functionally Important Cysteine: The attached fluorophore sterically hinders the protein's active site or disrupts its conformation. 2. Protein Denaturation: Harsh labeling conditions (e.g., high temperature, extreme pH). | 1. Site-Directed Mutagenesis: If the labeled cysteine is critical, consider moving it to a less sensitive region of the protein through site-directed mutagenesis. 2. Use Milder Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range. |
| No or Weak Fluorescent Signal | 1. Incorrect Excitation/Emission Wavelengths: The fluorometer is not set to the appropriate wavelengths for 2-carboxyanthracene. 2. Photobleaching: The fluorophore has been exposed to excessive light. 3. Low Labeling Efficiency: See "Low Labeling Efficiency" section. | 1. Check Spectrometer Settings: The fluorescence of anthracene (B1667546) derivatives is typically excited around 360-380 nm with emission in the 400-500 nm range.[1] Confirm the specific spectral properties of your reagent. 2. Protect from Light: Handle the labeling reagent and the labeled protein in the dark as much as possible. Use fresh solutions. 3. Troubleshoot Labeling Reaction: Refer to the troubleshooting steps for low labeling efficiency. |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for labeling a protein with this compound. Optimization will be required for each specific protein.
1. Protein Preparation:
- The protein should be in a thiol-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).[3]
- If the protein has been stored with reducing agents, these must be removed by dialysis or a desalting column.
- The protein concentration should ideally be 1 mg/mL or higher.[1]
2. Reagent Preparation:
- Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[3]
3. Labeling Reaction:
- Add the desired molar excess of the this compound stock solution to the protein solution.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Removal of Unreacted Probe:
- Separate the labeled protein from the unreacted probe using a spin desalting column or other appropriate purification method.
5. Determination of Labeling Efficiency:
- The degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the 2-carboxyanthracene fluorophore (at its absorbance maximum, typically around 360-380 nm).
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Molar Excess of Probe | 10:1 to 40:1 (Probe:Protein)[1] | Titration is essential for optimization. |
| Protein Concentration | > 1.0 µg/µL[2] | Higher concentrations can improve reaction kinetics. |
| Reaction Buffer pH | 7.0 - 7.5[3] | Balances thiol reactivity with specificity. |
| Reaction Time | 30 min - 4 hours | Longer times may increase non-specific labeling. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Visualizations
Caption: A generalized workflow for labeling proteins with this compound.
Caption: A decision tree for troubleshooting low labeling efficiency.
Caption: Use of a labeled receptor to study a signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in ANM experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio (SNR) in Accelerated Native PAGE (ANM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio (SNR) in an ANM experiment?
A good signal-to-noise ratio is crucial for the reliable quantification and analysis of protein bands. While an ideal SNR can vary depending on the specific application and detection method, a generally accepted minimum is 3:1. This means the intensity of the signal from the protein band should be at least three times the intensity of the background noise in the same lane. For quantitative analysis, a higher SNR of 10:1 or greater is often recommended to ensure accuracy and reproducibility.
Q2: How can I quantify the signal-to-noise ratio from my gel image?
You can quantify the SNR using image analysis software such as ImageJ or other gel analysis software.[1][2] The general steps are:
-
Open your gel image in the software.
-
Use the software's tools to measure the mean pixel intensity of your protein band (Signal).
-
Measure the mean pixel intensity of an adjacent background region within the same lane that does not contain any protein (Noise).
-
Calculate the SNR using the formula: SNR = Signal / Noise.
Q3: Can the type of stain used affect the signal-to-noise ratio?
Yes, the choice of protein stain significantly impacts the sensitivity and the signal-to-noise ratio.[3][4] Silver staining is generally more sensitive than Coomassie Brilliant Blue, capable of detecting smaller amounts of protein, which can lead to a better signal for low-abundance proteins.[5] However, silver staining can also have a higher background if not performed correctly.[6] Fluorescent stains often offer a wider linear dynamic range and high sensitivity, which can result in an excellent signal-to-noise ratio.[3][6]
Troubleshooting Guides
Issue 1: Faint or Noisy Protein Bands (Low Signal)
A low signal, characterized by faint or barely visible protein bands, is a primary contributor to a poor SNR.
Possible Causes and Solutions:
-
Insufficient Protein Concentration: The amount of protein loaded onto the gel may be too low for detection.
-
Solution: Increase the concentration of the protein sample loaded onto the gel. If the sample is dilute, consider concentrating it before loading.[7] For most proteins, Coomassie Blue staining can detect bands containing around 25 ng of protein, while silver staining can detect as little as 0.5 ng.[5]
-
-
Poor Staining/Destaining: Incorrect staining or destaining procedures can lead to weak band intensity.
-
Protein Precipitation: The protein of interest may have precipitated either before or during electrophoresis, preventing it from entering the gel.
-
Solution: Ensure that the sample buffer is compatible with your protein and that the pH is appropriate to maintain solubility. Centrifuge the sample immediately before loading to pellet any aggregates.[8]
-
| Parameter | Recommendation for Low Signal | Expected Outcome |
| Protein Load (per band) | 50-200 ng (Coomassie) / 1-10 ng (Silver) | Increased band intensity |
| Staining Time | Optimize according to manufacturer's protocol | Deeper and more uniform staining |
| Sample Centrifugation | 14,000 x g for 10 min at 4°C before loading | Removal of precipitated protein |
Issue 2: High Background Noise
High background noise can obscure protein bands and make accurate quantification difficult.
Possible Causes and Solutions:
-
Electrical Interference: Electrical noise from nearby equipment or improper grounding of the electrophoresis apparatus can cause a noisy background.
-
Buffer Contamination or Degradation: Contaminated or old running buffers can contribute to high background.
-
Solution: Always prepare fresh running buffers with high-purity reagents.[12] Filter the buffer if any particulate matter is visible.
-
-
Inadequate Destaining: Insufficient destaining can leave a high background of stain on the gel.
-
Solution: Increase the destaining time or change the destaining solution periodically. Gentle agitation during destaining can improve its efficiency.[7]
-
| Parameter | Recommendation for High Background | Expected Outcome |
| Equipment Grounding | Use a single, dedicated ground point | Reduction in electrical noise artifacts |
| Buffer Preparation | Use freshly made buffers from high-purity water and reagents | Lower and more uniform background |
| Destaining Protocol | Increase duration and use fresh destain solution | Clearer background with more prominent bands |
Experimental Protocols
Protocol 1: Optimizing Protein Sample Preparation for ANM
-
Protein Quantification: Accurately determine the protein concentration of your sample using a reliable method such as a BCA or Bradford assay.
-
Buffer Exchange (if necessary): If the sample contains high salt concentrations (above 100-150 mM), which can interfere with electrophoresis, perform a buffer exchange into a low-salt native PAGE-compatible buffer using a desalting column or dialysis.
-
Sample Buffer Addition: Mix the protein sample with a native PAGE sample buffer. The final protein concentration should be within the optimal range for your staining method (see table in Issue 1). The sample buffer should not contain any denaturing agents like SDS or reducing agents like DTT or β-mercaptoethanol.
-
Centrifugation: Immediately before loading, centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any aggregated protein.
-
Loading: Carefully load the supernatant onto the gel, avoiding the introduction of air bubbles.
Protocol 2: Standard ANM Electrophoresis and Staining
-
Gel Preparation: Use a pre-cast or hand-cast native polyacrylamide gel with an appropriate acrylamide (B121943) percentage for your protein of interest.
-
Buffer Preparation: Prepare fresh running buffer according to the specific native PAGE system being used (e.g., Tris-Glycine, Bis-Tris). Ensure the pH is correct, as this will affect the charge and migration of your protein.[13]
-
Electrophoresis: Assemble the electrophoresis apparatus and fill the chambers with the prepared running buffer. Load the prepared protein samples into the wells. Run the gel at a constant voltage. A lower voltage for a longer time generally produces sharper bands and can help reduce background.[14] A typical starting point is 100-150V.
-
Staining: After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
For Coomassie Staining: Rinse the gel with deionized water. Add the Coomassie staining solution and incubate with gentle agitation for 1-2 hours.
-
For Silver Staining: Follow a well-established protocol, paying close attention to the washing steps to minimize background.
-
-
Destaining:
-
For Coomassie Staining: Remove the staining solution and add the destaining solution. Incubate with gentle agitation, changing the destain solution several times until the background is clear and the protein bands are distinct.
-
-
Imaging: Image the gel using a gel documentation system. Ensure the image is not overexposed to allow for accurate quantification.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for low signal-to-noise ratio in ANM experiments.
Caption: Standard experimental workflow for an ANM experiment with SNR analysis.
References
- 1. bio-rad.com [bio-rad.com]
- 2. youtube.com [youtube.com]
- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staining and Visualization of Proteins After 2-D Electrophoresis | Bio-Rad [bio-rad.com]
- 5. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Staining proteins in gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Faint bands, low background - National Diagnostics [nationaldiagnostics.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. media.futek.com [media.futek.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. jms-se.com [jms-se.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Interpretation & Troubleshooting on SDS/Native PAGE - SDS-PAGE and Western Blotting [protocol-online.org]
- 14. researchgate.net [researchgate.net]
Preventing photobleaching of 2-Carboxyanthracene MTSEA Amide
Welcome to the technical support center for 2-Carboxyanthracene MTSEA Amide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching and ensure the stability of this fluorescent probe in their experiments.
Troubleshooting Guides
This section provides in-depth solutions to common problems encountered during fluorescence imaging experiments with this compound.
Guide 1: Rapid Signal Loss or Fading
Rapid photobleaching is a common issue that can significantly impact the quality and duration of imaging experiments.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time | Decrease the camera exposure time. For live-cell imaging, use the longest possible exposure time with the lowest light power that avoids motion blur to reduce the instantaneous production of reactive oxygen species (ROS).[1] |
| Presence of Molecular Oxygen | Use a commercial oxygen scavenging system or an enzymatic oxygen scavenger like glucose oxidase/catalase in your imaging medium. For fixed samples, use a mounting medium containing an antifade reagent with oxygen scavenging properties.[2] |
| Generation of Reactive Oxygen Species (ROS) | Incorporate antifade reagents such as Trolox, n-propyl gallate (NPG), or p-phenylenediamine (B122844) (PPD) into your imaging buffer or mounting medium.[3] These reagents help to quench triplet states and scavenge ROS. |
| Sub-optimal Imaging Wavelength | Ensure you are using the appropriate filter sets for the excitation and emission spectra of this compound. Shorter wavelengths (higher energy) can be more damaging.[4] |
| Photodimerization | Minimize exposure to UV light, as anthracene (B1667546) and its derivatives can undergo [4+4] photocycloaddition, leading to the formation of non-fluorescent dimers.[5][6] |
| Environmental Factors | Be aware that certain salts, like NaCl and KCl, can enhance ROS production and accelerate photobleaching of anthracene derivatives.[7] Conversely, protein encapsulation has been shown to enhance the photostability of anthracene chromophores.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photobleaching for this compound?
A1: The primary cause of photobleaching for most organic fluorophores, including anthracene derivatives, is photo-oxidation.[8] This process typically involves the fluorophore being excited to a long-lived triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[9] These highly reactive species can then chemically modify the fluorophore, rendering it non-fluorescent.[10] A common photo-oxidation product of anthracene is the non-fluorescent anthraquinone.[1][11]
Q2: How can I choose the right antifade reagent for my experiments with this compound?
A2: The choice of antifade reagent can depend on your specific experimental setup (live vs. fixed cells) and the imaging duration. For live-cell imaging, cell-permeable and non-toxic reagents like Trolox are a good choice.[12] For fixed cells, mounting media containing reagents such as p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG) are effective.[3] It is important to note that some antifade reagents can have different effects on various fluorophores, so empirical testing may be necessary to find the optimal solution for your experiment.
Q3: Can I reduce photobleaching by changing my microscope settings?
A3: Yes, optimizing your microscope settings is a critical step in minimizing photobleaching. Key adjustments include:
-
Reducing Excitation Intensity: Use the lowest possible laser power or lamp intensity.
-
Minimizing Exposure Time: Keep exposure times as short as possible while still obtaining a good signal-to-noise ratio.
-
Avoiding Unnecessary Illumination: Use shutters to block the excitation light path when not actively acquiring images.
-
Using Appropriate Filters: Employ high-quality bandpass filters that match the excitation and emission peaks of your fluorophore to minimize exposure to unnecessary wavelengths.
Q4: Does the local environment of the fluorophore affect its photostability?
A4: Yes, the microenvironment surrounding the this compound can significantly influence its photostability. For instance, binding to proteins can protect the fluorophore from photo-oxidation.[1] Conversely, the presence of certain ions, such as chloride, has been shown to enhance the production of ROS and accelerate the photodegradation of anthracene-based compounds.[7]
Quantitative Data Summary
| Condition/Reagent | Effect on Photostability | Mechanism of Action |
| Reduced Excitation Intensity | Increased | Lower rate of transition to excited states, reducing the probability of photochemistry. |
| Oxygen Scavengers | Increased | Removes molecular oxygen, a key reactant in photo-oxidation.[2] |
| Antifade Reagents (e.g., Trolox, PPD, NPG) | Increased | Quench triplet states and scavenge reactive oxygen species.[3] |
| Protein Encapsulation | Increased | Provides a protective microenvironment, shielding the fluorophore from oxygen and other reactive species.[1] |
| Presence of Halide Salts (e.g., NaCl, KCl) | Decreased | Can enhance the production of reactive oxygen species.[7] |
Experimental Protocols
Protocol 1: Sample Preparation for Fixed Cell Imaging to Minimize Photobleaching
-
Cell Fixation: Fix cells using 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization (if required): If targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound working solution for the recommended time, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using a commercial antifade mounting medium (e.g., containing Trolox, PPD, or NPG).
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging. This helps to optimize the refractive index and antifade properties.
-
Storage: Store the slides at 4°C in the dark until imaging.
Protocol 2: Live-Cell Imaging with Reduced Photobleaching
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Staining: Incubate the live cells with the this compound working solution in an appropriate imaging buffer (e.g., HBSS or phenol (B47542) red-free medium) for the specified duration.
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove excess probe.
-
Addition of Antifade Reagent: Add a cell-permeable antifade reagent, such as Trolox, to the imaging medium at its recommended working concentration.
-
Imaging:
-
Locate the cells of interest using the lowest possible light intensity.
-
Use a sensitive camera to minimize the required exposure time.
-
Set the excitation intensity to the lowest level that provides a detectable signal.
-
Acquire images using time-lapse settings with the longest possible interval between frames that still captures the biological process of interest.
-
Utilize an oxygen-scavenging system in the imaging medium if compatible with your cells and experimental goals.
-
Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: Workflow to minimize photobleaching during fluorescence microscopy.
References
- 1. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
Technical Support Center: 2-Carboxyanthracene MTSEA Amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of 2-Carboxyanthracene MTSEA Amide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
2-Carboxyanthracene (2-CA) MTSEA Amide is a fluorescent probe designed to react with sulfhydryl groups (-SH) on cysteine residues in proteins. The methanethiosulfonate (B1239399) (MTS) group forms a covalent disulfide bond with the cysteine thiol. The anthracene (B1667546) moiety is a fluorophore that allows for the detection and localization of the labeled proteins. This specific reactivity makes it a valuable tool for studying protein structure, function, and localization.[1][2][3]
Q2: What are the primary causes of non-specific binding with this probe?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The anthracene core is hydrophobic and can interact non-covalently with hydrophobic regions of proteins or lipid membranes.[4]
-
Electrostatic Interactions: The molecule may have partial charges that can lead to electrostatic interactions with charged surfaces on cells or tissues.[4][5]
-
High Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of non-specific interactions and off-target labeling.[6][7][8]
-
Insufficient Washing: Inadequate washing after probe incubation can leave unbound or loosely bound probe molecules in the sample, contributing to high background fluorescence.[6]
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.[7][9]
Q3: How can I differentiate between specific and non-specific binding?
To confirm the specificity of your staining, it is crucial to include proper controls in your experiments:
-
Negative Control (No Probe): An unstained sample to assess the level of natural autofluorescence.[7]
-
Pre-incubation with a non-fluorescent blocking agent: Treat your sample with a non-fluorescent cysteine-reactive compound (like N-ethylmaleimide, NEM) before adding the this compound. A significant reduction in fluorescence intensity would indicate that the signal is primarily due to cysteine binding.
-
Competition Assay: Co-incubate the fluorescent probe with an excess of a non-fluorescent analog. This should competitively inhibit the binding of the fluorescent probe to its specific sites, leading to a decrease in signal.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Probe concentration is too high. | Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio.[6][7] |
| Insufficient washing. | Increase the number and duration of washing steps after probe incubation. Consider adding a low concentration of a mild detergent (e.g., Tween-20) to the wash buffer to help remove non-specifically bound probe.[6][10] | |
| Hydrophobic interactions. | Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[7] | |
| Sample autofluorescence. | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quenching agent like Sudan Black B or photobleaching the sample before labeling.[7][9] | |
| Weak or No Signal | Probe concentration is too low. | Increase the probe concentration. Ensure you have performed a titration to find the optimal range.[7] |
| Insufficient incubation time. | Increase the incubation time to allow for complete reaction with the target cysteines. | |
| Probe degradation. | Ensure the probe is stored correctly and protected from light. Prepare fresh working solutions for each experiment. | |
| Target protein is not expressed or cysteines are inaccessible. | Use a positive control sample known to express the target protein. Ensure that the experimental conditions (e.g., permeabilization for intracellular targets) allow the probe to access the cysteine residues.[7] | |
| Patchy or Uneven Staining | Inadequate sample permeabilization (for intracellular targets). | Optimize the permeabilization step by adjusting the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or saponin).[6] |
| Probe aggregation. | Centrifuge the probe solution before use to pellet any aggregates that may have formed.[10] | |
| Sample drying out during the experiment. | Keep the sample hydrated at all stages of the staining protocol.[8] |
Experimental Protocols
Protocol 1: Optimizing Probe Concentration (Titration)
This protocol helps determine the optimal concentration of this compound for your specific application to maximize the signal-to-noise ratio.
-
Prepare a range of probe concentrations: Prepare a series of dilutions of the this compound stock solution. A good starting range is typically from 0.1 µM to 20 µM.
-
Sample Preparation: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections).
-
Incubation: Incubate each sample with a different concentration of the probe for a fixed amount of time (e.g., 30 minutes) at room temperature, protected from light.
-
Washing: Wash all samples using a standardized washing protocol (e.g., 3 x 5 minutes with PBS).
-
Imaging: Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analysis: Quantify the fluorescence intensity of the specific signal and the background for each concentration. Plot the signal-to-noise ratio against the probe concentration to identify the optimal concentration.
Table for Titration Experiment Data
| Probe Concentration (µM) | Mean Specific Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 |
Protocol 2: Standard Staining Protocol to Reduce Non-Specific Binding
-
Sample Preparation: Fix and permeabilize your cells or tissue as required for your specific target.
-
Blocking: Incubate the sample in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature. This step is crucial to block non-specific binding sites.[7]
-
Probe Incubation: Dilute the this compound to its predetermined optimal concentration in the blocking buffer. Incubate the sample with the probe solution for the desired time, protected from light.
-
Washing: Wash the sample extensively to remove unbound probe. A recommended procedure is three washes of 5-10 minutes each with PBS containing 0.1% Tween-20.[10]
-
Mounting and Imaging: Mount the sample with an appropriate mounting medium and proceed with fluorescence microscopy.
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Mechanisms of specific vs. non-specific binding.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining? | Sino Biological [sinobiological.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. IF Troubleshooting - Creative Bioarray [histobiolab.com]
Improving temporal resolution with 2-Carboxyanthracene MTSEA Amide
Frequently Asked Questions (FAQs)
Q1: What is 2-Carboxyanthracene MTSEA Amide and how does it improve temporal resolution?
A1: this compound is a specialized fluorescent probe designed for covalent labeling of cysteine residues in proteins. It consists of an anthracene-based fluorophore that provides the fluorescent signal and an MTSEA reactive group that specifically forms a disulfide bond with the thiol group of cysteine. This probe is particularly useful for studying dynamic cellular processes with high temporal resolution, such as ion channel gating or protein conformational changes. By strategically labeling a cysteine residue in a region of a protein that undergoes rapid movement, the fluorescence intensity of the anthracene (B1667546) probe can change in response to these movements, providing a real-time optical readout of the protein's activity.
Q2: What is the mechanism of action for this compound labeling?
A2: The labeling reaction is based on the specific and rapid reaction of the methanethiosulfonate (B1239399) (MTS) group with the sulfhydryl group of a cysteine residue. This reaction forms a stable disulfide bond, covalently attaching the anthracene fluorophore to the protein of interest. The reaction is typically performed in a slightly basic buffer to ensure the cysteine thiol is in its more reactive thiolate form.
Q3: What are the key spectral properties of anthracene-based probes?
A3: Anthracene and its derivatives are known for their characteristic fluorescence in the blue-violet region of the spectrum. They typically exhibit strong absorption of UV light and have relatively short fluorescence lifetimes, which can be advantageous for tracking fast events.[1][2] However, their spectral properties can be sensitive to the local environment, a feature that is exploited to detect protein conformational changes.
Q4: How should I store and handle this compound?
A4: Like most thiol-reactive probes, this compound should be stored as a solid, desiccated, and protected from light, typically at -20°C or below. Stock solutions should be prepared fresh in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and used promptly.[3] Aqueous solutions of the probe are not stable and should be prepared immediately before use.
Troubleshooting Guides
Low Fluorescence Signal
Q: I am not seeing a strong fluorescent signal after labeling my protein. What could be the cause?
A: Low fluorescence signal can stem from several issues. Here's a step-by-step guide to troubleshoot this problem:
-
Confirm Labeling Efficiency:
-
Cause: The probe may not have reacted efficiently with the cysteine residue. This could be due to an inaccessible cysteine, suboptimal reaction conditions (e.g., wrong pH), or degradation of the probe.
-
Solution:
-
Ensure the labeling buffer is at a pH of 7.0-8.5 to facilitate the reaction.
-
Prepare a fresh stock solution of the probe in anhydrous DMSO or DMF.
-
If the target cysteine is in a disulfide bond, it will need to be reduced with a reagent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding the probe.
-
Verify the accessibility of the cysteine residue. If it is buried within the protein, you may need to perform labeling under denaturing-renaturing conditions.
-
-
-
Check for Fluorescence Quenching:
-
Cause: The fluorescence of anthracene derivatives can be quenched by various molecules, including certain metal ions and nitroaromatic compounds.[4][5] The local environment of the labeled cysteine can also quench the fluorescence.
-
Solution:
-
Analyze the composition of your buffer and sample medium for potential quenchers.
-
If quenching is suspected to be due to the local protein environment, you may need to choose a different cysteine labeling site.
-
-
-
Verify Instrument Settings:
-
Cause: The microscope or fluorometer settings may not be optimal for the anthracene fluorophore.
-
Solution:
-
Ensure you are using the correct excitation and emission wavelengths for the anthracene probe.
-
Increase the detector gain or exposure time, but be mindful of potential photobleaching.
-
-
High Background Fluorescence
Q: My images have a high background, making it difficult to distinguish the specific signal. How can I reduce the background?
A: High background fluorescence can be due to non-specific binding of the probe or autofluorescence.
-
Address Non-Specific Binding:
-
Cause: The probe may be binding to other proteins or cellular components, or aggregating in solution.
-
Solution:
-
After labeling, thoroughly wash the sample to remove any unbound probe.
-
Include a blocking step with a non-fluorescent cysteine-reactive compound (e.g., N-ethylmaleimide, NEM) to block other accessible cysteines before labeling with the fluorescent probe.[6]
-
Reduce the concentration of the probe used for labeling.
-
Filter the probe solution before use to remove any aggregates.
-
-
-
Minimize Autofluorescence:
-
Cause: Cells and some reagents can have endogenous fluorescence.
-
Solution:
-
Use a buffer with minimal autofluorescence.
-
If working with cells, use a media that has reduced autofluorescence.
-
Acquire a background image of an unlabeled sample and subtract it from your experimental images.
-
-
Photobleaching
Q: The fluorescence signal fades quickly during imaging. How can I prevent photobleaching?
A: Photobleaching is the irreversible destruction of the fluorophore by light. Anthracene derivatives can be susceptible to this.[7][8]
-
Optimize Imaging Conditions:
-
Cause: High excitation light intensity and long exposure times accelerate photobleaching.
-
Solution:
-
Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, increase the interval between image acquisitions.
-
-
-
Use Antifade Reagents:
-
Cause: Molecular oxygen contributes significantly to photobleaching.[8]
-
Solution:
-
Use a commercial antifade mounting medium or add an oxygen scavenging system to your imaging buffer.
-
-
Quantitative Data
Table 1: Photophysical Properties of Anthracene Derivatives
| Property | Anthracene in Cyclohexane | 9,10-Diphenylanthracene in Cyclohexane | 9-Cyanoanthracene in Cyclohexane |
| Excitation Max (nm) | ~355 | ~390 | ~390 |
| Emission Max (nm) | ~400 | ~430 | ~430 |
| Fluorescence Lifetime (ns) | 4.9 | 8.3 | 14.5 |
Data compiled from various sources.[2] Note that the properties of this compound will be influenced by its specific substitutions and local environment.
Table 2: Comparison of Common Cysteine-Reactive Chemistries
| Reactive Group | Reaction | Advantages | Disadvantages |
| Methanethiosulfonate (MTS) | Forms disulfide bond | Very fast and specific reaction with thiols. | The disulfide bond can be reversed by reducing agents. |
| Maleimide | Forms thioether bond | Stable covalent bond. | Can react with other nucleophiles at high pH; can undergo hydrolysis. |
| Iodoacetamide | Forms thioether bond | Stable covalent bond. | Slower reaction rate compared to maleimides. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
Materials:
-
Purified protein with an accessible cysteine residue
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
(Optional) Reducing agent (e.g., DTT or TCEP)
-
(Optional) N-ethylmaleimide (NEM) for blocking
-
Size-exclusion chromatography column or dialysis membrane to remove excess probe
Procedure:
-
Protein Preparation:
-
If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.
-
If there are other reactive cysteines that you do not want to label, you can block them by incubating the protein with a 10-fold molar excess of NEM for 1 hour at room temperature. Remove the excess NEM using a desalting column.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the probe stock solution to the protein solution in the labeling buffer.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal time may need to be determined empirically.
-
-
Removal of Unreacted Probe:
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column or by dialysis against the labeling buffer overnight at 4°C.
-
-
Confirmation of Labeling:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the anthracene probe.
-
The degree of labeling can be calculated using the Beer-Lambert law with the extinction coefficients of the protein and the probe.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
2-Carboxyanthracene MTSEA Amide solubility issues and solutions
Welcome to the technical support center for 2-Carboxyanthracene MTSEA Amide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility and use of this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains an anthracene (B1667546) group, which is a fluorescent component, and a methanethiosulfonate (B1239399) (MTS) group. The MTS group is "thiol-reactive," meaning it specifically forms a stable disulfide bond with sulfhydryl groups found in the cysteine residues of proteins.[1][2][3] This makes it a valuable tool for site-specifically labeling proteins to study their structure, function, and interactions within a cellular context.[4]
Q2: I'm having trouble dissolving the this compound powder. What are the recommended solvents?
This compound is hydrophobic and generally will not dissolve in aqueous buffers directly. The recommended method is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent.
-
Primary Recommended Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Procedure: Allow the vial of the powdered compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the anhydrous solvent to the vial to create a stock solution, typically around 10 mM. Vortex briefly to ensure it is fully dissolved.
Q3: My compound precipitates when I add the DMSO/DMF stock solution to my aqueous protein buffer. How can I prevent this?
This is a common issue when labeling proteins with hydrophobic dyes. The anthracene component of this probe is hydrophobic, and adding a concentrated organic stock solution to an aqueous environment can cause the dye to crash out of solution.
Here are several strategies to mitigate this:
-
Stir Vigorously: Add the dye stock solution dropwise to the protein solution while gently but continuously stirring or vortexing. This helps to rapidly disperse the hydrophobic dye molecules.
-
Optimize Molar Ratio: Using a very high concentration of the dye can increase the likelihood of precipitation. Start with a lower molar excess of dye to protein (e.g., 10:1) and optimize from there.[1][3]
-
Final DMSO/DMF Concentration: Ensure the final concentration of the organic solvent in your reaction mixture is low, typically below 5%. Higher concentrations can denature the protein.
-
Use a More Hydrophilic Dye: If precipitation persists and affects your protein's activity, consider using a more hydrophilic (water-soluble) fluorescent dye.[5]
Q4: After labeling, my protein precipitates out of solution. Why is this happening and what can I do?
Covalently attaching multiple hydrophobic anthracene molecules to your protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[5]
-
Reduce the Degree of Labeling (DOL): The most common cause is over-labeling. Lower the molar ratio of dye to protein during the labeling reaction to attach fewer dye molecules. A 1:1 ratio might be necessary for some proteins.[5][6]
-
Buffer Composition: Ensure your purification and storage buffers are optimal for your specific protein's stability (e.g., check pH, salt concentration, and consider adding non-ionic detergents or other stabilizing agents).
Q5: I see little to no fluorescence from my labeled protein. Was the labeling unsuccessful?
Not necessarily. A low fluorescence signal can be due to several factors other than a failed reaction:
-
Fluorescence Quenching: High degrees of labeling can lead to dye-dye interactions on the protein surface, causing self-quenching.[6] The local environment of the attached dye, such as proximity to certain amino acid residues, can also quench fluorescence.[6]
-
Photobleaching: Anthracene, like many fluorophores, can be susceptible to photobleaching (fading upon exposure to light). Protect your samples from light during incubation and storage.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorescence instrument are correctly set for anthracene. Anthracene typically has excitation around 250 nm and emission peaks around 380, 400, and 425 nm.[7]
-
Protein Inactivation/Denaturation: If the labeling process has denatured the protein, this can alter the environment of the dye and affect its fluorescence properties.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during protein labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in buffer | Hydrophobic nature of the probe. | Do not dissolve directly in aqueous solutions. Prepare a 10 mM stock solution in anhydrous DMSO or DMF first.[1] |
| Precipitation during labeling reaction | Hydrophobic dye crashing out of aqueous solution. | Add the organic stock solution dropwise to the protein solution while stirring. Keep the final organic solvent concentration low (<5%). |
| Protein precipitates after labeling | Over-labeling has made the protein hydrophobic and prone to aggregation.[5][6] | Reduce the molar excess of dye in the labeling reaction (e.g., from 20:1 to 10:1 or lower). Purify the conjugate promptly after the reaction. |
| Low or no fluorescence signal | 1. Dye-dye quenching from over-labeling.[6]2. Incorrect instrument settings.3. Photobleaching. | 1. Decrease the dye-to-protein ratio in the labeling step.2. Verify excitation/emission settings for anthracene (Ex: ~250 nm, Em: ~380-425 nm).[7]3. Protect the reaction, purification, and storage steps from light. |
| High background fluorescence | 1. Unreacted free dye not fully removed.2. Non-specific binding of the hydrophobic dye to other proteins or surfaces. | 1. Ensure thorough purification using gel filtration or dialysis to remove all free dye.2. Add a quenching step with a low molecular weight thiol (e.g., glutathione) before purification to consume excess reactive dye.[1] Consider adding a mild non-ionic detergent to wash buffers. |
| Labeled protein is inactive | The cysteine residue labeled is critical for the protein's function or the attached dye sterically hinders its active site. | If possible, use site-directed mutagenesis to move the cysteine to a less critical location on the protein surface. Alternatively, try labeling a different residue with another type of reactive chemistry (e.g., amine-reactive). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution, which is the first step for most labeling experiments.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial containing the powdered this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, store it at -20°C, protected from light and moisture. Unused stock solution can typically be stored for up to one month under these conditions.[1]
| Parameter | Value | Notes |
| Recommended Solvent | Anhydrous DMSO or DMF | Essential to prevent hydrolysis of the reactive group. |
| Typical Stock Concentration | 10 mM | A higher concentration helps minimize the volume of organic solvent added to the aqueous reaction. |
| Storage | Prepare fresh; or ≤ 1 month at -20°C | Protect from light and moisture to maintain reactivity.[1] |
Protocol 2: Thiol-Reactive Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an accessible cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer)[1]
-
Thiol-free reaction buffer (e.g., 100 mM PBS, HEPES, or Tris, pH 7.0-7.5)[1][3]
-
10 mM this compound stock solution (from Protocol 1)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free reaction buffer at a concentration of 1-10 mg/mL. The buffer must not contain any thiol agents like DTT or β-mercaptoethanol at this stage.
-
(Optional) Reduction of Disulfides: If the target cysteine is in a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. It is not necessary to remove the TCEP before adding the MTSEA probe.[1]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the 10 mM stock solution of the dye to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[1][3]
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[1][3]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or by extensive dialysis against an appropriate storage buffer.[1]
Visualizations
Workflow for Protein Labeling
Caption: Experimental workflow for labeling a protein with this compound.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting solubility issues of the fluorescent probe.
Signaling Pathway: Site-Specific Protein Labeling
Caption: Conceptual pathway from unlabeled protein to downstream experimental application.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Voltage Clamp Fluorometry with ANM
Welcome to the technical support center for Voltage Clamp Fluorometry (VCF) using the voltage-sensitive fluorescent probe, ANM (aminonaphthylethenylpyridinium). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully conducting and interpreting their VCF experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during VCF experiments with ANM and similar styryl dyes.
Question: My fluorescence signal is very weak or has a low signal-to-noise ratio. What are the possible causes and solutions?
Answer: A weak fluorescence signal can stem from several factors:
-
Inadequate Labeling: The ANM dye may not have efficiently labeled the protein of interest.
-
Solution: Optimize the labeling protocol. Ensure the cysteine mutation for labeling is accessible to the dye. Increase the dye concentration or the incubation time.
-
-
Low Expression: The ion channel or protein being studied may have low expression levels in the oocyte or cell membrane.
-
Solution: Confirm protein expression using alternative methods like Western blotting or by measuring robust ionic currents.
-
-
Photobleaching: The signal may be rapidly degrading due to excessive light exposure.
-
Solution: Reduce the intensity and duration of the excitation light. Use neutral density filters and minimize the recording time for each data point.
-
-
Incorrect Filter Sets: The excitation and emission filters may not be optimal for ANM's spectral properties.
-
Solution: Verify that your filter sets match the excitation and emission maxima of ANM.
-
Question: I am observing a steady drift or rundown of my fluorescence signal over time. How can I correct this?
Answer: Signal drift is a common artifact often caused by:
-
Photobleaching: Continuous exposure to excitation light will cause the fluorophore to permanently lose its ability to fluoresce.[1][2]
-
Solution: Minimize light exposure by using a shutter to only illuminate the sample during data acquisition. Create a photobleaching curve to normalize your data for any unavoidable signal loss.[2]
-
-
Dye Internalization or Dissociation: The dye may be slowly moving into the cell or detaching from the protein of interest.
-
Solution: Ensure that the labeling is covalent and stable. If using non-covalently bound dyes, be aware of the potential for dissociation and consider this in the interpretation of your results.
-
-
Cell Health: A decline in the health of the oocyte or cell during the experiment can lead to changes in membrane properties and a drifting signal.
-
Solution: Ensure the perfusion solution is fresh and properly oxygenated. Monitor the cell's electrical properties (e.g., holding current, membrane resistance) for signs of deterioration.
-
Question: The fluorescence signal changes, but it does not correlate with the voltage steps. What could be causing this artifact?
Answer: This indicates that the fluorescence changes are likely not reporting on the conformational changes of your protein of interest. Common causes include:
-
Non-specific Binding: ANM may be binding to other membrane components or the glass coverslip, contributing to a background signal that is not voltage-dependent.[3] Hydrophobicity of a dye is a strong indicator of its propensity for non-specific binding.[3]
-
Solution: To reduce non-specific binding due to charge interactions, you can increase the salt concentration (e.g., up to 500 mM NaCl) in your buffer.[4][5] Adding a small amount of a surfactant like Tween-20 (0.005% to 0.1%) can disrupt hydrophobic interactions.[4] Including a blocking protein like Bovine Serum Albumin (BSA) at 0.5 to 2 mg/ml in the running buffer can also help.[4][5]
-
-
Electrochromic Effects: Fast, linearly voltage-dependent fluorescence changes can sometimes be due to an electrochromic effect, where the electric field directly interacts with the dye's electronic state, rather than a protein conformational change.[6]
-
Solution: Analyze the kinetics and voltage dependence of the fluorescence signal. An electrochromic effect is characterized by very fast kinetics and a linear relationship with voltage, which may differ from the kinetics and voltage dependence of your protein's gating currents.[6]
-
-
Movement Artifacts: Mechanical instability in the experimental setup can cause movement of the cell, leading to fluorescence changes.
-
Solution: Ensure the oocyte or cell is securely positioned in the recording chamber and that the perfusion system is not causing vibrations.
-
Question: How can I minimize phototoxicity and photodamage to my cells?
Answer: Phototoxicity is a critical issue in live-cell imaging where light exposure can induce cellular stress and damage.
-
Minimize Light Exposure: This is the most effective strategy. Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Use Appropriate Filters: Employ high-quality bandpass filters to prevent unnecessary wavelengths of light from reaching the sample.
-
Optimize the Culture Environment: Using a light-protective culture medium can help mitigate the effects of phototoxicity.
-
Choose Robust Dyes: When possible, select dyes that are formulated to be more resistant to photobleaching, as the processes of photobleaching and phototoxicity are often linked.[2]
ANM Photophysical and Experimental Parameters
The following table summarizes typical photophysical properties for styryl dyes like ANM and recommended starting parameters for VCF experiments. Note that specific values for ANM may vary, and optimization is recommended.
| Parameter | Typical Value / Recommendation | Notes |
| Excitation Maximum (λex) | ~450 - 480 nm | Should be determined empirically for the specific experimental conditions. |
| Emission Maximum (λem) | ~560 - 600 nm | Dependent on the local environment and membrane potential. |
| Labeling Concentration | 5 - 20 µM | Start with a lower concentration to minimize non-specific binding. |
| Labeling Incubation Time | 15 - 30 minutes | Should be optimized to achieve sufficient labeling without causing cell damage. |
| Recording Solution | Standard physiological saline (e.g., ND96 for Xenopus oocytes) | Ensure the solution is fresh and filtered. |
Experimental Protocols
Detailed Methodology for VCF in Xenopus Oocytes
This protocol outlines the key steps for performing a VCF experiment with ANM on ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA of the ion channel of interest, which includes a cysteine mutation at the desired labeling site.
-
Incubate oocytes for 2-5 days to allow for protein expression.
-
-
ANM Labeling:
-
Prepare a stock solution of ANM in a solvent like DMSO.
-
Dilute the ANM stock solution to the final labeling concentration (e.g., 10 µM) in a high-potassium solution to bring the membrane potential near 0 mV.
-
Incubate the oocytes in the ANM labeling solution for 20-30 minutes at room temperature, protected from light.
-
Wash the oocytes thoroughly with recording solution to remove any unbound dye.
-
-
VCF Recording:
-
Place a labeled oocyte in the recording chamber on an inverted fluorescence microscope.
-
Perfuse the oocyte with the recording solution.
-
Impale the oocyte with two microelectrodes for two-electrode voltage clamp (TEVC).
-
Clamp the oocyte at a holding potential (e.g., -80 mV).
-
Simultaneously record the fluorescence signal and the ionic current while applying a series of voltage steps. The fluorescence signal is typically captured by a photodiode or a photomultiplier tube (PMT).
-
-
Data Acquisition and Analysis:
-
Acquire both the current and fluorescence data using appropriate software.
-
Correct the fluorescence signal for background fluorescence and photobleaching.
-
Plot the change in fluorescence (ΔF) as a function of voltage (V) to generate an F-V curve.
-
Plot the conductance (G) as a function of voltage to generate a G-V curve.
-
Compare the kinetics and voltage dependence of the fluorescence and current signals to infer relationships between protein conformational changes and channel gating.
-
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. Reducing Non-Specific Binding [reichertspr.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization | eLife [elifesciences.org]
Technical Support Center: Acoustic Neuroma (ANM) Data Acquisition and Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acoustic Neuroma (ANM) data.
Troubleshooting Guides
This section addresses specific issues that may arise during data acquisition and analysis.
Imaging Data (MRI)
| Problem | Possible Cause | Suggested Solution |
| Poor image quality or artifacts in MRI scans | Patient movement during the scan. | Use motion correction sequences and ensure the patient is comfortable and understands the importance of remaining still. |
| Metallic implants or debris from previous surgeries causing susceptibility artifacts.[1] | If possible, use artifact reduction sequences. Note the presence and location of artifacts in the data records. CT scans may be a viable alternative for some assessments.[1] | |
| Incorrect imaging protocol parameters. | Ensure adherence to standardized high-resolution imaging protocols, including T1-weighted images with gadolinium contrast and thin-slice T2-weighted sequences.[2] | |
| Inconsistent tumor volume measurements across longitudinal scans | Variation in imaging slice thickness or orientation. | Standardize the MRI protocol for all scans in a longitudinal study. |
| Manual segmentation variability. | Utilize semi-automated or automated volumetric analysis software to ensure consistency.[3] | |
| Different MRI scanners or field strengths used. | If unavoidable, apply normalization techniques to account for scanner-specific variations. | |
| Difficulty differentiating residual tumor from post-operative changes | Scar tissue and fat grafts can mimic tumor enhancement on MRI.[1] | Nodular and progressive enhancement patterns are more indicative of a residual tumor, while linear enhancement is common post-surgery and not typically associated with recurrence.[1][4] Long-term follow-up imaging is crucial.[1] |
Genomic and Molecular Data
| Problem | Possible Cause | Suggested Solution |
| Low yield or poor quality of DNA/RNA from tissue samples | Delayed sample processing after surgical resection. | Process fresh tissue samples as quickly as possible. For delays, use appropriate preservation media like Hyperthermosol and store at 4°C.[5] |
| Non-homogenous gDNA before labeling. | Perform additional mixing of the gDNA with a wide-bore pipette tip and allow it to homogenize at room temperature overnight before proceeding with labeling protocols.[6] | |
| Improper tissue selection. | The surgeon should select viable, non-cauterized tumor tissue for research purposes.[5] | |
| Inconsistent results in genomic analysis | Contamination of tumor tissue with normal cells. | Use microdissection techniques to isolate tumor cells before DNA/RNA extraction. |
| Batch effects from processing samples at different times. | Process samples in batches and include control samples in each batch to identify and correct for batch effects. | |
| Use of different sequencing platforms or analysis pipelines. | Standardize the sequencing platform and bioinformatics pipeline for all samples in a study. | |
| Difficulty interpreting the significance of identified genetic variants | Variants of uncertain significance (VUS) are common in genomic data. | Correlate genomic findings with clinical and imaging data. Use population databases and functional prediction tools to assess the potential pathogenicity of VUS. |
| Most sporadic vestibular schwannomas have a low burden of pathogenic variants beyond the NF2 gene.[7] | Focus on the analysis of the NF2 gene and its pathways. Consider that other schwannoma-associated genes may not confer an increased risk for vestibular schwannomas.[7] |
Clinical and Patient-Reported Outcome (PRO) Data
| Problem | Possible Cause | Suggested Solution |
| Missing or incomplete data in clinical trial records | Inadequate data collection forms or procedures. | Use standardized Case Report Forms (CRFs) and have clear Standard Operating Procedures (SOPs) for data collection.[8] |
| Patient dropout or non-compliance. | Implement strategies to maintain patient engagement and clearly communicate the importance of follow-up visits. | |
| Inconsistent patient-reported outcome (PRO) data | Patients may not understand the questions or response scales. | Use validated and standardized questionnaires, such as the Penn Acoustic Neuroma Quality-of-Life (PANQOL) scale.[9][10] Ensure patients receive clear instructions for completing the questionnaires. |
| Survey fatigue, leading to incomplete or inaccurate responses. | Keep questionnaires concise and user-friendly. Questionnaires should ideally not exceed 30 questions to avoid fatigue.[11] | |
| Data collected at inconsistent time points. | Adhere to a strict schedule for collecting PRO data at baseline and specified follow-up intervals. |
Frequently Asked Questions (FAQs)
Data Acquisition
-
Q1: What is the gold standard for imaging ANM for research purposes? A1: Gadolinium-enhanced MRI is the definitive diagnostic and monitoring tool for acoustic neuromas.[12][13] High-resolution T1-weighted images with contrast, thin-slice T2-weighted images, and FIESTA/CISS sequences are recommended for detailed evaluation.[2]
-
Q2: How should fresh tumor tissue be handled after surgical resection for multi-omics analysis? A2: Fresh tissue should be collected in a sterile container on ice and transported to the lab immediately.[5] In a biosafety cabinet, the tissue should be divided for different analyses (e.g., flash-frozen for RNA/protein, placed in media for cell culture).[5]
-
Q3: What are the best practices for collecting patient-reported outcome (PRO) data? A3: Use a validated, disease-specific questionnaire like the Penn Acoustic Neuroma Quality-of-Life (PANQOL) scale.[9][10] Administer questionnaires at standardized time points and ensure patients understand the questions and response options.[14]
Data Analysis
-
Q4: How can I minimize variability in longitudinal tumor volume measurements? A4: Use a consistent MRI protocol for all time points, and employ semi-automated or automated volumetric analysis software to reduce inter-observer variability.[3]
-
Q5: What are the key genomic alterations to look for in sporadic ANM? A5: The most common genetic aberration in both sporadic and NF2-related vestibular schwannomas is the loss of both copies of the NF2 gene.[7] Other schwannoma-associated genes are less likely to be involved.[7]
-
Q6: How should I handle data from different imaging modalities (e.g., MRI and CT)? A6: Integrating multi-modal imaging data requires harmonization of the data. This can involve using algorithms to ensure consistent analysis across modalities and transforming features into a common space for direct comparison.[15]
Data Management and Sharing
-
Q7: What are the best practices for anonymizing patient data for research? A7: Anonymization techniques include generalization (e.g., using age ranges instead of specific ages), suppression of identifiers, pseudonymization, and data masking.[16][17] It's crucial to find a balance between protecting patient privacy and maintaining data utility for research.[16]
-
Q8: How can our multi-center clinical trial ensure data consistency? A8: Develop a detailed study protocol with standardized data collection instruments and a unified vocabulary for all participating sites.[11][18] Regular training for all research staff on the data collection procedures is also essential.
Quantitative Data Summary
Table 1: Acoustic Neuroma Growth Rates in Observational Management
| Study | Number of Patients | Mean Follow-up (years) | Percentage of Tumors with Growth | Mean Annual Growth Rate (mm/year) |
| Stangerup et al. (1995)[15] | 123 | 3.4 | 74% | 3.2 |
| Battaglia et al. (2006)[19] | 111 | 3.2 | 18% (≥ 1 mm/yr) | 0.7 |
| Breivik et al. (2019)[3] | 952 | Not specified | 65% (at 3 years) | Not specified |
| Vanderbilt Study (2018)[20] | 564 | Not specified | 50% for tumors ≥ 2 cm at 9 months | Not specified |
Table 2: Surgical Outcomes for Acoustic Neuroma
| Outcome | Translabyrinthine Approach | Retrosigmoid Approach | Middle Fossa Approach |
| Facial Nerve Preservation (Good Outcome) | High | Variable, depends on tumor size | High for small tumors |
| Hearing Preservation | None | Possible, especially for smaller tumors | Best chance for small, intracanalicular tumors |
| Common Complications | Cerebrospinal fluid leak, meningitis[21] | Cerebellar retraction, headache[22] | Temporal lobe injury, seizure (rare) |
| Hospital Stay (Median) | ~7 days | Variable | Variable |
Experimental Protocols
Protocol 1: Processing of Fresh Vestibular Schwannoma Tissue for Multi-Platform Analysis
-
Objective: To standardize the collection and processing of fresh surgical tissue for cell culture, RNA/protein extraction, and histopathology.
-
Methodology:
-
Consent and Collection: Obtain informed consent from the patient prior to surgery.[5] During surgery, the surgeon collects a viable piece of tumor tissue (100-500mg) in a sterile petri dish on ice.[5]
-
Transport: Immediately transport the specimen to the laboratory on ice.[5]
-
Processing (in a biosafety cabinet):
-
Wash the tissue with sterile PBS.
-
Using a sterile scalpel, divide the tissue into aliquots for different downstream applications.
-
For Cell Culture: Place a portion of the tissue in a cold, suitable culture medium.[5]
-
For RNA/Protein Extraction: Flash-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
-
For Histopathology: Place a portion of the tissue in 10% neutral buffered formalin.
-
-
Documentation: Record patient details (anonymized), date and time of removal, tumor location, and time on ice and in media on a specimen form.[5]
-
Protocol 2: Quality Control of Genomic Data from Vestibular Schwannoma Samples
-
Objective: To ensure the quality and reliability of next-generation sequencing (NGS) data.
-
Methodology:
-
Initial Data Check: Verify the file format (e.g., FASTQ), read length, and quality score distribution of the raw sequencing data.
-
Quality Control (QC): Use tools like FastQC to assess base quality, adapter content, and sequence duplication rates.
-
Data Cleaning:
-
Trim low-quality bases from the ends of reads.
-
Remove adapter sequences.
-
-
Alignment: Align the cleaned reads to the appropriate human reference genome version.
-
Post-Alignment QC: Check for mapping rates, and identify any potential sample contamination or swaps.
-
Visualizations
Caption: Experimental workflow for ANM data acquisition and analysis.
Caption: Logical relationships in troubleshooting ANM data acquisition.
References
- 1. Acoustic Neuroma Surgery Outcomes Linked to the Hear and Where [vchs.ucsd.edu]
- 2. ijorl.com [ijorl.com]
- 3. Long-term natural history and patterns of sporadic vestibular schwannoma growth: A multi-institutional volumetric analysis of 952 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barrowneuro.org [barrowneuro.org]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. JMIR Medical Informatics - Data Anonymization for Pervasive Health Care: Systematic Literature Mapping Study [medinform.jmir.org]
- 7. Genomics of vestibular schwannoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Magnetic Resonance Imaging (MRI) in Diagnostics of Acoustic Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validating the Penn Acoustic Neuroma Quality Of Life Scale in a sample of Dutch patients recently diagnosed with vestibular schwannoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Gaps in Clinical Trial Genomic Data Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mrimaster.com [mrimaster.com]
- 14. Quality of Life Outcomes in Vestibular Schwannoma: A Prospective Analysis of Treatment Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acoustic neuroma (vestibular schwannoma): growth and surgical and nonsurgical consequences of the wait-and-see policy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. khalidhamada.com [khalidhamada.com]
- 17. enlitic.com [enlitic.com]
- 18. Comparison of growth patterns of acoustic neuromas with and without radiosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study explores risk factors for acoustic neuroma growth - VUMC News [news.vumc.org]
- 20. researchgate.net [researchgate.net]
- 21. Acoustic Neuroma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. General Considerations for Acoustic Neuroma Surgical Treatment | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
Minimizing cell damage during 2-Carboxyanthracene MTSEA Amide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cell damage during the labeling of cells with 2-Carboxyanthracene MTSEA Amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thiol-reactive fluorescent dye. The methanethiosulfonate (B1239399) (MTS) group reacts with free sulfhydryl (thiol) groups, primarily found on cysteine residues of proteins, to form a stable disulfide bond. This covalent labeling allows for the fluorescent tagging of proteins on the cell surface. As it is a membrane-impermeable molecule, it is designed to label extracellular thiols without entering the cell, which helps to minimize intracellular toxicity.
Q2: What are the primary causes of cell damage during the labeling process?
Cell damage during labeling can arise from several factors:
-
Dye Concentration: High concentrations of the dye can be toxic to cells.
-
Incubation Time: Prolonged exposure to the labeling solution can induce cellular stress.
-
Solvent Toxicity: The solvent used to dissolve the dye, typically DMSO, can be toxic to cells at certain concentrations.
-
Handling Procedures: Mechanical stress from excessive pipetting or centrifugation can damage cells.
-
Phototoxicity: Exposure of fluorescently labeled cells to high-intensity light can generate reactive oxygen species, leading to photodamage.[1][2]
Q3: How can I assess cell viability after labeling?
Several methods can be used to quantify cell viability post-labeling:
-
Dye Exclusion Assays: Using dyes like Trypan Blue or Propidium Iodide (PI) that only enter cells with compromised membranes.[1][3]
-
Metabolic Assays: Assays such as MTT, MTS, or alamarBlue measure the metabolic activity of cells, which correlates with viability.[4]
-
Live/Dead Cell Staining Kits: These kits use a combination of fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to simultaneously identify live and dead cells.[1][5]
Q4: What is the recommended starting concentration for this compound?
While the optimal concentration should be determined empirically for each cell type and experimental condition, a starting point for similar thiol-reactive dyes is typically in the low micromolar range (e.g., 1-20 µM). It is crucial to perform a concentration-response curve to find the lowest effective concentration that provides sufficient signal without compromising cell viability.
Q5: How can I minimize phototoxicity during imaging?
To minimize phototoxicity, it is recommended to:
-
Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[2]
-
Use a sensitive camera to reduce the required exposure time.[2]
-
Minimize the duration of light exposure by using shutters to block the light path when not acquiring images.[2]
-
Consider using imaging media that contains antioxidants to scavenge reactive oxygen species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | 1. Low Dye Concentration: The concentration of the dye is too low for detection. 2. Short Incubation Time: The labeling reaction did not have enough time to proceed. 3. Oxidized Thiols: Cell surface thiols are oxidized to disulfides and are unavailable for reaction. 4. Incorrect Filter Sets: The microscope filter sets do not match the excitation/emission spectra of the dye. | 1. Increase Dye Concentration: Titrate the dye concentration upwards in small increments. 2. Increase Incubation Time: Extend the incubation time, while monitoring cell viability. 3. Reduce Disulfides: Pre-treat cells with a mild, membrane-impermeable reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Ensure to wash thoroughly before adding the dye. 4. Verify Filter Sets: Check the excitation and emission maxima for 2-Carboxyanthracene and ensure the correct filters are in place. |
| High Background Fluorescence | 1. Excess Dye: Unreacted dye remains in the solution. 2. Non-specific Binding: The dye is binding non-covalently to the cell surface or other components. 3. Cell Death: Dead cells can non-specifically take up the dye, leading to bright, punctate staining.[6] | 1. Thorough Washing: Wash the cells multiple times with fresh, serum-free buffer after labeling. 2. Quench Reaction: After labeling, incubate with a small molecule thiol (e.g., L-cysteine) to react with and inactivate any remaining dye. 3. Include a Viability Dye: Use a viability dye to distinguish between live and dead cells during analysis.[6] |
| High Cell Death/Low Viability | 1. Dye Concentration Too High: The dye is cytotoxic at the concentration used. 2. Prolonged Incubation: Extended exposure to the labeling solution is stressing the cells. 3. Harsh Labeling Conditions: The labeling buffer, temperature, or handling is not optimal for the cells. 4. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[7] | 1. Reduce Dye Concentration: Perform a titration to find the lowest effective concentration. 2. Reduce Incubation Time: Shorten the incubation period. 3. Optimize Labeling Conditions: Ensure the labeling buffer is at a physiological pH and temperature. Minimize mechanical stress on the cells. 4. Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell suspension to a minimum (ideally <0.5%). |
| Cell Clumping | 1. Cell Stress or Death: Stressed or dying cells can release DNA, which causes clumping. 2. High Cell Density: Labeling at too high a cell density can promote aggregation. | 1. Add DNase: Include DNase I in the labeling and wash buffers to break down extracellular DNA. 2. Reduce Cell Density: Perform the labeling at a lower cell concentration. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash twice with a serum-free buffer (e.g., PBS or HBSS) to remove any serum proteins that may contain free thiols.
-
Resuspend the cells in the same serum-free buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Immediately before use, dilute the stock solution into the serum-free buffer to the desired final working concentration (e.g., 1-20 µM).
-
-
Labeling:
-
Add the diluted dye solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the labeled cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Remove the supernatant and resuspend the cells in fresh, serum-free buffer.
-
Repeat the wash step two more times to remove any unreacted dye.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for your downstream application (e.g., flow cytometry, fluorescence microscopy).
-
It is highly recommended to co-stain a sample with a viability dye to assess cell health.
-
Protocol 2: Assessment of Cell Viability using a Live/Dead Staining Assay
-
Reagent Preparation:
-
Prepare working solutions of a live cell stain (e.g., Calcein-AM) and a dead cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer according to the manufacturer's instructions.
-
-
Staining:
-
After the final wash step of the this compound labeling protocol, resuspend the cells in 1 mL of buffer.
-
Add the live and dead cell stains to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells immediately by flow cytometry or fluorescence microscopy.
-
Live cells will be positive for the this compound label (if they have surface thiols) and the live cell stain, but negative for the dead cell stain.
-
Dead cells will be positive for the dead cell stain and may show non-specific uptake of the this compound.
-
Quantitative Data Summary
The following tables provide a template for how to present quantitative data when optimizing your labeling protocol. The values are illustrative and should be determined experimentally for your specific cell type and conditions.
Table 1: Effect of Dye Concentration on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Unlabeled Control) | 98 ± 2 | 10 |
| 1 | 97 ± 3 | 500 |
| 5 | 95 ± 4 | 2500 |
| 10 | 90 ± 5 | 5000 |
| 20 | 75 ± 8 | 8000 |
| 50 | 40 ± 10 | 10000 |
Table 2: Effect of Incubation Time on Cell Viability (at a fixed dye concentration, e.g., 10 µM)
| Incubation Time (minutes) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 5 | 96 ± 3 | 2000 |
| 15 | 92 ± 4 | 4500 |
| 30 | 90 ± 5 | 5000 |
| 60 | 80 ± 7 | 5500 |
| 120 | 65 ± 9 | 5800 |
Visualizations
Caption: Experimental workflow for labeling cells with this compound.
Caption: Troubleshooting logic for optimizing the labeling protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. 细胞活力和增殖测定 [sigmaaldrich.com]
- 5. The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Unwanted Reactions of MTSEA Reagents
Welcome to the technical support center for MTSEA (2-Aminoethyl methanethiosulfonate) reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTSEA and what is its primary application?
A1: MTSEA is a membrane-impermeant, sulfhydryl-reactive methanethiosulfonate (B1239399) (MTS) reagent. Its primary use is in the Substituted Cysteine Accessibility Method (SCAM), a technique used to identify amino acid residues that line the pore of an ion channel or are accessible to the aqueous environment in different conformational states of a protein.[1] By introducing a cysteine residue at a specific position in a protein that naturally lacks cysteine, researchers can assess the accessibility of that position by applying MTSEA and observing its effect on protein function.[1]
Q2: My MTSEA reagent is not producing any effect on my cysteine mutant. What are the possible causes?
A2: Several factors could lead to a lack of an observable effect. The most common issues include:
-
Inaccessible Cysteine: The engineered cysteine residue may be buried within the protein structure or the lipid membrane, making it inaccessible to the aqueous environment where MTSEA resides.[1]
-
Suboptimal Reagent Concentration or Incubation Time: The concentration of MTSEA may be too low, or the incubation time too short to achieve a significant level of modification.[1]
-
Protein State: The protein or ion channel might be in a conformational state where the cysteine is not accessible.[1][2] The accessibility of the cysteine can be dependent on whether the channel is closed, open, or inactivated.[1]
-
Degraded Reagent: MTSEA solutions are prone to hydrolysis and should be prepared fresh for each experiment.[1] Storing the solid reagent in a desiccator at -20°C is crucial.[3][4]
Q3: I am observing inconsistent or variable results between experiments. Why is this happening?
A3: Variability in results often stems from a lack of precise control over experimental conditions. A primary cause can be inconsistent timing of MTSEA application and washout.[1] Using a rapid and reproducible solution exchange system is recommended to ensure precise control over the exposure time.
Q4: Can MTSEA cross the cell membrane and cause unwanted intracellular effects?
A4: While MTSEA is generally considered membrane-impermeant, it has been observed to modify membrane proteins from the "wrong side" of the membrane, although at a much slower rate (approximately 30-fold slower) than from the side of application.[3] This "trans" modification can be a source of unwanted reactions. To mitigate this, the use of a thiol scavenger, such as 20 mM cysteine, on the opposite side of the membrane is recommended.[3]
Q5: Is the modification of a cysteine residue by MTSEA reversible?
A5: The covalent disulfide bond formed between MTSEA and a cysteine residue is generally considered irreversible under typical experimental conditions.[1] However, the functional effects might appear reversible if the reagent is washed out before a significant portion of the target proteins has been modified. True reversal of the covalent bond requires the use of a reducing agent like dithiothreitol (B142953) (DTT).[1]
Troubleshooting Guide
Issue 1: No Observable Effect of MTSEA
| Possible Cause | Troubleshooting Step |
| Inaccessible Cysteine Residue | Re-evaluate the location of the substituted cysteine based on the known or predicted topology of the protein. The residue may be buried within the protein or lipid membrane. Consider engineering cysteines at different positions within the region of interest.[1] |
| Degraded MTSEA Reagent | MTSEA solutions are susceptible to hydrolysis and should always be prepared fresh before each experiment.[1] Store the solid reagent desiccated at -20°C and allow it to warm to room temperature before opening the vial.[3][4] |
| Insufficient Reagent Concentration or Exposure Time | Increase the concentration of MTSEA and/or the duration of its application. Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific protein and experimental setup.[1] |
| Protein Conformation Hides Cysteine | The functional state of the protein can significantly impact cysteine accessibility.[1][2] Modify your protocol to apply MTSEA while the protein is in different functional states (e.g., for an ion channel, apply during closed, open, and inactivated states).[1][5] |
Issue 2: Off-Target or Unexpected Effects
| Possible Cause | Troubleshooting Step |
| Modification of Endogenous Cysteines | If your protein of interest has other accessible native cysteine residues, they may also react with MTSEA. If possible, mutate these non-essential native cysteines to a non-reactive amino acid like serine or alanine. |
| "Trans" Membrane Modification | MTSEA may slowly permeate the membrane and modify intracellular domains.[3] To counteract this, include a thiol-containing scavenger, such as 20 mM cysteine, in the intracellular solution to react with any MTSEA that crosses the membrane.[3] |
| Long-Term Exposure Effects | Prolonged exposure to MTSEA (e.g., >4-8 minutes) can lead to effects even in supposedly resistant mutants, possibly due to diffusion of the reagent to other sensitive sites.[2] Keep exposure times as short as possible while still achieving the desired modification. |
| Effects on Other Cellular Components | If working in a whole-cell system, MTSEA could potentially react with other cellular proteins. To isolate the effect on your protein of interest, consider using a more controlled environment, such as an excised membrane patch.[1] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for MTS Reagents
| Reagent | Typical Concentration | Typical Application Time | Relative Reactivity |
| MTSEA | 2.5 mM | 1 - 5 minutes | 1x |
| MTSET | 1 mM | 1 - 5 minutes | ~2.5x MTSEA |
| MTSES | 10 mM | 1 - 5 minutes | ~0.1x MTSEA |
| Data compiled from information in[3]. |
Table 2: Factors Influencing MTSEA Reaction
| Parameter | Observation | Recommendation | Reference |
| Exposure Time | Longer exposures (4-8 min) can cause effects in resistant mutants, especially in specific protein states (e.g., inactivated). | Optimize exposure time; use the shortest duration necessary. | [2] |
| Protein State | Accessibility of cysteine can be state-dependent (closed vs. open vs. inactivated). | Apply MTSEA during different functional states of the protein. | [1][2][5] |
| Temperature | Reaction rates are temperature-dependent. | Maintain a consistent temperature throughout the experiment and across all experimental groups. | [6] |
| pH | The stability of MTS reagents can be pH-dependent. | Prepare solutions in a buffered solution at a stable pH. MTSEA is often used in standard physiological buffers. | [7] |
Experimental Protocols
Protocol 1: Preparation and Handling of MTSEA Stock Solution
-
Equilibration: Before opening, allow the vial of MTSEA to warm completely to room temperature to prevent condensation of moisture, which can hydrolyze the reagent.
-
Solvent Selection: MTSEA hydrobromide is soluble in water, DMSO, or DMF.[4] For most biological experiments, prepare a concentrated stock solution in water or DMSO.
-
Preparation of Stock Solution:
-
Calculate the required mass of MTSEA to prepare a stock solution (e.g., 100 mM).
-
Add the appropriate volume of solvent (e.g., water or DMSO) to the vial.
-
Vortex briefly to ensure complete dissolution.
-
-
Usage: Prepare fresh stock solutions for each day of experiments.[1] While solutions in distilled water may be stable for a few hours at 4°C, their reactivity can decrease over time.[3]
-
Dilution: Immediately before use, dilute the stock solution to the final working concentration in your experimental buffer.
Protocol 2: Quenching Unreacted MTSEA and Reversing Modification
A. Quenching Excess MTSEA
-
Purpose: To stop the reaction and prevent further modification of the target or off-target sites.
-
Procedure: After the desired incubation time with MTSEA, rapidly exchange the solution with a buffer containing a quenching agent.
-
Recommended Quenching Agent: L-cysteine (e.g., 20 mM) is an effective thiol scavenger that can be used to quench excess MTSEA, particularly to prevent "trans" membrane effects.[3]
-
Washout: Following quenching, wash the sample thoroughly with the experimental buffer to remove both MTSEA and the quenching agent.
B. Reversing Cysteine Modification
-
Purpose: To reverse the disulfide bond formed by MTSEA and restore the free sulfhydryl group.
-
Procedure: To reverse the modification, apply a reducing agent.
-
Recommended Reducing Agent: Dithiothreitol (DTT) is commonly used to reverse the MTSEA modification. A typical concentration is 10 mM.[1][5]
-
Incubation: Incubate with the DTT solution for a sufficient period to allow for the reduction of the disulfide bond (e.g., 5-15 minutes).[5]
-
Washout: Thoroughly wash the sample with the experimental buffer to remove the DTT.
Visualizations
Caption: Workflow of desired vs. unwanted MTSEA reactions and mitigation steps.
Caption: Troubleshooting logic for experiments where MTSEA shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration of fluorescence signals from 2-Carboxyanthracene MTSEA Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of fluorescence signals from 2-Carboxyanthracene MTSEA Amide. The information is tailored for researchers, scientists, and drug development professionals using this thiol-reactive fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains an anthracene (B1667546) moiety, which is a fluorescent group, and a methanethiosulfonate (B1239399) (MTS) ester group. The MTS group reacts specifically with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. This allows for the covalent attachment of the anthracene fluorophore to proteins, enabling their detection and characterization using fluorescence-based techniques.
Q2: What are the spectral properties of this compound?
| Property | Estimated Value (for 2-Anthracenecarboxylic acid) | Notes |
| Excitation Maximum (λex) | ~360 nm | The excitation spectrum of anthracene derivatives typically shows multiple peaks.[1] |
| Emission Maximum (λem) | ~420 nm | The emission wavelength can be influenced by the local environment of the fluorophore.[1] |
| Molar Extinction Coefficient (ε) | Not available | This value is required for accurate determination of the degree of labeling. |
| Fluorescence Quantum Yield (Φ) | Not available | The quantum yield is sensitive to the solvent and local environment. |
Q3: How should I store this compound?
Thiol-reactive compounds can be sensitive to moisture and light. It is recommended to store the reagent as a solid, desiccated at -20°C, and protected from light. For preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh stock solutions for each experiment, as the MTSEA group can hydrolyze over time in the presence of water.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal After Labeling
| Possible Cause | Suggestion |
| Inefficient Labeling | - Check for free thiols: Ensure that the protein has accessible free cysteine residues. If cysteines are involved in disulfide bonds, they must be reduced prior to labeling using a reducing agent like DTT or TCEP. Note that excess reducing agent must be removed before adding the dye.[2][3][4] - Optimize labeling conditions: The reaction between the MTSEA group and a thiol is pH-dependent. Maintain a pH between 7.0 and 7.5 for optimal and selective labeling.[2] - Increase dye concentration: A molar excess of the dye to the protein (typically 10-20 fold) is recommended to drive the reaction.[2][5] |
| Fluorescence Quenching | - High degree of labeling: Over-labeling can lead to self-quenching where fluorophores in close proximity interact and reduce the overall fluorescence intensity. Try reducing the molar ratio of dye to protein in the labeling reaction. - Environmental effects: The fluorescence of anthracene is sensitive to its local environment. Binding to a protein can place the fluorophore in a quenching environment (e.g., near tryptophan or tyrosine residues).[6] - Buffer components: Some buffer components, like halide ions or dissolved oxygen, can quench fluorescence.[6] Consider degassing your buffers. |
| Precipitation of Labeled Protein | The covalent attachment of the hydrophobic anthracene moiety can decrease the solubility of the protein. If precipitation occurs during the labeling or purification steps, consider performing the reaction in a larger volume or adding a small amount of an organic co-solvent like DMSO or DMF.[7] |
| Photobleaching | Anthracene and its derivatives are susceptible to photobleaching (light-induced degradation). Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce the intensity of the excitation light if necessary. When not actively measuring, keep the sample in the dark. |
Issue 2: High Background Fluorescence
| Possible Cause | Suggestion |
| Unreacted Dye | It is crucial to remove all non-covalently bound dye after the labeling reaction. Use size-exclusion chromatography (e.g., a desalting column) or dialysis to separate the labeled protein from the excess free dye.[7] |
| Non-specific Binding | While the MTSEA group is highly specific for thiols, at very high concentrations or non-optimal pH, the dye may interact non-covalently with the protein. Ensure thorough purification of the labeled protein. |
| Contaminated Buffers or Cuvettes | Ensure that all buffers and labware are free from fluorescent contaminants. Use high-purity reagents and thoroughly clean all cuvettes before use. |
Issue 3: Variability in Fluorescence Measurements
| Possible Cause | Suggestion |
| Instrument Settings | Use consistent instrument settings (e.g., excitation and emission wavelengths, slit widths, gain/voltage) for all measurements to ensure comparability. |
| Sample Preparation | Ensure that the concentration of the labeled protein and the composition of the buffer are consistent across all samples. Small variations in pH or the concentration of other molecules can affect the fluorescence signal. |
| Inner Filter Effect | At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To avoid this, work with diluted samples where the absorbance at the excitation and emission wavelengths is low (typically < 0.1). |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with free cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5 (must be free of thiols)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column: Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling with MTSEA reagents. If using DTT, it must be removed by dialysis or a desalting column before adding the dye.[8]
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the initial fractions, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the protein-containing fractions.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein at the absorbance maximum of the anthracene dye (approximately 360 nm) and at 280 nm (for the protein).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where A is the absorbance at ~360 nm, ε is the molar extinction coefficient of the dye, c is the molar concentration, and l is the pathlength of the cuvette in cm.
-
Calculate the concentration of the protein. The absorbance of the dye at 280 nm will contribute to the total A280. A correction factor is needed:
-
Corrected A280 = A280 - (A_dye_max * CF), where CF = (A280 of the dye) / (A_dye_max). The CF for the free dye needs to be determined experimentally.
-
Protein Concentration (M) = (Corrected A280) / (ε_protein at 280 nm)
-
-
Calculate the DOL:
-
DOL = (Molar concentration of the dye) / (Molar concentration of the protein)
-
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Troubleshooting flowchart for low fluorescence signal.
References
- 1. rsc.org [rsc.org]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Fluorescent Dyes: 2-Carboxyanthracene MTSEA Amide vs. Other Leading Fluorophores
For researchers, scientists, and drug development professionals, the precise and robust fluorescent labeling of proteins is paramount for unraveling complex biological processes. Thiol-reactive dyes, which specifically target cysteine residues, offer a powerful tool for site-specific protein modification. This guide provides an objective comparison of 2-Carboxyanthracene MTSEA Amide with other popular fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Introduction to Thiol-Reactive Fluorescent Dyes
Fluorescent labeling of proteins is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] Thiol-reactive dyes are a class of fluorescent probes designed to covalently bind to the sulfhydryl group of cysteine residues within proteins.[2] Cysteine is a relatively rare amino acid, making it an ideal target for site-specific labeling with minimal disruption to protein structure and function.[2]
2-Carboxyanthracene Methanethiosulfonate (MTSEA) Amide is a thiol-reactive fluorescent dye that utilizes the anthracene (B1667546) fluorophore. The MTSEA group reacts specifically with free thiol groups to form a stable disulfide bond, tethering the fluorescent anthracene moiety to the protein of interest. This guide will compare the performance of this compound with other commonly used classes of thiol-reactive dyes, such as maleimides and iodoacetamides, conjugated to various fluorophores.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), fluorescence lifetime (the duration of the excited state), and photostability (resistance to photobleaching).
The following table summarizes the key photophysical properties of 2-Carboxyanthracene (as a proxy for the MTSEA amide derivative) and a selection of other commonly used thiol-reactive fluorescent dyes.
| Dye Class | Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Relative Photostability |
| Anthracene | 2-Carboxyanthracene* | MTSEA Amide | ~380 | ~420 | ~7,000-10,000 | ~0.3 | ~4-5 | Moderate |
| Fluorescein | Fluorescein | Maleimide | ~495 | ~519 | ~75,000 | ~0.92 | ~4.1 | Low |
| Rhodamine | Tetramethylrhodamine (TMR) | Maleimide | ~550 | ~575 | ~95,000 | ~0.4 | ~2.4 | Moderate |
| Cyanine | Cyanine3 (Cy3) | Maleimide | ~550 | ~570 | ~150,000 | ~0.15 | ~0.2 | Moderate |
| Cyanine | Cyanine5 (Cy5) | Maleimide | ~649 | ~670 | ~250,000 | ~0.28 | ~1.0 | High |
| Alexa Fluor | Alexa Fluor 488 | Maleimide | ~495 | ~519 | ~71,000 | ~0.92 | ~4.1 | High |
| Alexa Fluor | Alexa Fluor 555 | Maleimide | ~555 | ~565 | ~150,000 | ~0.1 | ~0.3 | High |
| Alexa Fluor | Alexa Fluor 647 | Maleimide | ~650 | ~668 | ~239,000 | ~0.33 | ~1.0 | High |
| BODIPY | BODIPY FL | Maleimide | ~503 | ~512 | ~80,000 | ~0.9 | ~5.7 | High |
Note: Data for 2-Carboxyanthracene is used as a proxy due to the lack of available data for the MTSEA amide derivative.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Thiol-Reactive Dyes
This protocol provides a general framework for labeling proteins with thiol-reactive dyes such as this compound, maleimides, and iodoacetamides. Optimal conditions, including the dye-to-protein molar ratio and incubation time, may need to be empirically determined for each specific protein and dye combination.
Materials:
-
Purified protein containing at least one accessible cysteine residue
-
Thiol-reactive fluorescent dye (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5)
-
(Optional) Reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they contain free thiols that will react with the dye.
-
-
Dye Preparation:
-
Dissolve the thiol-reactive dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (typically 1-10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where:
-
A_max is the absorbance at the dye's excitation maximum
-
A_280 is the absorbance at 280 nm
-
ε_protein is the molar extinction coefficient of the protein at 280 nm
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye)
-
-
Protocol 2: Experimental Workflow for Comparing Fluorophore Photostability
This protocol outlines a method to quantify and compare the photostability of different fluorescently labeled proteins.
Materials:
-
Fluorescently labeled proteins
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable light source and filter sets
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with a thin layer of the fluorescently labeled protein solution.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Continuously illuminate the sample using a consistent light intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve.
-
Fit the curve to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in protein labeling and photostability assessment.
Conclusion
The choice of a thiol-reactive fluorescent dye is a critical decision in experimental design. While this compound offers a classic fluorophore with utility in the blue spectrum, its inferred moderate photostability may be a limiting factor for applications requiring prolonged or intense illumination. For such demanding applications, dyes from the Alexa Fluor or BODIPY series often provide superior performance with high quantum yields and enhanced photostability. However, for experiments where high photostability is not the primary concern and blue fluorescence is desired, this compound can be a viable and cost-effective option. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their experiments.
References
Comparative Analysis of Fluorescent Probes for Cellular Imaging: A Guide to Tetramethylrhodamine MTSEA (TMRM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine, Methyl Ester, Methanethiosulfonate (TMRM), a widely used fluorescent probe in cellular imaging. Due to the inability to identify a specific, commonly used fluorescent probe under the acronym "ANM" following a thorough search, a direct comparative analysis could not be conducted. This document will therefore focus on the performance, experimental protocols, and key characteristics of TMRM, offering a valuable resource for researchers utilizing fluorescence microscopy techniques.
Tetramethylrhodamine MTSEA (TMRM): A Detailed Profile
TMRM is a cell-permeant, cationic, red-orange fluorescent dye that is primarily used to measure mitochondrial membrane potential (ΔΨm). Its accumulation in the mitochondria is dependent on the negative charge of the inner mitochondrial membrane. In healthy, respiring cells with a high mitochondrial membrane potential, TMRM accumulates in the mitochondria and exhibits bright fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, TMRM fails to accumulate, resulting in a significant decrease in fluorescence intensity. This property makes TMRM a sensitive indicator of mitochondrial health and cell viability.
Quantitative Data Summary
The following table summarizes the key quantitative properties of TMRM, essential for designing and interpreting fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~548 nm | [1] |
| Emission Maximum (λem) | ~574 nm | [1] |
| Molar Extinction Coefficient | Not consistently reported | |
| Quantum Yield | Not consistently reported | |
| Molecular Weight | 514.03 g/mol | |
| Reactive Group | Methanethiosulfonate (MTS) | |
| Target Moiety | Thiols (e.g., cysteine residues) | |
| Cell Permeability | Yes | [1] |
Experimental Applications
TMRM is a versatile probe with applications in various cellular assays, including:
-
Monitoring mitochondrial membrane potential: Its primary use is to qualitatively and quantitatively assess changes in ΔΨm in live cells.
-
Apoptosis assays: A decrease in TMRM fluorescence is an early indicator of apoptosis.
-
Drug screening: Evaluating the effects of compounds on mitochondrial function and cell health.
-
High-content screening and flow cytometry: TMRM is suitable for high-throughput analysis of cellular responses.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical protocols for labeling cells with TMRM for fluorescence microscopy and flow cytometry.
TMRM Staining for Fluorescence Microscopy
This protocol outlines the steps for staining adherent cells with TMRM for visualization of mitochondrial membrane potential.
Materials:
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging setup with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the TMRM stock solution in serum-free cell culture medium to a final working concentration (typically 20-500 nM). The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the TMRM staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine (Excitation: ~540-550 nm; Emission: ~570-590 nm).
TMRM Staining for Flow Cytometry
This protocol describes the use of TMRM to analyze mitochondrial membrane potential in a cell suspension using a flow cytometer.
Materials:
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
PBS or flow cytometry staining buffer
-
Flow cytometer with appropriate laser and filters (e.g., 488 nm or 561 nm excitation)
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare Staining Solution: Dilute the TMRM stock solution in cell culture medium to the desired final concentration (typically 20-100 nM).
-
Cell Staining: Add the TMRM staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): For some cell types, washing with PBS or staining buffer may reduce background fluorescence. Centrifuge the cells, remove the supernatant, and resuspend in fresh buffer.
-
Analysis: Analyze the cells on a flow cytometer. Use the appropriate laser for excitation and a bandpass filter around 585 nm for detection.
References
Validation of 2-Carboxyanthracene MTSEA Amide fluorescence data
A definitive validation of 2-Carboxyanthracene MTSEA Amide fluorescence data for direct comparison is not possible due to a lack of publicly available, peer-reviewed data on its specific photophysical properties such as quantum yield and molar extinction coefficient. Commercial suppliers list the compound's basic chemical information (CAS 1159977-18-0, Molecular Formula C18H17NO3S2) but do not provide detailed fluorescence data sheets.
This guide, therefore, provides a comparison with well-characterized, commonly used thiol-reactive fluorescent probes that serve as viable alternatives for researchers, scientists, and drug development professionals. The selection of an appropriate fluorescent label is critical for the success of fluorescence-based assays, and the data presented here will aid in making an informed decision based on the specific experimental needs.
Comparison of Alternative Thiol-Reactive Fluorescent Probes
For researchers considering the use of a thiol-reactive fluorescent probe, several alternatives to this compound are available with well-documented photophysical properties. The choice of a probe will depend on factors such as the desired excitation and emission wavelengths, the brightness of the fluorophore, and the experimental conditions.
The following table summarizes the key quantitative data for a selection of commonly used thiol-reactive fluorescent probes. These probes are typically available as maleimide (B117702) or iodoacetamide (B48618) derivatives, which readily react with sulfhydryl groups on proteins and peptides.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein | Maleimide | 494 | 518 | ~75,000 | 0.92 |
| Tetramethylrhodamine (TMR) | Maleimide | 555 | 580 | ~95,000 | 0.40 |
| Alexa Fluor™ 488 | C₅ Maleimide | 495 | 519 | ~71,000 | 0.92 |
| Alexa Fluor™ 555 | C₂ Maleimide | 555 | 565 | ~150,000 | 0.10 |
| Alexa Fluor™ 647 | C₂ Maleimide | 650 | 668 | ~239,000 | 0.33 |
| BODIPY™ FL | Iodoacetamide | 503 | 512 | ~80,000 | 0.90 |
| CPM | Maleimide | 384 | 467 | ~30,000 | ~0.4 (after reaction) |
Note: The molar extinction coefficient and quantum yield can be influenced by the local environment of the fluorophore, such as the solvent and its conjugation to a protein. The values presented here are generally accepted values for the dye conjugates. CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) is a fluorogenic probe, meaning its fluorescence significantly increases upon reaction with thiols.
Experimental Protocols
A general protocol for labeling proteins with thiol-reactive fluorescent probes is provided below. It is important to note that optimization of the labeling reaction, including the protein concentration, dye-to-protein ratio, and incubation time, is often necessary for each specific protein and dye pair.
General Protocol for Protein Labeling with Thiol-Reactive Dyes
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols for labeling, incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis. This step is critical as the reducing agent will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Prepare a stock solution of the thiol-reactive dye (e.g., maleimide or iodoacetamide derivative) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.
-
This stock solution should be prepared fresh immediately before use, as reactive dyes can be unstable in solution.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The final dye-to-protein molar ratio typically ranges from 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye.
-
The DOL is calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is a correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).
-
-
Visualizations
Experimental Workflow for Protein Labeling
A generalized workflow for labeling proteins with thiol-reactive fluorescent dyes.
Signaling Pathway Context: Kinase Activity Probe
Fluorescently labeled proteins are often used as probes in signaling pathways. For example, a labeled substrate can be used to measure the activity of a kinase.
Conceptual diagram of a kinase assay using a fluorescently labeled substrate.
Bridging Theory and Function: Cross-Validation of Anisotropic Network Model (ANM) Results with Electrophysiology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Anisotropic Network Model (ANM) has emerged as a powerful computational tool for predicting the collective dynamics of proteins, offering valuable insights into their function. However, for these in silico predictions to be confidently applied in fields like drug development, rigorous experimental validation is paramount. Electrophysiology, the gold standard for studying ion channel function, provides a direct means to measure the dynamic properties of these proteins, offering a robust framework for cross-validating ANM-derived hypotheses. This guide provides a comparative overview of how ANM results can be and have been validated against electrophysiological data, focusing on mechanosensitive channels and NMDA receptors as key examples.
Unveiling Protein Dynamics: ANM vs. Electrophysiology
The Anisotropic Network Model is a simplified elastic network model that describes the three-dimensional motions of a protein. By representing the protein as a network of nodes (typically Cα atoms) connected by springs, ANM can predict the large-scale conformational changes that are often linked to function. These predictions include the direction and magnitude of movements, which can be related to processes like ion channel gating.
Electrophysiology, on the other hand, directly measures the electrical properties of cells and tissues, particularly the currents generated by the flow of ions through channels. Techniques like patch-clamp recording allow for the measurement of single-channel currents, providing exquisitely detailed information about a channel's conductance, open probability, and gating kinetics (the rates of transitioning between open, closed, and inactivated states).
The synergy between these two approaches lies in their complementary nature. ANM provides a theoretical framework for understanding the molecular motions that underlie channel function, while electrophysiology offers the experimental data to test and refine these theoretical models.
Data Presentation: A Quantitative Look at Cross-Validation
While direct and comprehensive quantitative comparisons between ANM predictions and electrophysiological data are still emerging in the literature, some studies provide valuable insights. The following tables summarize key parameters that can be compared between the two methodologies.
Table 1: Comparison of ANM Predictions and Electrophysiological Measurements for Mechanosensitive Ion Channels (e.g., Piezo1)
| Parameter | ANM Prediction | Electrophysiology Measurement (Patch-Clamp) | Reference |
| Mechanosensitivity | Qualitative prediction of conformational changes in response to membrane tension. An improved model, MCP-ANM, shows calculated mechanosensitivity that aligns well with experimental findings. | Direct measurement of channel activation in response to mechanical stimuli (e.g., pressure, stretch). Half-maximal activation pressure (P50) can be quantified. For Piezo1, P50 was measured to be 57 ± 3 dynes/cm².[1] | [2] |
| Gating Mechanism | Predicts collective motions, such as twisting and bending, that may correspond to channel opening and closing. | Characterization of open and closed states, and the kinetics of transitions between them. Single-channel recordings reveal distinct current levels corresponding to different states.[3][4] | [2] |
| Single-Channel Conductance | Not directly predicted by standard ANM. | Directly measured from the amplitude of single-channel currents. For Piezo1, unitary conductance is reported to be around 25-73 pS depending on mutants.[5] | - |
| Open Probability (Po) | Can be inferred from the predicted conformational landscape. | Directly calculated from the fraction of time a channel spends in the open state during a recording. For Piezo1, open probability is dependent on the applied pressure.[4] | - |
Table 2: Comparison of ANM Predictions and Electrophysiological Measurements for NMDA Receptors
| Parameter | ANM Prediction/Molecular Dynamics | Electrophysiology Measurement (Patch-Clamp) | Reference |
| Conformational States | ANM and molecular dynamics simulations can predict the existence of multiple conformational states (e.g., open, closed, inactivated) and the transitions between them.[6][7][8] | Electrophysiological recordings reveal multiple functional states with distinct kinetic properties, inferred from single-channel and macroscopic currents.[7] | [6][7][8] |
| Gating Kinetics | Simulations can provide insights into the timescales of conformational changes. | Direct measurement of activation, deactivation, and desensitization time constants from current recordings.[9] | [8] |
| Ion Conductance | Not directly predicted by standard ANM. | Directly measured from single-channel current amplitudes. | - |
| Agonist/Antagonist Binding Effects | Can predict conformational changes upon ligand binding that may correlate with altered channel activity. | Direct measurement of changes in open probability, gating kinetics, and conductance in the presence of agonists or antagonists.[9] | - |
Experimental Protocols: The Foundation of Validation
Accurate and reproducible experimental data is the cornerstone of validating any computational model. The following are detailed methodologies for key electrophysiology experiments used to study ion channels.
Protocol 1: Single-Channel Patch-Clamp Recording of Mechanosensitive Channels (e.g., Piezo1)
Objective: To record the activity of a single mechanosensitive ion channel in response to mechanical stimulation.
Materials:
-
Cell culture of HEK293 cells transiently transfected with Piezo1 cDNA.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
High-speed pressure clamp system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette and bath solutions (see below).
Solutions:
-
Pipette Solution (extracellular): 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 10 mM TEA-Cl, 1 mM CaCl2, 1 mM MgCl2, pH 7.3.
-
Bath Solution (intracellular): 140 mM KCl, 10 mM HEPES, 1 mM MgCl2, 10 mM glucose, pH 7.3.
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with pipette solution.
-
Identify a transfected cell (often co-transfected with a fluorescent marker like GFP) under the microscope.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Establish the cell-attached configuration.
-
Apply controlled negative pressure steps to the patch pipette using the high-speed pressure clamp to activate the mechanosensitive channels.[10]
-
Record single-channel currents at a holding potential of +80 mV.[10]
-
Data is typically filtered at 2 kHz and sampled at 20 kHz.[10]
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptors
Objective: To record macroscopic currents from NMDA receptors in response to agonist application.
Materials:
-
Cultured neurons or HEK293 cells expressing recombinant NMDA receptors.
-
Patch-clamp setup as described above.
-
Fast perfusion system for rapid application of agonists and antagonists.
-
Recording pipettes and solutions.
Solutions:
-
External Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2.
-
Internal (Pipette) Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2.[11]
Procedure:
-
Prepare patch pipettes with a resistance of 4-6 MΩ.[9]
-
Obtain a GΩ seal on the cell membrane in the cell-attached configuration.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration. This allows electrical access to the entire cell.[9]
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Use the fast perfusion system to apply a brief pulse of glutamate (B1630785) (e.g., 1 mM for 1-2 ms) to activate the NMDA receptors.
-
Record the resulting inward current. To isolate NMDA receptor currents, experiments are often performed in the presence of AMPA receptor antagonists (e.g., CNQX) and in a low-magnesium external solution to relieve the voltage-dependent magnesium block.[9]
-
Analyze the current kinetics, including activation, deactivation, and desensitization.
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
Understanding the broader context of ion channel function requires visualizing their role in signaling pathways and the experimental workflows used to study them.
Signaling Pathway of Mechanosensitive Ion Channels (e.g., Piezo)
Mechanical stimuli, such as membrane stretch or fluid shear stress, lead to the opening of Piezo channels. The subsequent influx of cations, primarily Ca²⁺, triggers a cascade of downstream signaling events.
NMDA Receptor Signaling Cascade
The activation of NMDA receptors is a key event in synaptic plasticity. It requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the Mg²⁺ block. The resulting Ca²⁺ influx activates numerous downstream signaling molecules.
Experimental Workflow: From ANM Prediction to Electrophysiological Validation
The process of cross-validating ANM results with electrophysiology follows a logical progression from computational modeling to experimental verification.
Conclusion
The integration of computational modeling with experimental electrophysiology provides a powerful paradigm for elucidating the complex dynamics of ion channels. While the Anisotropic Network Model offers a computationally efficient means to predict large-scale protein motions, its true value is realized through rigorous validation against experimental data. As more quantitative data becomes available, the synergy between ANM and electrophysiology will undoubtedly accelerate our understanding of ion channel function and pave the way for the rational design of novel therapeutics targeting these crucial molecular machines.
References
- 1. Piezo1, a mechanically activated ion channel, is required for vascular development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the structural dynamics of the PIEZO1 channel activation and inactivation by coarse-grained modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piezo1 ion channels inherently function as independent mechanotransducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional characterization of the Piezo1 channel pore domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analyses of heteromeric human PIEZO1 Channels | PLOS One [journals.plos.org]
- 6. Modeling and Simulation of the NMDA Receptor at Coarse-Grained and Atomistic Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer Simulations Predict High Structural Heterogeneity of Functional State of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Opening and Closing—Transitions of a Molecular Machine Revealed by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Dynamics: A Comparative Guide to 2-Carboxyanthracene MTSEA Amide and FRET
For researchers, scientists, and drug development professionals navigating the complex landscape of protein conformational analysis, the choice of fluorescent probe is paramount. This guide provides a detailed comparison between the use of a single environmentally sensitive dye, 2-Carboxyanthracene MTSEA Amide, and the widely established technique of Förster Resonance Energy Transfer (FRET). We delve into the fundamental principles, experimental considerations, and key advantages of each approach, supported by structured data and detailed protocols to inform your experimental design.
The study of protein dynamics, particularly conformational changes, is crucial for understanding protein function, regulation, and its role in disease. Fluorescent techniques offer a powerful lens to observe these molecular motions in real-time and within the native cellular environment. While FRET has long been a gold standard for measuring molecular proximity, the use of smaller, environmentally sensitive probes like this compound presents a compelling alternative with distinct advantages.
At a Glance: this compound vs. FRET
| Feature | This compound (Single-Dye System) | Förster Resonance Energy Transfer (FRET) (Dual-Dye System) |
| Principle of Detection | Changes in fluorescence intensity, emission/excitation wavelength, or lifetime due to alterations in the local microenvironment of the probe. | Non-radiative energy transfer between a donor and an acceptor fluorophore, dependent on the distance and orientation between the two probes. |
| Probe Size | Small organic molecule, resulting in minimal steric hindrance to the target protein.[1] | Typically involves larger fluorescent proteins (e.g., GFP derivatives) or two organic dyes, which can potentially perturb protein function.[2] |
| Labeling Strategy | Single-point mutation (cysteine) required for labeling. | Requires two labeling sites (e.g., two cysteine mutations or fusion with two fluorescent proteins). |
| Signal Interpretation | Direct correlation of fluorescence changes to local environmental shifts (e.g., polarity, solvent accessibility). | Provides information about the distance between the two labeled points. |
| Signal-to-Noise Ratio | Potentially high, as it relies on the change of a single bright fluorophore. | Can be low due to factors like spectral bleed-through, direct acceptor excitation, and inefficient energy transfer. |
| Complexity of Analysis | Relatively straightforward data analysis. | Can be complex, requiring corrections for spectral crosstalk and careful interpretation of FRET efficiency.[3] |
| Sensitivity to Environment | Highly sensitive to local changes in pH, polarity, and ionic concentrations, which is the basis of its reporting mechanism.[4] | The fluorescence of the donor and acceptor probes themselves can be sensitive to environmental factors, which can complicate the interpretation of FRET signals. |
Delving Deeper: The Advantages of a Single-Probe System
The primary advantage of using an environmentally sensitive probe like this compound lies in its direct and less perturbative approach to sensing conformational changes.
Minimal Perturbation: The small size of the anthracene-based dye minimizes the risk of altering the natural conformation and function of the protein under investigation.[1] In contrast, the larger fluorescent proteins often used in FRET can impose steric constraints.
Simplified Labeling: Labeling a single cysteine residue is genetically and biochemically more straightforward than introducing and labeling two separate sites as required for FRET.
Direct Readout of Environmental Change: The fluorescence of anthracene (B1667546) derivatives is highly sensitive to the polarity of their microenvironment.[4][5] A conformational change that alters the solvent exposure of the labeled residue will directly translate into a measurable change in fluorescence intensity or spectral properties. This provides a more direct interpretation of the local structural rearrangement.
Higher Potential Signal-to-Noise Ratio: By measuring the change in a single, bright fluorophore, it is possible to achieve a higher signal-to-noise ratio compared to FRET, which often suffers from low signal due to inefficient energy transfer and background noise.
Understanding the FRET Perspective
FRET remains a powerful technique, particularly for its ability to provide distance information between two specific points on a protein or between interacting proteins. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" in the 1-10 nanometer range.[6]
However, FRET is not without its limitations. The requirement for spectral overlap between the donor emission and acceptor excitation can lead to spectral bleed-through, where the donor fluorescence is detected in the acceptor channel and vice-versa.[3] Furthermore, the orientation of the two fluorophores relative to each other can significantly impact FRET efficiency, adding a layer of complexity to data interpretation.
Visualizing the Concepts
Caption: A diagram illustrating the different signaling mechanisms.
Experimental Protocols
Labeling a Protein with this compound
This protocol outlines the general steps for labeling a protein containing a single accessible cysteine residue.
Materials:
-
Purified protein with a single cysteine mutation in a buffer free of reducing agents (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reducing agent (e.g., TCEP).
-
Size-exclusion chromatography column.
Procedure:
-
Protein Preparation: If the protein has formed disulfide bonds, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the cysteine residue. Remove the TCEP using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the labeling mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Quantification: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the anthracene dye (at its absorbance maximum) and applying the Beer-Lambert law.
Caption: A flowchart of the protein labeling process.
FRET Measurement in Live Cells using Sensitized Emission
This protocol provides a general overview for measuring FRET in live cells expressing proteins tagged with a donor-acceptor pair (e.g., CFP-YFP).[7][8]
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Expression vectors for the proteins of interest fused to donor (e.g., ECFP) and acceptor (e.g., EYFP) fluorescent proteins.
-
Transfection reagent.
-
Confocal microscope equipped with appropriate lasers and emission filters for the donor and acceptor fluorophores.
Procedure:
-
Cell Culture and Transfection: Seed cells on glass-bottom dishes and transfect them with the expression vectors. Allow 24-48 hours for protein expression.
-
Microscopy Setup:
-
Set the excitation wavelength for the donor (e.g., 440 nm for CFP).
-
Set up two emission channels: one for the donor (e.g., 460-500 nm) and one for the acceptor (FRET channel, e.g., 520-550 nm).
-
Set the excitation for the acceptor (e.g., 514 nm for YFP) and a corresponding emission channel to measure acceptor expression directly.
-
-
Image Acquisition:
-
Acquire an image using donor excitation and detection in the donor emission channel (Donor Image).
-
Acquire an image using donor excitation and detection in the acceptor emission channel (FRET Image).
-
Acquire an image using acceptor excitation and detection in the acceptor emission channel (Acceptor Image).
-
-
Data Analysis:
-
Correct the FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.
-
Calculate the normalized FRET (NFRET) index to quantify the FRET efficiency. This typically involves rationing the corrected FRET signal to the expression levels of the donor and acceptor.
-
Caption: A flowchart for acquiring and analyzing FRET data.
Conclusion
The choice between this compound and FRET is not a matter of one being definitively superior to the other, but rather a decision based on the specific biological question and the experimental context. For studies where minimizing perturbation and obtaining a direct readout of local environmental changes are critical, the single-dye approach offers significant advantages. For applications requiring precise distance measurements between two points, FRET remains an invaluable tool. By understanding the principles and trade-offs of each method, researchers can select the most appropriate fluorescent strategy to illuminate the intricate dance of protein dynamics.
References
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 7. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 8. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reporter Landscape: A Comparative Guide to 2-Carboxyanthracene MTSEA Amide and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent reporter is a critical decision that profoundly impacts the quality and reliability of experimental data. Among the myriad of choices, 2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (MTSEA) has emerged as a tool for probing protein structure and dynamics. However, a comprehensive understanding of its limitations is paramount for accurate data interpretation and the selection of the most appropriate tool for the scientific question at hand. This guide provides a critical comparison of 2-Carboxyanthracene MTSEA Amide with other commonly used thiol-reactive fluorescent probes, supported by available data and detailed experimental protocols.
This compound is a thiol-reactive fluorescent probe that combines the environmental sensitivity of the anthracene (B1667546) fluorophore with the cysteine-specific reactivity of the methanethiosulfonate (MTS) group. This combination allows for its targeted attachment to cysteine residues within proteins, enabling the study of conformational changes through alterations in its fluorescence signal. The anthracene moiety is known for its sensitivity to the local environment; changes in polarity, solvent accessibility, and the proximity of quenching residues can all influence its fluorescence quantum yield and lifetime.
Unveiling the Limitations
Despite its utility, this compound is not without its drawbacks. A primary limitation is the inherent photophysical properties of the anthracene fluorophore. While sensitive to its environment, anthracene derivatives can exhibit complex photophysics, including the potential for photodimerization upon exposure to UV light, which can lead to a loss of fluorescence signal and complicate quantitative analysis. Furthermore, the photostability of anthracene-based dyes can be a concern in experiments requiring prolonged or intense illumination, such as single-molecule studies. Supramolecular encapsulation has been shown to enhance the photostability of some anthracene derivatives, but this is not an intrinsic property of the probe itself[1].
Another key consideration is the potential for the MTSEA linker to influence the local protein environment or be susceptible to cleavage, particularly under reducing conditions. While the disulfide bond formed with the cysteine thiol is relatively stable, it is not entirely impervious to the cellular redox environment.
A Comparative Analysis of Thiol-Reactive Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Characteristics |
| This compound | ~360-380 | ~400-450 | Data not available | ~3-10 (Anthracene derivatives) | Environmentally sensitive, potential for photodimerization. |
| Fluorescein-5-Maleimide (FAM) | ~492 | ~515 | ~0.92 | ~4.1 | Bright, but pH sensitive and prone to photobleaching. |
| N-(1-pyrenyl)maleimide | ~340 | ~375, ~395 (monomer), ~470 (excimer) | Data not available | Long lifetime, sensitive to local environment and probe proximity (excimer formation). | |
| IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) | ~478 | ~538 | ~0.3 (in methanol) | ~8.0 (in methanol) | Environmentally sensitive, good photostability. |
Experimental Protocols
General Protocol for Protein Labeling with Thiol-Reactive Probes
This protocol provides a general framework for labeling proteins with thiol-reactive fluorescent probes like this compound. Optimization is often necessary for each specific protein and probe.
Materials:
-
Purified protein with an accessible cysteine residue
-
Thiol-reactive fluorescent probe (e.g., this compound)
-
Reaction Buffer (e.g., 20 mM MOPS, 100 mM KCl, pH 7.0)
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, pre-incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a suitable anhydrous solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to stop the labeling reaction by reacting with any unreacted probe. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength) and using their respective extinction coefficients.
Visualizing the Labeling Workflow
Caption: A streamlined workflow for labeling proteins with thiol-reactive probes.
Signaling Pathway Illustration: Environmental Sensing
The utility of environmentally sensitive probes like this compound lies in their ability to report on conformational changes in proteins. The following diagram illustrates this principle.
Caption: Conformational changes in a protein altering the reporter's environment and signal.
Conclusion
This compound is a valuable tool for investigating protein structure and function, particularly for researchers interested in the environmental sensitivity of the anthracene fluorophore. However, its limitations, including potential photostability issues and a lack of comprehensive photophysical characterization in the literature, necessitate careful consideration. For applications demanding high photostability and well-characterized quantum yields and lifetimes, alternative probes such as IANBD or specific maleimide (B117702) derivatives may be more suitable. The choice of a fluorescent reporter should always be guided by the specific experimental requirements and a thorough understanding of the probe's properties and limitations. Further research to fully characterize the photophysical properties of this compound would be highly beneficial to the scientific community.
References
A Comparative Guide to Thiol-Reactive Fluorescent Probes for Experiment Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The specific labeling of cysteine residues in proteins is a cornerstone technique for investigating protein structure, function, and dynamics. The reproducibility of such experiments hinges on the careful selection of fluorescent probes and a thorough understanding of their chemical and photophysical properties. This guide provides a detailed comparison of 2-Carboxyanthracene MTSEA Amide and its alternatives, offering supporting data and experimental protocols to facilitate informed decisions and enhance experimental reproducibility.
Introduction to this compound
Comparison with Alternative Thiol-Reactive Probes
A variety of alternative fluorescent probes are available for cysteine labeling, primarily based on maleimide (B117702) and iodoacetamide (B48618) chemistries. These alternatives offer a broad range of photophysical properties, allowing researchers to select a probe that best suits their experimental setup and biological question.
Quantitative Data Summary
The following table summarizes the key photophysical properties of common alternative fluorescent probes. Data for this compound is estimated based on the properties of the anthracene (B1667546) fluorophore.
| Probe | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Methanethiosulfonate (B1239399) | ~356[1] | ~397-425[1][2] | Not available | Not available |
| Fluorescein-5-Maleimide | Maleimide | 492-494[5][6] | 515-519[5][6] | 83,000[6] | ~0.24[7] |
| Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 493-499[8][9] | 516-520[8][9] | 72,000[8] | 0.92 |
| Tetramethylrhodamine-5-Iodoacetamide (5-TMRIA) | Iodoacetamide | 541-555[10][11] | 567-580[10][11] | 87,000[12] | Not available |
| Cy5-Iodoacetamide | Iodoacetamide | ~648 | ~670 | 215,000[7] | 0.20-0.30[7][13] |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity and conjugation to a protein. The values presented here are for the free dye in solution and should be considered as a guide.
Experimental Protocols
Reproducibility is critically dependent on detailed and consistent experimental protocols. Below are general methodologies for protein labeling using methanethiosulfonate, maleimide, and iodoacetamide reactive groups.
General Workflow for Cysteine Labeling
Caption: General workflow for cysteine-specific protein labeling.
Protocol 1: Labeling with Methanethiosulfonate (MTS) Reagents (e.g., this compound)
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH range of 7.0-8.0. Suitable buffers include phosphate, HEPES, or MOPS.
-
If the target cysteine is in a disulfide bond, reduce the protein with a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. Dithiothreitol (B142953) (DTT) can also be used, but it must be removed before adding the MTS reagent.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a stock solution of the MTS reagent (e.g., 10-100 mM) in a suitable solvent like water or DMSO immediately before use. MTS reagents can be unstable in aqueous solutions.[3][4]
-
Add a 10- to 20-fold molar excess of the MTS reagent to the protein solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C, protected from light. The reaction time may need optimization depending on the protein and the specific MTS reagent.
-
-
Purification:
-
Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Labeling with Maleimide Dyes
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 6.5-7.5.[14] Buffers such as phosphate, HEPES, or MOPS are suitable. Avoid buffers containing primary amines if targeting cysteines specifically.
-
Reduce disulfide bonds as described in Protocol 1.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF immediately before use.[15][16]
-
Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.[17][18]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[15][17]
-
-
Purification:
-
Stop the reaction by adding a small molecule thiol such as DTT or β-mercaptoethanol.
-
Remove the unreacted probe and quenching agent by size-exclusion chromatography or dialysis.
-
Protocol 3: Labeling with Iodoacetamide Dyes
-
Protein Preparation:
-
Dissolve the protein in a buffer at a pH of 7.0-8.5.[19] Higher pH increases the reactivity of iodoacetamides but also the risk of non-specific labeling of other residues like lysine (B10760008) and histidine.[20]
-
Reduce disulfide bonds as described in Protocol 1.
-
-
Labeling Reaction:
-
Prepare a stock solution of the iodoacetamide dye (e.g., 10 mM) in a solvent like DMSO or DMF immediately before use. Iodoacetamide solutions are light-sensitive.[20]
-
Add a 10- to 20-fold molar excess of the iodoacetamide dye to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[20]
-
-
Purification:
-
Stop the reaction by adding a thiol-containing reagent.
-
Purify the labeled protein as described for maleimide labeling.
-
Signaling Pathways and Logical Relationships
The choice of a fluorescent probe can be guided by the specific application, such as studying protein conformational changes using Förster Resonance Energy Transfer (FRET) or monitoring the accessibility of a cysteine residue in a signaling pathway.
Caption: Logic diagram for studying protein conformational changes in a signaling pathway.
Conclusion
The reproducibility of experiments involving fluorescent labeling of cysteine residues is paramount for generating reliable scientific data. While this compound offers a potential tool for such studies, the lack of readily available quantitative data necessitates careful consideration and validation. In contrast, a wide array of alternative probes based on maleimide and iodoacetamide chemistries provide well-characterized options with diverse photophysical properties. By carefully selecting a probe based on the specific experimental requirements and adhering to detailed and consistent protocols, researchers can significantly enhance the reproducibility and reliability of their findings. This guide serves as a starting point for navigating the selection of thiol-reactive fluorescent probes and encourages a data-driven approach to experimental design.
References
- 1. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 2. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 10. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 11. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Protein Dynamics: A Comparative Guide to ANM Fluorescence
For researchers, scientists, and drug development professionals, understanding protein conformational changes is paramount. The fluorescent probe 8-anilino-1-naphthalenesulfonate (B1227081) (ANM), also commonly known as ANS, has long been a valuable tool for monitoring these dynamics. This guide provides a comprehensive overview of the structural evidence supporting ANM's fluorescence changes, compares its performance with alternative probes, and offers detailed experimental protocols for its application.
The Structural Basis of ANM's Fluorescence Phenomenon
The utility of ANM as a fluorescent probe lies in its sensitivity to the polarity of its microenvironment. In aqueous solutions, ANM exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, its fluorescence quantum yield dramatically increases, accompanied by a characteristic blue shift in its emission spectrum.[1] This phenomenon is central to its application in studying protein folding, unfolding, and binding events.
Crystallographic studies have provided direct structural insights into this process. The crystal structure of ANM bound to the enzyme MurA, a key component in bacterial cell wall biosynthesis, reveals that ANM binds to a solvent-exposed region near Pro-112. This binding induces a significant conformational change in the protein, creating a specific binding pocket for the probe.[2] Within this pocket, the ANM molecule is shielded from the aqueous environment, leading to its enhanced fluorescence. This induced-fit mechanism explains why ANM is an excellent sensor for conformational changes during the catalytic cycle of this enzyme.[2]
ANM in Action: A Comparative Look at Fluorescent Probes
While ANM is a widely used probe, several alternatives are available, each with its own set of advantages and disadvantages. The choice of probe often depends on the specific application and the protein of interest.
| Probe | Principle of Operation | Advantages | Disadvantages | Common Applications |
| ANM (ANS) | Binds to exposed hydrophobic regions, leading to increased fluorescence and a blue shift.[1] | High sensitivity to nonpolar environments, well-characterized.[3] | Can sometimes induce conformational changes in proteins.[2] | Studying protein folding/unfolding, detecting molten globule states, characterizing ligand binding.[2][3] |
| Bis-ANS | A dimeric form of ANM, it also binds to hydrophobic patches. | Can exhibit higher affinity for some proteins compared to ANM. | Larger size may lead to steric hindrance.[3] | Characterizing protein aggregation and molten globule intermediates.[3] |
| PRODAN | Exhibits a large Stokes shift that is sensitive to solvent polarity. | High sensitivity to the polarity of its local environment. | Can be less specific for hydrophobic pockets compared to ANM. | Probing the polarity of protein binding sites and membranes. |
| Dansyl Chloride | Covalently labels primary and secondary amines (e.g., lysine (B10760008) residues).[4] | Forms stable, fluorescent adducts.[4] | Covalent modification can potentially alter protein function. | Protein sequencing, amino acid analysis, and studying protein dynamics.[4] |
| Thioflavin T (ThT) | Binds specifically to amyloid fibril structures. | High specificity for amyloid aggregates. | Does not typically bind to non-aggregated or molten globule states. | Detecting and quantifying amyloid fibril formation.[5] |
| SYPRO Orange | Interacts with hydrophobic regions, similar to ANM. | High sensitivity for structurally altered proteins.[3] | Can have background fluorescence in the presence of detergents. | Staining proteins in SDS-PAGE gels, thermal shift assays for protein stability.[3] |
Experimental Protocols: Monitoring Protein Conformational Changes with ANM
The following protocols provide a general framework for using ANM to study protein conformational changes and binding events.
Protocol 1: Monitoring Protein Folding/Unfolding
Objective: To monitor the conformational changes of a protein during denaturation or refolding using ANM fluorescence.
Materials:
-
Purified protein of interest
-
ANM stock solution (e.g., 1 mM in DMSO or ethanol)
-
Appropriate buffer for the protein
-
Denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions in the appropriate buffer with increasing concentrations of the denaturant.
-
For refolding studies, first denature the protein in a high concentration of denaturant and then dilute it into a buffer lacking the denaturant.
-
The final protein concentration is typically in the low micromolar range (e.g., 1-10 µM).
-
-
ANM Addition:
-
Add ANM from the stock solution to each protein sample to a final concentration that is typically in molar excess (e.g., 50-100 µM).
-
Incubate the samples in the dark for at least 30 minutes to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 370-380 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
The fluorescence intensity at the emission maximum (typically around 470-490 nm) is recorded for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the denaturant concentration.
-
An increase in fluorescence intensity indicates the exposure of hydrophobic regions as the protein unfolds. A decrease in intensity upon refolding suggests the burial of these regions.
-
Protocol 2: Characterizing Ligand Binding
Objective: To determine the binding affinity of a ligand to a protein by monitoring the displacement of ANM.
Materials:
-
Purified protein of interest
-
ANM stock solution
-
Ligand of interest
-
Appropriate buffer
-
Fluorometer
Procedure:
-
Establish ANM Binding:
-
Prepare a solution of the protein in the buffer.
-
Add ANM to the protein solution and measure the fluorescence spectrum as described in Protocol 1 to confirm binding.
-
-
Ligand Titration:
-
To the protein-ANM complex, add increasing concentrations of the ligand.
-
After each addition, allow the sample to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in ANM fluorescence intensity upon the addition of the ligand suggests that the ligand is displacing ANM from its binding site.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
The data can be fitted to a suitable binding isotherm to determine the binding constant (Kd) of the ligand.
-
Visualizing Protein Folding with ANM
The folding pathway of apomyoglobin serves as an excellent model system to illustrate the application of ANM in visualizing protein conformational changes. The following diagram, generated using Graphviz, depicts the key stages of apomyoglobin folding and the corresponding changes in ANM fluorescence.
Caption: Apomyoglobin folding pathway and corresponding ANM fluorescence changes.
This guide provides a foundational understanding of the structural basis for ANM's fluorescence changes and its application in protein science. By leveraging the comparative data and detailed protocols presented, researchers can effectively employ ANM and other fluorescent probes to gain deeper insights into the dynamic world of proteins.
References
A Comparative Guide to Thiol-Reactive Fluorescent Probes: 2-Carboxyanthracene MTSEA Amide vs. Alexa Fluor MTSEA
In the realm of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for elucidating their function, localization, and interactions. Thiol-reactive fluorescent probes, which specifically target cysteine residues, are indispensable tools for these applications. This guide provides a detailed comparison of two such probes: 2-Carboxyanthracene MTSEA Amide and the widely used Alexa Fluor MTSEA dyes. While direct comparative data for this compound is limited, this guide leverages available information on anthracene (B1667546) derivatives to provide a useful performance overview for researchers.
Introduction to the Probes
This compound is a fluorescent probe that combines the environmentally sensitive fluorophore, anthracene, with a methanethiosulfonate (B1239399) (MTS) reactive group. The MTS group reacts specifically with sulfhydryl groups (such as those in cysteine residues) to form a stable disulfide bond, thereby covalently attaching the anthracene label to the target molecule. Anthracene-based probes are known for their sensitivity to the local environment, which can provide insights into conformational changes of the labeled molecule.
Alexa Fluor MTSEA dyes are a family of high-performance fluorescent probes renowned for their brightness, photostability, and pH insensitivity.[1][2] Like the anthracene probe, they utilize the MTSEA linker for specific cysteine labeling. The Alexa Fluor series offers a wide range of spectrally distinct dyes, enabling flexibility in experimental design, particularly for multiplexing applications where multiple targets are visualized simultaneously.[1][3]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and a representative Alexa Fluor MTSEA dye. Data for this compound is estimated based on the properties of anthracene and its derivatives due to the lack of specific product data.
| Property | This compound (Estimated) | Alexa Fluor 488 MTSEA | Alexa Fluor 594 MTSEA |
| Excitation Max (nm) | ~365 - 385[4] | 495[5] | 590[6] |
| Emission Max (nm) | ~400 - 450[4][7] | 519[5] | 617[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~7,000 - 10,000[1] | 71,000[5] | 73,000[6] |
| Quantum Yield | 0.2 - 0.4[8][9] | 0.92[10] | ~0.66 (estimated for conjugate) |
| Photostability | Moderate | High[2][3] | High[2] |
| pH Sensitivity | Sensitive[7] | Low (pH 4-10)[5] | Low |
| Solubility | Moderate in aqueous buffers | High in aqueous buffers[3] | High in aqueous buffers |
Note: The photophysical properties of this compound are estimations based on data for anthracene and its carboxylic acid derivatives. Actual values may vary.
Experimental Protocols: Labeling of Cysteine-Containing Proteins
The following are general protocols for labeling proteins with this compound and Alexa Fluor MTSEA. Optimal conditions, such as the molar excess of the dye and incubation times, may need to be determined empirically for each specific protein.
Protocol 1: Labeling with this compound
This protocol is adapted from general procedures for MTSEA-based labeling.
Materials:
-
Purified protein with at least one accessible cysteine residue (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Quenching Solution: 100 mM Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve or dialyze the purified protein into the Labeling Buffer. If necessary, reduce any disulfide bonds by treating the protein with a 2- to 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture over a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the anthracene dye at its absorbance maximum (~380 nm).
Protocol 2: Labeling with Alexa Fluor MTSEA
This protocol is based on manufacturer's guidelines for Alexa Fluor protein labeling kits.[11][12]
Materials:
-
Purified protein with at least one accessible cysteine residue (2-10 mg/mL)[13]
-
Alexa Fluor MTSEA dye
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]
-
Purification column (e.g., spin desalting column or gel filtration column)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer. The protein solution should be free of other primary amines like Tris.[11]
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the Alexa Fluor MTSEA dye in high-quality anhydrous DMSO.[13]
-
Labeling Reaction: Add the appropriate volume of the dye stock solution to the protein solution to achieve the desired molar ratio of dye to protein (typically between 10:1 and 20:1). Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
Purification: Separate the labeled protein from the unreacted dye using a spin desalting column or a gel filtration column equilibrated with a suitable storage buffer.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of the specific Alexa Fluor dye.[12] The following formula can be used:
Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF)] / ε_protein[14] Degree of Labeling (DOL) = (A_max_dye × ε_protein) / ([A₂₈₀ - (A_max_dye × CF)] × ε_dye)
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with a thiol-reactive fluorescent probe involves several key steps, as illustrated in the following diagram.
Caption: General workflow for cysteine-specific protein labeling.
Signaling Pathway Application: Studying Ion Channel Gating
Thiol-reactive probes are frequently used to study the conformational changes in ion channels, a key aspect of cellular signaling. By labeling specific cysteine residues within the channel protein, changes in the local environment of the probe upon channel gating (opening and closing) can be monitored as a change in fluorescence intensity.
References
- 1. Extinction Coefficient [Anthracene] | AAT Bioquest [aatbio.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triplet–triplet extinction coefficients of anthracene and 9-bromoanthracene determined by a ground state depletion method - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. omlc.org [omlc.org]
- 10. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for 2-Carboxyanthracene MTSEA Amide Studies
For researchers in protein biochemistry, cellular biology, and drug development, the precise labeling of proteins is paramount for elucidating their function, localization, and interactions. 2-Carboxyanthracene MTSEA Amide is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins. Its anthracene (B1667546) moiety provides a fluorescent signal for detection and quantification. This guide provides a comprehensive overview of essential control experiments when using this compound, compares it with alternative labeling strategies, and offers detailed experimental protocols.
Understanding the Labeling Reaction
2-Carboxyanthracene MTSEA (Methanethiosulfonate) Amide reacts specifically with the sulfhydryl group (-SH) of cysteine residues to form a stable disulfide bond. This covalent modification allows for the attachment of the fluorescent anthracene group to the protein of interest. The specificity of this reaction is crucial for ensuring that the fluorescent signal originates from the intended target.
Essential Control Experiments
To ensure the validity and reproducibility of experiments using this compound, a series of control experiments are indispensable. These controls help to rule out non-specific binding, artifacts, and unintended consequences of the labeling process.
dot
Caption: Logical flow of essential control experiments for this compound studies.
Unlabeled Control
-
Purpose: To determine the background fluorescence (autofluorescence) of the cells or protein preparation in the absence of the fluorescent probe.
-
Protocol: Prepare a sample identical to the experimental sample but omit the addition of this compound. Process and image this sample under the same conditions as the labeled samples.
No-Cysteine Mutant Control
-
Purpose: To confirm that the labeling is specific to the engineered cysteine residue.
-
Protocol: If studying a protein with a specifically introduced cysteine for labeling, express and purify a mutant version of the protein where the target cysteine is replaced with another amino acid (e.g., alanine (B10760859) or serine). Perform the labeling reaction on this mutant. A significantly lower fluorescence signal compared to the cysteine-containing protein indicates specific labeling.
Thiol-Blocking Control
-
Purpose: To verify that the probe reacts specifically with thiol groups.
-
Protocol: Pre-incubate the protein sample with a non-fluorescent, thiol-reactive blocking agent, such as N-ethylmaleimide (NEM), before adding this compound. NEM will covalently modify the cysteine residues, preventing their reaction with the fluorescent probe. A lack of fluorescence in the blocked sample confirms thiol-specific labeling.
Functional Assay Control
-
Purpose: To ensure that the covalent attachment of the fluorescent probe does not interfere with the biological activity of the protein.
-
Protocol: Perform a relevant functional assay on both the labeled and unlabeled protein (e.g., enzyme kinetics, binding affinity, or channel conductance). Similar activity between the two samples suggests that the label does not perturb protein function.
Comparison with Alternative Labeling Methods
Several other methods exist for labeling proteins, each with its own set of advantages and disadvantages. The choice of labeling reagent depends on the specific application, the nature of the protein, and the experimental conditions.
| Feature | This compound | Maleimide Dyes (e.g., Alexa Fluor C5 Maleimide) | SNAP-tag®/HaloTag® |
| Target Residue | Cysteine | Cysteine | Specific tag sequence |
| Specificity | High for thiols | High for thiols | Extremely high for the tag |
| Reaction Speed | Fast | Moderate to Fast | Fast |
| Label Size | Small | Small | Large (protein tag) |
| Potential for Perturbation | Low | Low | Higher, due to tag size |
| In vivo Labeling | Possible, but can have off-target effects | Possible, with similar off-target concerns | Highly specific for in vivo labeling |
| Photostability | Moderate | Varies by dye (e.g., Alexa Fluors are highly stable) | Dependent on the conjugated dye |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
-
Protein Preparation:
-
Dissolve the purified protein in a thiol-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).
-
If the protein has internal disulfide bonds that need to be reduced to free up cysteines, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the reducing agent before labeling.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the fluorescent probe to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted probe using a spin desalting column or through dialysis against the reaction buffer.
-
-
Quantification:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the absorbance maximum of the anthracene dye.
-
dot
Caption: Experimental workflow for labeling a purified protein.
Protocol 2: Thiol-Blocking Control Experiment
-
Protein Preparation:
-
Prepare the protein solution as described in Protocol 1.
-
-
Blocking Step:
-
Add a 100-fold molar excess of N-ethylmaleimide (NEM) to the protein solution.
-
Incubate for 1 hour at room temperature to allow for complete blocking of cysteine residues.
-
-
Removal of Excess NEM:
-
Remove unreacted NEM using a spin desalting column.
-
-
Labeling Attempt:
-
Proceed with the labeling reaction using this compound as described in Protocol 1.
-
-
Analysis:
-
Compare the fluorescence of the NEM-treated sample with a non-treated, labeled sample.
-
dot
Caption: Example signaling pathway where a Cys-mutant GPCR could be labeled to study conformational changes.
By implementing these control experiments and considering alternative labeling strategies, researchers can ensure the reliability of their findings and contribute to the robust and reproducible nature of scientific research.
Interpreting Fluorescence Changes of 2-Carboxyanthracene MTSEA Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and interpreting the fluorescence changes of 2-Carboxyanthracene Methanethiosulfonate (B1239399) (MTSEA) Amide, a thiol-reactive fluorescent probe. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its constituent components—2-carboxyanthracene and the methanethiosulfonate (MTS) reactive group—and compares its inferred properties with commonly used alternative thiol-reactive probes.
Introduction to 2-Carboxyanthracene MTSEA Amide
This compound is a fluorescent probe designed to selectively label cysteine residues in proteins. It comprises three key components:
-
Fluorophore: The 2-carboxyanthracene group provides the fluorescent signal. Anthracene (B1667546) derivatives are known for their sensitivity to the local environment, making them useful for reporting on conformational changes in proteins.
-
Linker: An amide bond connects the fluorophore to the reactive group.
-
Reactive Group: The methanethiosulfonate (MTS) group reacts specifically with thiol (sulfhydryl) groups of cysteine residues to form a disulfide bond.
The fluorescence of the anthracene moiety is sensitive to the polarity of its environment. Changes in the local environment of the labeled cysteine residue, often resulting from protein conformational changes, can lead to alterations in the fluorescence intensity, quantum yield, and emission wavelength of the probe.
Mechanism of Action and Expected Fluorescence Changes
The primary mechanism of fluorescence change for environmentally sensitive probes like this compound upon protein labeling and subsequent conformational changes is driven by alterations in the microenvironment of the fluorophore.
Caption: Workflow of protein labeling and conformational change detection.
When the probe is in an aqueous solution, the anthracene fluorophore is in a polar environment. Upon covalent attachment to a cysteine residue on a protein, its environment changes. If the cysteine is located on the protein surface, the fluorophore remains in a relatively polar, aqueous environment. However, if a conformational change moves the labeled residue into a hydrophobic pocket, the polarity of the fluorophore's microenvironment decreases. This change in polarity can lead to a blue shift (shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence quantum yield (brighter signal).
Comparison with Alternative Thiol-Reactive Probes
Several other classes of thiol-reactive fluorescent probes are available. The choice of probe depends on the specific application, the desired spectral properties, and the nature of the biological system under investigation.
| Probe Class | Reactive Group | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages | Key Disadvantages |
| Anthracene-based (inferred) | Methanethiosulfonate | ~360-380 | ~420-450 | Environmentally sensitive, reports on conformational changes. | Lower quantum yield and photostability compared to modern dyes. |
| Maleimide Probes | Maleimide | Varies with fluorophore | Varies with fluorophore | High specificity for thiols, wide range of fluorophores available.[1] | Can undergo hydrolysis, potential for off-target reactions at high pH. |
| Iodoacetamide Probes | Iodoacetamide | Varies with fluorophore | Varies with fluorophore | Reacts rapidly with thiols.[1] | Light sensitive, can react with other nucleophiles (e.g., histidine). |
| BODIPY™ Dyes | Maleimide, Iodoacetamide | ~480-510 | ~510-530 | High quantum yields, narrow emission spectra, less pH sensitive. | Can be sensitive to the polarity of the environment. |
| Alexa Fluor™ Dyes | Maleimide, Iodoacetamide | Varies (wide range) | Varies (wide range) | High photostability, high brightness, pH insensitive. | Generally less environmentally sensitive than anthracene. |
Note: The spectral properties for this compound are inferred from known properties of anthracene-carboxylic acids.
Experimental Protocols
General Protocol for Protein Labeling with Thiol-Reactive Probes
This protocol provides a general guideline. Optimal conditions (e.g., probe concentration, incubation time, temperature) should be determined empirically for each specific protein and probe.
Caption: General workflow for labeling proteins with thiol-reactive probes.
Materials:
-
Purified protein with at least one accessible cysteine residue.
-
Thiol-reactive probe (e.g., this compound).
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4), degassed.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography column or dialysis tubing.
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Probe Preparation: Immediately before use, prepare a stock solution of the thiol-reactive probe in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the probe stock solution to the protein solution. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted probe from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorption maximum.
Fluorescence Spectroscopy
-
Acquire Emission Spectra: Excite the labeled protein at the optimal excitation wavelength for the fluorophore (for anthracene, this is typically in the 360-380 nm range). Record the fluorescence emission spectrum.
-
Induce Conformational Change: Introduce the stimulus that is expected to cause a conformational change in the protein (e.g., addition of a ligand, change in pH, or temperature).
-
Acquire Post-Change Spectra: Record the fluorescence emission spectrum again under the new conditions.
-
Analysis: Analyze the changes in the emission maximum (wavelength shift) and the integrated fluorescence intensity.
Interpreting Fluorescence Data
A change in the fluorescence of this compound-labeled protein can indicate:
-
Covalent attachment: A change in fluorescence upon labeling compared to the free probe.
-
Conformational changes: Shifts in the emission wavelength and changes in intensity upon addition of a binding partner or other stimulus.
-
Environmental Polarity: A blue shift and increased intensity generally suggest the probe has moved to a more hydrophobic environment. A red shift and decreased intensity suggest movement to a more polar environment.
-
Quenching: A decrease in fluorescence intensity could be due to quenching by nearby amino acid residues (e.g., tryptophan) or by a ligand.
Conclusion
While direct data for this compound is scarce, by understanding the properties of its anthracene fluorophore and MTS reactive group, researchers can effectively utilize it as a tool to probe protein structure and dynamics. Its environmental sensitivity makes it a valuable reporter of conformational changes, particularly those involving the movement of a labeled cysteine residue into or out of hydrophobic pockets. For applications requiring high photostability or brightness, alternative probes such as Alexa Fluor or BODIPY dyes may be more suitable. Careful selection of the appropriate probe and optimization of labeling and experimental conditions are crucial for obtaining meaningful and reproducible results.
References
In-depth Comparative Analysis of 2-Carboxyanthracene MTSEA Amide: A Guide for Researchers
A critical evaluation of 2-Carboxyanthracene MTSEA Amide as a fluorescent probe for thiol-reactive labeling remains challenging due to a notable absence of published case studies and direct comparative performance data in peer-reviewed literature. While the methanethiosulfonate (B1239399) (MTS) reactive group is a well-established tool for targeting cysteine residues in proteins, the specific properties and experimental validation of its conjugation with 2-carboxyanthracene are not documented in readily available scientific resources. This guide, therefore, aims to provide a foundational understanding of the expected functionalities of such a probe by drawing comparisons with general classes of thiol-reactive fluorescent dyes and discussing the known characteristics of anthracene-based fluorophores.
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the success of experimental assays. An ideal probe should offer high specificity, robust fluorescence quantum yield, photostability, and minimal perturbation to the biological system under investigation. While a direct comparison for this compound is not currently possible, this guide will provide an objective framework for its potential evaluation against other common thiol-reactive probes.
Comparative Landscape of Thiol-Reactive Probes
The primary method for labeling proteins with probes like this compound is through the reaction of the MTSEA group with the thiol side chain of cysteine residues. This forms a stable disulfide bond, covalently attaching the fluorescent anthracene (B1667546) moiety to the protein of interest. The performance of this labeling process and the subsequent fluorescent detection can be compared against other established classes of thiol-reactive probes.
| Probe Class | Reactive Group | Typical Fluorophores | Reaction Mechanism | Key Advantages | Potential Limitations |
| Methanethiosulfonate (MTS) Esters | Methanethiosulfonate | Anthracene (Hypothetical), Pyrene, Fluorescein | Thiol-disulfide exchange | Highly specific for thiols; Reaction is typically rapid. | Potential for disulfide bond reduction in certain cellular environments; Limited commercial availability of diverse fluorophore conjugates. |
| Maleimides | Maleimide (B117702) | Fluorescein, Rhodamine, Cyanine Dyes (e.g., Cy3, Cy5), Alexa Fluor Dyes | Michael addition to the thiol group | High reactivity and specificity for thiols; Wide variety of commercially available fluorophore conjugates. | Can exhibit some off-target reactivity with other nucleophiles (e.g., amines) at high pH; Potential for hydrolysis of the maleimide ring. |
| Iodoacetamides | Iodoacetamide | Fluorescein (e.g., 5-IAF), Eosin | Nucleophilic substitution (alkylation) of the thiol | Forms a very stable thioether bond. | Generally slower reaction kinetics compared to maleimides; Potential for reaction with other nucleophiles (e.g., histidine, methionine) under certain conditions. |
| Disulfide-Based Probes | Pyridyl disulfide | Dansyl, NBD | Thiol-disulfide exchange | Reversible labeling, allowing for subsequent removal of the label. | The disulfide linkage can be cleaved by reducing agents present in biological systems. |
Anticipated Properties of an Anthracene-Based Thiol Probe
The fluorescent properties of this compound would be dictated by the anthracene core. Anthracene is a well-characterized polycyclic aromatic hydrocarbon known for its blue fluorescence.
| Property | General Characteristics of Anthracene | Considerations for a Protein-Labeled Probe |
| Excitation/Emission Wavelengths | Typically in the UV to blue region (e.g., ~360 nm excitation, ~400-450 nm emission). | The exact wavelengths can be influenced by the local environment of the protein, including solvent polarity and nearby amino acid residues. |
| Quantum Yield | Moderate to high in non-polar environments. | The quantum yield may be sensitive to the protein microenvironment and could potentially be used to probe conformational changes. |
| Photostability | Generally good, but can be susceptible to photobleaching under intense illumination. | The photostability should be experimentally determined and compared to other probes for applications requiring long-term imaging. |
| Environmental Sensitivity | The fluorescence of some anthracene derivatives is sensitive to solvent polarity and the presence of quenchers. | This property could be advantageous for studying protein dynamics and interactions, but may also introduce variability in fluorescence intensity. |
Experimental Protocols: A General Framework for Thiol-Reactive Labeling
While a specific protocol for this compound is not available, the following represents a general workflow for labeling a protein with a thiol-reactive fluorescent probe.
Experimental Workflow for Protein Labeling
Signaling Pathway Visualization: An Illustrative Example
While not directly related to the validation of the probe itself, the labeled protein could be used to study various cellular processes. The following diagram illustrates a generic signaling pathway that could be investigated using a fluorescently labeled protein.
The utility of this compound as a fluorescent probe for thiol labeling in biological research remains to be established through rigorous experimental validation. While its chemical structure suggests it would function as a thiol-reactive blue fluorescent probe, the absence of published data prevents a direct comparison of its performance against commercially available alternatives. Researchers interested in using this specific probe would need to conduct their own characterization studies to determine its suitability for their applications. This would involve assessing its labeling efficiency, specificity, fluorescence properties when conjugated to a protein, and photostability. Until such data becomes available, researchers are advised to rely on well-documented and commercially available thiol-reactive probes for their experimental needs.
Safety Operating Guide
Proper Disposal of 2-Carboxyanthracene MTSEA Amide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Carboxyanthracene MTSEA Amide are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Hazard Identification and Assessment
Key Hazard Considerations:
-
Environmental Toxicity: Potentially very toxic to aquatic organisms.
-
Human Health: May cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. |
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, chemically resistant, and leak-proof container with a secure cap. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic chemical waste.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Approximate Quantity
-
Date of Accumulation
-
Relevant Hazard Symbols (e.g., "Harmful," "Dangerous for the Environment")
-
-
Waste Types:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as weighing paper, gloves, and pipette tips, in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, depending on the solvent used. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage of Chemical Waste
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.
| Storage Parameter | Guideline |
| Location | Store in a designated, well-ventilated, and secure area, away from general laboratory traffic. A satellite accumulation area (SAA) is often used for this purpose. |
| Segregation | Keep the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases. |
| Secondary Containment | It is highly recommended to place the primary waste container within a larger, chemically resistant bin to contain any potential leaks. |
| Container Integrity | Ensure the container is always sealed when not in use and is in good condition. |
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Disposal Workflow:
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted hazardous waste disposal company.[4]
-
Waste Manifest: When the waste is collected, you will need to complete a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal site.[5]
-
Record Keeping: Retain a copy of the waste manifest for your records, as required by regulations. These records should be kept for a minimum of three years.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
